Product packaging for Fmoc-Ile-OPfp(Cat. No.:CAS No. 86060-89-1)

Fmoc-Ile-OPfp

货号: B557570
CAS 编号: 86060-89-1
分子量: 519.5 g/mol
InChI 键: FYZSBHSHLNJGPS-RZFZLAGVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-Ile-OPfp, or N-α-Fmoc-L-isoleucine pentafluorophenyl ester, is a protected amino acid derivative essential for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . With the molecular formula C27H22F5NO4 and a molecular weight of 519.5 g/mol , it serves as a key building block for the sequential construction of peptide chains. In SPPS, the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during the coupling process, while the highly reactive OPfp (pentafluorophenyl) ester group activates the carboxyl group, enabling efficient formation of peptide bonds with the next amino acid in the sequence . This mechanism facilitates the synthesis of pure and homogeneous peptides for research applications. The compound is a vital tool for researchers developing novel peptides for pharmaceutical research, investigating protein-protein interactions, and producing reference materials for structural studies . This compound is for Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22F5NO4 B557570 Fmoc-Ile-OPfp CAS No. 86060-89-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZSBHSHLNJGPS-RZFZLAGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544410
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate
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Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-89-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine 2,3,4,5,6-pentafluorophenyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate
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Record name N-a-Fmoc-L-isoleucin pentafluorphenyl ester
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Foundational & Exploratory

Fmoc-Ile-OPfp: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical whitepaper provides an in-depth analysis of the chemical properties, structure, and applications of Fmoc-Ile-OPfp (N-α-Fmoc-L-isoleucine pentafluorophenyl ester), a critical reagent in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document offers a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows to support advanced research and development.

Core Chemical and Physical Properties

This compound is a key building block in the synthesis of peptides, offering an activated form of the amino acid isoleucine that is readily incorporated into growing peptide chains.[1] Its chemical and physical properties are summarized below.

PropertyValueReferences
CAS Number 86060-89-1[1][2][3]
Molecular Formula C27H22F5NO4[1][2][4]
Molecular Weight 519.5 g/mol [1][2][4]
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate[1]
Melting Point 73-75 °C[3][5]
Appearance White to off-white solid/powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][5]
Storage Store at -20°C to 2-8°C[1][3]

Chemical Structure

The structure of this compound incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine of isoleucine and a pentafluorophenyl (Pfp) ester on the carboxylic acid. The Fmoc group provides a base-labile protecting group, while the Pfp ester is a highly reactive leaving group, facilitating efficient peptide bond formation.

Canonical SMILES: CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24[1]

InChIKey: FYZSBHSHLNJGPS-RZFZLAGVSA-N[3][5]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized, yet detailed, protocol for the incorporation of an this compound residue into a peptide chain immobilized on a solid support resin.

Materials and Reagents:
  • Fmoc-protected peptide-resin

  • This compound

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling solvent: DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • HOBt (1-Hydroxybenzotriazole) - optional, but recommended to increase reactivity[6]

Protocol for a Single Coupling Cycle:
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step with fresh solution for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), followed by IPA (2-3 times), and then DMF (3-5 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • Dissolve a 1.5 to 3-fold molar excess of this compound and an equimolar amount of HOBt (if used) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

    • Wash with DCM (2-3 times) and finally with DMF (2-3 times) to prepare for the next coupling cycle.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical relationships in the use of this compound in solid-phase peptide synthesis.

spss_workflow start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Coupling: Add this compound (+/- HOBt in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Next Coupling Cycle or Final Cleavage wash2->next_cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

fmoc_deprotection_mechanism fmoc_protected Fmoc-NH-Peptide beta_elimination β-Elimination Reaction fmoc_protected->beta_elimination piperidine Piperidine (Base) piperidine->beta_elimination initiates free_amine H2N-Peptide (Free Amine) beta_elimination->free_amine yields dibenzofulvene Dibenzofulvene beta_elimination->dibenzofulvene byproduct co2 CO2 beta_elimination->co2 byproduct

Caption: Mechanism of Fmoc group removal by piperidine.

Applications in Research and Drug Development

This compound is a cornerstone reagent for the synthesis of peptides with therapeutic potential. Isoleucine, an essential amino acid with a branched, hydrophobic side chain, plays a crucial role in protein structure and function. The ability to efficiently incorporate isoleucine into synthetic peptides is vital for:

  • Drug Discovery: Synthesizing novel peptide-based drugs that target a wide array of diseases.

  • Biotechnology: Creating peptides for use in diagnostics, as research tools to probe protein-protein interactions, and for bio-conjugation.[7]

  • Custom Peptide Synthesis: Providing a fundamental building block for contract research organizations and academic labs that require specific peptide sequences for their studies.[7]

The use of activated esters like this compound has become popular in automated SPPS due to their stability and rapid reaction times, making them convenient for both small-scale manual synthesis and high-throughput peptide production.[6] The Fmoc strategy, in general, offers advantages over older methods, such as the Boc strategy, due to its milder deprotection conditions which minimize side reactions and are compatible with a wider range of sensitive amino acids.[]

References

introduction to Fmoc protected amino acids for SPPS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Protected Amino Acids for Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, enables the stepwise assembly of amino acids into a peptide chain while it is covalently attached to an insoluble resin support.[1] This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.[1] Within SPPS, two primary strategies have dominated the field: the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethoxycarbonyl) approaches.

The Fmoc strategy, introduced by Carpino and Han in the 1970s and later adapted for solid-phase methods, has become the predominant choice for peptide synthesis in both academic and industrial settings.[2][3] Its popularity stems from the use of a base-labile Nα-amino protecting group, which allows for an orthogonal protection scheme in conjunction with acid-labile side-chain protecting groups.[4] This approach avoids the repeated use of strong acids required in Boc chemistry, offering milder overall conditions that are compatible with a wider range of sensitive and modified peptides, such as those with phosphorylation or glycosylation.[2][5] This guide provides a comprehensive technical overview of the core principles, chemical mechanisms, quantitative data, and experimental protocols central to the Fmoc SPPS methodology.

Core Principles of the Fmoc Strategy

The success of the Fmoc group lies in its unique chemical properties, which are perfectly suited for the iterative nature of SPPS.

  • Base Lability : The defining feature of the Fmoc group is its stability to acidic conditions while being rapidly cleaved by mild bases, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][6] The fluorenyl ring system makes the proton on the 9-position acidic, facilitating a β-elimination reaction under basic conditions.[4][7]

  • Orthogonality : In Fmoc SPPS, the Nα-Fmoc group is removed by a base, while the protecting groups for reactive amino acid side chains (e.g., tBu, Trt, Boc, Pbf) and the resin linker are stable to this base but labile to strong acid (typically trifluoroacetic acid, TFA).[2][7][8] This "orthogonality" ensures that only the N-terminal amine is deprotected at each cycle, allowing for precise, directional chain elongation.[2][4]

  • UV Absorbance for Monitoring : The fluorenyl group possesses a strong UV absorbance. The cleavage by-product, a dibenzofulvene-piperidine adduct, absorbs strongly around 301 nm, which allows for real-time, quantitative monitoring of the deprotection step.[2][9] This feature is invaluable for calculating the loading of the first amino acid and for ensuring reaction completion throughout the synthesis.[10]

Key Chemical Processes and Mechanisms

Fmoc Protection of Amino Acids

The first step in preparing for SPPS is the protection of the α-amino group of the amino acids. This is typically achieved by reacting the free amino acid with an activated Fmoc derivative, such as Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[4][11] Fmoc-OSu is often preferred as it minimizes the formation of hard-to-remove dipeptide by-products.[8]

Fmoc_Protection cluster_reactants Reactants cluster_products Products AA Amino Acid (H₂N-CHR-COOH) reagents + Base (e.g., NaHCO₃) + Solvent (e.g., Dioxane/Water) AA->reagents FmocOSu Fmoc-OSu FmocOSu->reagents FmocAA Fmoc-Amino Acid (Fmoc-NH-CHR-COOH) NHS N-Hydroxysuccinimide reagents->FmocAA reagents->NHS

Diagram 1. Synthesis of an Fmoc-protected amino acid.
The Fmoc Deprotection Mechanism

The removal of the Fmoc group is the critical first step in each cycle of peptide chain elongation. It is a two-step process initiated by a secondary amine base like piperidine.[12]

  • Proton Abstraction : The base abstracts the acidic proton from the C9 position of the fluorenyl ring.[9]

  • β-Elimination : This leads to a β-elimination reaction, which cleaves the carbamate bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[9][13] The DBF is then scavenged by excess piperidine to form a stable, UV-active adduct, preventing it from causing side reactions.[9][12]

Fmoc_Deprotection_Mechanism cluster_products Products start Fmoc-NH-Peptide-Resin step1 Proton Abstraction (Piperidine abstracts H⁺ from C9 of Fluorene) start->step1 intermediate Carbanion Intermediate step1->intermediate step2 β-Elimination intermediate->step2 free_amine H₂N-Peptide-Resin (Ready for coupling) step2->free_amine co2 CO₂ step2->co2 dbf Dibenzofulvene (DBF) step2->dbf step3 DBF Scavenging (Piperidine traps DBF) dbf->step3 end Dibenzofulvene-Piperidine Adduct (UV active) step3->end

Diagram 2. Mechanism of Fmoc deprotection by piperidine.
The Fmoc SPPS Cycle Workflow

Peptide synthesis proceeds via a repeated cycle of deprotection, washing, coupling, and final washing. This iterative process is highly amenable to automation.[2]

SPPS_Cycle cluster_main Fmoc SPPS Cycle deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 2. Washing (Remove excess piperidine and by-products with DMF) deprotection->wash1 Free N-terminus coupling 3. Amino Acid Coupling (Add activated Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 4. Washing (Remove excess reagents and by-products with DMF) coupling->wash2 Peptide chain extended by one residue wash2->deprotection Ready for next cycle

Diagram 3. The iterative workflow of the Fmoc SPPS cycle.

Experimental Protocols

Protocol 1: Synthesis of an Fmoc-Amino Acid

This protocol describes a general procedure for the Nα-Fmoc protection of a free amino acid using Fmoc-OSu.[8]

Table 1: Reagents and Conditions for Fmoc-Amino Acid Synthesis

Parameter Value/Reagent Notes
Amino Acid 1.0 equivalent ---
Fmoc-OSu 1.05 equivalents Preferred reagent to minimize dipeptide formation.[4]
Base Sodium Bicarbonate (NaHCO₃) Used to maintain basic pH.
Solvent System Dioxane/Water or Acetone/Water A biphasic system to dissolve both reactants.
Temperature 0-5°C initially, then room temp. Initial cooling controls the exothermic reaction.

| Reaction Time | 4-24 hours | Varies depending on the specific amino acid. |

Procedure:

  • Dissolve the amino acid (1.0 eq.) in an aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane or acetone.

  • Cool the amino acid solution to 0-5°C in an ice bath.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC or HPLC.

  • Upon completion, dilute the mixture with water and perform an ether wash to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH ~2 with dilute HCl to precipitate the Fmoc-amino acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[5]

Protocol 2: Fmoc Deprotection in SPPS

This protocol details the standard procedure for removing the Nα-Fmoc group from a resin-bound peptide.

Table 2: Kinetics of Fmoc Deprotection with Piperidine in DMF

Piperidine Conc. Half-life (t₁/₂) of Fmoc-Val Time for 99.9% Removal
5% in DMF ~50 seconds ~8.3 minutes
20% in DMF ~7 seconds ~1.2 minutes

Data synthesized from kinetic studies. Actual times may vary based on sequence and resin.[11]

Table 3: Standard Protocol for Fmoc Deprotection

Step Reagent/Solvent Duration Purpose
1. Swell Resin DMF 30-60 min Prepares the resin for reaction.
2. Deprotection 1 20% Piperidine in DMF 1-3 min Initial rapid deprotection.[9]
3. Drain --- --- Removes by-products.
4. Deprotection 2 20% Piperidine in DMF 5-15 min Ensures complete Fmoc removal.[1]
5. Drain --- --- ---

| 6. Wash | DMF | 5-7 times | Thoroughly removes all traces of piperidine.[12] |

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[5]

  • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.

  • Agitate the resin for 1-3 minutes and then drain the solution.[9]

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-15 minutes.[1]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[12]

  • A qualitative Kaiser test can be performed on a few resin beads to confirm the presence of a free primary amine (a positive test results in a deep blue color).[9]

Protocol 3: Amino Acid Coupling with HBTU

This protocol describes a standard coupling procedure using HBTU, a highly efficient aminium-based coupling reagent.

Table 4: Comparison of Common Coupling Reagents for Fmoc SPPS

Reagent Type Relative Speed Racemization Risk Notes
HATU Aminium Very Fast Very Low Highly efficient, especially for hindered couplings; expensive.[7][14]
HBTU Aminium Fast Low Widely used, cost-effective workhorse reagent.[7][15]
HCTU Aminium Very Fast Very Low Often more cost-effective than HATU with similar performance.[14][15]
PyBOP Phosphonium Fast Low By-products are non-carcinogenic; good alternative to aminium salts.[15]

| DIC/Oxyma | Carbodiimide | Moderate | Low | Cost-effective; soluble urea by-product. Slower than onium salts.[15][16] |

Table 5: Standard HBTU/DIPEA Coupling Protocol

Reagent Equivalents (vs. resin loading) Purpose
Fmoc-Amino Acid 2-5 eq. Building block for chain elongation.
HBTU 1.9-4.9 eq. Activates the carboxylic acid.
DIPEA (Base) 4-10 eq. Activates HBTU and neutralizes the protonated amine.
Solvent DMF or NMP Dissolves reagents and swells the resin.

| Coupling Time | 15-60 min | Reaction time for peptide bond formation. |

Procedure:

  • Following Fmoc deprotection and washing (Protocol 2), ensure the resin is in DMF.

  • In a separate vial, dissolve the Fmoc-amino acid (e.g., 3 eq.) and HBTU (e.g., 2.9 eq.) in DMF.[17]

  • Add DIPEA (e.g., 6 eq.) to the activation vial and mix for 1-2 minutes (pre-activation).[17]

  • Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 15-60 minutes at room temperature.[1]

  • Monitor the reaction completion using a Kaiser test (a negative test indicates no remaining free amines).

  • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[1]

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the acid-labile side-chain protecting groups. This is typically accomplished by treating the peptide-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[18]

Reactive cationic species are generated from the protecting groups during cleavage, which can modify nucleophilic residues like Trp, Met, Tyr, and Cys.[18] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.[18]

Table 6: Common TFA Cleavage Cocktails

Reagent Cocktail Composition (v/v/v) Target Peptides / Notes
Standard (Reagent B) TFA / H₂O / TIS (95:2.5:2.5) General purpose for peptides without sensitive residues like Cys, Met, or Trp. TIS (triisopropylsilane) is a carbocation scavenger.[18][19]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) A more robust "universal" cocktail for peptides containing multiple sensitive residues. EDT (ethanedithiol) is a scavenger for Trt groups.[18]
TFA / TIS / EDT TFA / TIS / EDT (95:2.5:2.5) Effective for peptides containing Cys(Trt) and Arg(Pbf).

Cleavage is typically performed for 2-4 hours at room temperature.

Conclusion

The Fmoc protection strategy is the cornerstone of modern solid-phase peptide synthesis, offering a robust, versatile, and highly efficient method for assembling peptides. Its advantages of mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and the ability to monitor reactions in real-time have made it the preferred choice for synthesizing a vast array of peptides, from simple sequences to complex therapeutic proteins. A thorough understanding of the underlying chemical principles, quantitative parameters, and experimental protocols is essential for researchers, scientists, and drug development professionals to successfully leverage this powerful technology.

References

Fmoc-Ile-OPfp: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Ile-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucine pentafluorophenyl ester), a critical reagent in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, detailed experimental protocols for its use, and its applications in contemporary drug discovery and development.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
CAS Number 86060-89-1[1][2][3]
Molecular Weight 519.5 g/mol [1][2][4]
Molecular Formula C₂₇H₂₂F₅NO₄[1][2]
Appearance White to off-white crystalline powder
Storage Store at -20°C[2]

Introduction to this compound in Peptide Synthesis

This compound is an activated ester of the amino acid isoleucine, protected at its α-amino group by the fluorenylmethoxycarbonyl (Fmoc) group. The pentafluorophenyl (Pfp) ester is a highly effective activating group due to the strong electron-withdrawing nature of the five fluorine atoms. This activation facilitates rapid and efficient amide bond formation during SPPS.[1] The use of pre-activated esters like this compound offers several advantages, including high reactivity, minimal racemization, and the convenience of using stable, crystalline solids, thus avoiding the need for in-situ coupling reagents that can lead to side reactions.[1]

Solid-Phase Peptide Synthesis (SPPS) Experimental Protocol

This section details a general protocol for the manual solid-phase synthesis of a peptide incorporating an isoleucine residue using this compound.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang resin, Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (typically 20%)

  • 1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)[1]

  • Diisopropylethylamine (DIEA) (for pH adjustment if needed)

  • Washing solvents (DMF, DCM, isopropanol)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[5]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF for 15-30 minutes.[5] The resin is then thoroughly washed with DMF to remove piperidine and byproducts.

  • Coupling of this compound:

    • In a separate vial, dissolve 3-5 equivalents of this compound in DMF.[1]

    • (Optional) To accelerate the reaction, 3-5 equivalents of HOBt can be added to the this compound solution.[1]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.[5] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After the coupling is complete, the reaction solution is drained, and the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: Once the peptide chain is fully assembled, the terminal Fmoc group is removed using the piperidine solution as described in step 2.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.[5]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried under vacuum.[1] The final product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical workflow of SPPS using Fmoc-protected amino acids.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (this compound, HOBt) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.

Peptide Bond Formation Mechanism

The diagram below illustrates the mechanism of peptide bond formation using this compound. The nucleophilic attack by the free amino group of the resin-bound peptide on the activated carbonyl carbon of the Pfp ester leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond, releasing pentafluorophenol as a byproduct.

Coupling_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Resin_Peptide Resin-Peptide-NH₂ Intermediate [Tetrahedral Intermediate] Resin_Peptide->Intermediate Nucleophilic Attack Fmoc_Ile_OPfp This compound Fmoc_Ile_OPfp->Intermediate Peptide_Bond Resin-Peptide-CO-NH-Ile-Fmoc Intermediate->Peptide_Bond Collapse of Intermediate Byproduct Pentafluorophenol Intermediate->Byproduct Release of Leaving Group

References

The Principle of Activated Esters in Peptide Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of using activated esters in peptide coupling, a cornerstone of modern peptide synthesis. The guide details the underlying chemical mechanisms, compares various activating groups, provides quantitative data on efficiency and side reactions, and offers detailed experimental protocols for key procedures in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Principles of Activated Ester Chemistry

Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions that are incompatible with sensitive biomolecules. The activated ester strategy circumvents this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.

The fundamental principle is a two-step process:

  • Activation: The carboxyl group of an N-protected amino acid is reacted with a coupling reagent to form a more reactive intermediate, the "activated ester." This intermediate can be a stable, isolable compound or generated in situ.

  • Coupling: The activated ester then readily reacts with the free amino group of another amino acid (or peptide) to form the desired peptide bond, releasing the activating group's alcohol or phenol as a byproduct.

This method offers a balance between reactivity and stability, which is crucial for minimizing side reactions, most notably racemization.[1]

The Role of Activating Groups and Additives

A wide variety of activating groups have been developed, each with distinct reactivity and stability profiles. The choice of activating group is critical and depends on factors such as the specific amino acids being coupled, the synthesis method (solid-phase or solution-phase), and the desired reaction kinetics.

Commonly used activating groups are derived from N-hydroxy compounds or substituted phenols. The electron-withdrawing nature of these groups enhances the leaving group potential of the ester moiety.

  • N-Hydroxysuccinimide (HOSu): Forms stable and isolable N-hydroxysuccinimide (NHS) esters, which are widely used in bioconjugation and peptide synthesis.[2]

  • Pentafluorophenol (PFP): Creates highly reactive pentafluorophenyl esters. The strong electron-withdrawing effect of the five fluorine atoms makes the pentafluorophenoxide an excellent leaving group, leading to rapid coupling times.[3][4]

  • 1-Hydroxybenzotriazole (HOBt): A crucial additive used in conjunction with carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[2] HOBt reacts with the initial O-acylisourea intermediate to form an OBt active ester. This intermediate is highly reactive yet less prone to racemization than the O-acylisourea itself.[5][6]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): An analogue of HOBt that forms even more reactive OAt esters. The nitrogen atom in the pyridine ring further enhances the electron-withdrawing properties, leading to faster coupling and superior racemization suppression, especially in difficult couplings.[5][7]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive alternative to HOBt and HOAt that also provides high coupling rates and low racemization when used with carbodiimides.[2]

The general mechanism for carbodiimide-mediated activation with an additive like HOBt is a key concept in modern peptide synthesis.

Signaling Pathway: General Mechanism of Carbodiimide/HOBt Activation

G cluster_coupling Coupling Step AA_COOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (highly reactive, prone to racemization) AA_COOH->O_Acylisourea reacts with DCC Carbodiimide (e.g., DCC) DCC->O_Acylisourea OBt_Ester OBt Active Ester (more stable, less racemization) O_Acylisourea->OBt_Ester trapped by Racemization Oxazolone Formation & Racemization O_Acylisourea->Racemization HOBt Additive (e.g., HOBt) HOBt->OBt_Ester Peptide_Bond New Peptide Bond OBt_Ester->Peptide_Bond reacts with Peptide_NH2 Peptide/Amino Acid with free amine (R'-NH2) Peptide_NH2->Peptide_Bond DCU Dicyclohexylurea (byproduct) HOBt_released HOBt (regenerated) G cluster_preformed Pre-formed Active Ester Strategy (e.g., PFP, NHS esters) cluster_insitu In-situ Activation Strategy (e.g., DIC/HOBt, HBTU) p1 Synthesize & Purify Fmoc-AA-OPfp p2 Store stable activated ester p1->p2 p4 Add Fmoc-AA-OPfp to resin for coupling p2->p4 p3 Fmoc Deprotection on Resin p3->p4 i1 Fmoc Deprotection on Resin i3 Add activated mixture to resin for coupling i1->i3 i2 Mix Fmoc-AA, Coupling Reagent (HBTU), & Base (DIPEA) in vial (Pre-activation) i2->i3 start Start Coupling Cycle start->p3 start->i1 G start Select Coupling Strategy q1 Sterically Hindered Amino Acids? start->q1 q2 High Risk of Racemization? (e.g., His, Cys) q1->q2 No rec1 Use High-Reactivity Reagent: HATU, HCTU, COMU, or Acyl Fluorides (TFFH) q1->rec1 Yes q3 Standard Coupling? q2->q3 No rec2 Use Racemization Suppressing Reagent/Additive: HATU (HOAt-based), OxymaPure, PyAOP. Use weaker base (NMM). q2->rec2 Yes rec3 Standard, cost-effective reagents: HBTU, DIC/HOBt, or pre-formed PFP/NHS esters. q3->rec3 Yes rec4 Consider pre-formed PFP/NHS esters to avoid byproducts from coupling reagents. q3->rec4 Consider for purity

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Fmoc Deprotection and Coupling Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational technique in modern peptide chemistry, enabling the construction of complex peptide sequences with high fidelity. The cyclical nature of SPPS, characterized by the sequential removal of the N-terminal Fmoc group and the subsequent coupling of the next amino acid, dictates the overall efficiency and purity of the final peptide product. A thorough understanding of the underlying chemical mechanisms of these two critical steps is paramount for troubleshooting, optimization, and the successful synthesis of target peptides.

This technical guide provides a comprehensive exploration of Fmoc deprotection and amino acid coupling, detailing the reaction mechanisms, key reagents, quantitative parameters, and established experimental protocols.

The Fmoc Deprotection Mechanism: A Base-Catalyzed Elimination

The removal of the base-labile Fmoc protecting group is a critical step that must proceed to completion to avoid the formation of deletion sequences, which are often difficult to separate from the desired peptide.[1] The process is a base-catalyzed β-elimination reaction.[1][2]

The mechanism involves two primary steps:

  • Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[2][3][4]

  • β-Elimination: This abstraction initiates an E1cB-like elimination, leading to the cleavage of the C-O bond and the formation of a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide.[2][4]

  • Dibenzofulvene Adduct Formation: The liberated dibenzofulvene is a reactive electrophile that is subsequently trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct.[1][2][3] This scavenging step is crucial as it drives the equilibrium of the deprotection reaction towards completion.[2]

The formation of the stable dibenzofulvene-piperidine adduct is advantageous for monitoring the progress of the deprotection reaction, as it has a strong UV absorbance at approximately 301 nm.[1][5]

Reagents for Fmoc Deprotection

While piperidine is the most common reagent for Fmoc removal, other bases can also be employed, each with its own set of advantages and disadvantages.

ReagentTypical ConcentrationNotes
Piperidine 20% (v/v) in DMFThe most widely used and effective reagent for rapid deprotection.[3][6] Its use can sometimes lead to side reactions like aspartimide formation.[2][7]
Piperazine/DBU Lower quantitiesCan be used as an alternative to piperidine.[8]
4-Methylpiperidine (4-MP) 5-20% (v/v) in DMFA greener alternative to piperidine with comparable efficiency in some cases.[8][9]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 1-2% in DMF (often with 5% piperidine)A stronger, non-nucleophilic base that can accelerate deprotection, but may increase the risk of side reactions.[6][10]
Kinetics of Fmoc Deprotection

The rate of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the specific amino acid residue.[2][11] Steric hindrance around the N-terminus can also affect the reaction kinetics.

Amino AcidDeprotection ReagentDeprotection (%) at 3 minDeprotection (%) at 7 minDeprotection (%) at 10 min
Fmoc-L-Leucine-OH 4-Methylpiperidine (4MP)~80>95>99
Piperidine (PP)~80>95>99
Piperazine (PZ)~80>95>99
Fmoc-L-Arginine(Pbf)-OH 4-Methylpiperidine (4MP)<40~70>90
Piperidine (PP)<40~70>90
Piperazine (PZ)<30~60~85

Data interpreted from graphical representations in the source.[10]

The Coupling Mechanism: Forming the Peptide Bond

Following the complete removal of the Fmoc group, the newly liberated N-terminal amine of the resin-bound peptide is ready to form a peptide bond with the carboxyl group of the incoming Fmoc-protected amino acid. This amide bond formation is not spontaneous and requires the activation of the carboxylic acid.[12][13]

The coupling process generally involves two steps:

  • Activation of the Carboxyl Group: A coupling reagent is used to convert the carboxylic acid of the incoming amino acid into a more reactive species, such as an active ester or an acylphosphonium salt.[12][14] This activation makes the carboxyl carbon more electrophilic.

  • Nucleophilic Attack: The free N-terminal amine of the peptide on the solid support acts as a nucleophile, attacking the activated carboxyl carbon of the incoming amino acid. This attack results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases the activating group.[15]

Major Classes of Coupling Reagents

A wide array of coupling reagents has been developed to achieve high coupling efficiencies and minimize side reactions, particularly racemization.[12][14] These can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

ClassReagent ExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13]Effective and widely used. EDC and its urea byproduct are water-soluble, simplifying workup in solution-phase synthesis.[12][13]DCC can form an insoluble dicyclohexylurea byproduct that can be difficult to remove.[16] Can lead to racemization and N-acylurea formation.[12]
Phosphonium Salts BOP, PyBOP, PyAOPForm active esters (e.g., OBt or OAt esters) that are highly reactive.[17][18]High reactivity, especially for sterically hindered amino acids.[16][18] PyBOP byproducts are non-carcinogenic, unlike those from BOP.[18]Solutions of phosphonium reagents in DMF have moderate stability.[17]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUAlso form active esters.[16][17] HATU, for example, generates highly reactive OAt esters.[17][18]Exceptionally stable in DMF solutions, making them ideal for automated synthesizers.[17] Very efficient with rapid reaction kinetics and low racemization tendency.[16][18]
The Role of Additives

To suppress racemization and improve coupling efficiency, additives are often used in conjunction with coupling reagents.[14] These additives are typically N-hydroxy compounds that can react with the activated amino acid to form a less reactive but more stable active ester, which is less prone to racemization.

AdditiveFull NameFunction
HOBt 1-HydroxybenzotriazoleReduces racemization and is often used with carbodiimides.[12]
HOAt 1-Hydroxy-7-azabenzotriazoleMore effective than HOBt at preventing racemization, especially in challenging couplings.[17]
Oxyma Pure® Ethyl 2-cyano-2-(hydroximino)acetateA non-explosive alternative to HOBt and HOAt that has shown high efficiency.[12][17]

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol describes a typical two-step deprotection procedure for a resin-bound peptide.[5][19][20]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[5]

  • Drain the DMF from the resin.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[5][20] Agitate the slurry for 1-3 minutes at room temperature.[20]

  • Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for an additional 5-10 minutes at room temperature to ensure complete removal of the Fmoc group.[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5] The resin is now ready for the next coupling step.[20]

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This protocol allows for the quantitative monitoring of Fmoc removal.[1][5]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Collected filtrate from the deprotection steps

  • DMF (for blank and dilution)

Procedure:

  • During the deprotection steps (Protocol 3.1, steps 4 and 7), collect the filtrate.[5]

  • Combine the filtrates and dilute to a known volume with DMF in a volumetric flask. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[20]

  • Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[5]

  • Use DMF as a blank to zero the spectrophotometer.[20]

  • Measure the absorbance of the diluted filtrate.

  • Calculate the amount of cleaved Fmoc group using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient of the DBF-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.[20]

Standard Amino Acid Coupling Protocol

This protocol describes a typical coupling reaction using an aminium/uronium salt-based coupling reagent.[21][22]

Materials:

  • Deprotected peptide-resin

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

  • Hindered base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

  • High-purity, amine-free DMF

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF. Add the hindered base (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.[21][22]

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-4 hours.[21][22] The reaction time may vary depending on the specific amino acids being coupled.

  • Monitoring: Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[21][22] A negative result (e.g., yellow beads in the Kaiser test) indicates complete coupling.[22]

  • If the coupling is incomplete, a second coupling (recoupling) with a fresh activation solution may be necessary.[22]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[21]

Visualizing the Mechanisms and Workflows

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Peptide->Proton_Abstraction + Piperidine Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF + CO2 Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: The mechanism of Fmoc deprotection by piperidine.

Amino Acid Coupling Mechanism

Amino_Acid_Coupling cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Fmoc_AA->Coupling_Reagent Activated_AA Activated Fmoc-AA (e.g., OAt Ester) Coupling_Reagent->Activated_AA Nucleophilic_Attack Nucleophilic Attack Activated_AA->Nucleophilic_Attack Free_Amine H2N-Peptide-Resin Free_Amine->Nucleophilic_Attack Peptide_Bond Fmoc-AA-NH-Peptide-Resin Nucleophilic_Attack->Peptide_Bond + Byproducts SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End_Cycle Ready for Next Cycle Wash2->End_Cycle Repeat Repeat n-1 times Wash2->Repeat Repeat->Deprotection

References

An In-depth Technical Guide to Fmoc-Isoleucine Pentafluorophenyl Ester for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. The most prevalent strategy employed today is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology, which relies on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for side-chain protection. A critical step in this iterative process is the formation of the peptide bond, which requires the activation of the C-terminal carboxyl group of the incoming amino acid.

Fmoc-isoleucine pentafluorophenyl ester (Fmoc-Ile-OPfp) is a pre-activated form of Fmoc-isoleucine, designed for direct use in SPPS coupling steps. These pentafluorophenyl (Pfp) esters are highly reactive acylating agents, offering significant advantages in terms of reaction speed, efficiency, and suppression of common side reactions.[1] This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the effective application of this compound in solid-phase synthesis.

Core Principles: The Chemistry of Pentafluorophenyl Esters

The utility of this compound stems from the chemical properties of the pentafluorophenyl group. The five highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect on the phenyl ring, making the pentafluorophenoxy group an excellent leaving group.[2][3] This potent activation facilitates the nucleophilic attack by the free N-terminal amine of the growing peptide chain anchored to the solid support, leading to rapid and efficient amide bond formation under mild conditions.[2]

Key Advantages:

  • High Reactivity and Rapid Kinetics: Pfp esters are among the most reactive active esters used in peptide synthesis, significantly reducing the required coupling times.[1][4] This high reactivity is beneficial for minimizing or eliminating undesirable side reactions.[1][3][4]

  • Pre-activated and Stable: As stable, crystalline solids, Fmoc-amino acid Pfp esters can be prepared in advance, offering convenience and avoiding the need for in-situ activation, which can introduce byproducts from coupling reagents.[2][5]

  • Reduced Racemization: The rapid coupling rates help to minimize the risk of racemization, a critical consideration for maintaining the stereochemical integrity of the peptide, especially with sensitive amino acids.[5][6]

  • Catalyst Compatibility: The coupling reaction can be further accelerated by the addition of 1-hydroxybenzotriazole (HOBt) as a catalyst.[2][5][6]

  • Effectiveness in Difficult Couplings: The high reactivity makes Pfp esters particularly effective for sterically hindered couplings, where standard methods might be sluggish.[5]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and comparison with other reagents.

Table 1: Physicochemical Properties of Fmoc-Isoleucine Pentafluorophenyl Ester

Property Value Reference
CAS Number 86060-89-1 [7][8]
Molecular Formula C₂₇H₂₂F₅NO₄ [7][8]
Molecular Weight 519.5 g/mol [7]
Appearance White to off-white solid [2]
Melting Point 145-147 °C (for Fmoc-Ile-OH)

| Purity (Typical) | ≥98.0% |[7] |

Table 2: Relative Coupling Rate of Active Esters

Active Ester Type Abbreviation Relative Rate Reference
Pentafluorophenyl ester OPfp 111 [1][3][4]
Pentachlorophenyl ester OPcp 3.4 [3][4]

| p-Nitrophenyl ester | ONp | 1 |[3][4] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of this compound in SPPS.

Protocol 1: Preparation of Fmoc-Isoleucine Pentafluorophenyl Ester

This protocol describes the synthesis of this compound from its corresponding Nα-protected amino acid.[5]

Materials:

  • Fmoc-L-isoleucine (Fmoc-Ile-OH)

  • Pentafluorophenyl trifluoroacetate (PFP-TFA)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve Fmoc-Ile-OH (1 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and stir.

  • Slowly add pentafluorophenyl trifluoroacetate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring completion by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an EtOAc/hexane mixture to yield the pure this compound ester.[5]

Protocol 2: Solid-Phase Coupling using this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain on a 0.1 mmol scale.[5]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • Dichloromethane (DCM)

  • Manual synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a second portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) in DMF (2-3 mL).

    • (Optional) To catalyze the reaction, add HOBt (3 equivalents, 0.3 mmol) to the amino acid solution.[5]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[5]

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling may be repeated.

  • Washing:

    • After the coupling is complete, drain the reaction solution.[5]

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle of deprotection or for final cleavage.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or simpler TFA/TIS/water [95:2.5:2.5])[9]

  • Cold diethyl ether (Et₂O)

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin into a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approx. 1-2 mL per 100 mg of resin).[10]

  • Allow the mixture to stand at room temperature for 1.5 to 3 hours with occasional agitation.[9][10]

  • Filter the cleavage solution away from the resin beads into a cold centrifuge tube.[5]

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a larger tube of cold diethyl ether (10-20 times the volume).[5][10]

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation and carefully decant the ether.[5]

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the key workflows and mechanisms involved in using this compound for SPPS.

sp_workflow cluster_cycle Iterative SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Start Start: Free Amine on Resin Start->Deprotection

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Figure 2: Mechanism of peptide bond formation using this compound.

Figure 3: Synthesis of this compound from Fmoc-Ile-OH.

Conclusion

Fmoc-isoleucine pentafluorophenyl ester is a highly efficient, pre-activated amino acid derivative that offers significant advantages for solid-phase peptide synthesis. Its high reactivity leads to rapid coupling times, minimizes the risk of racemization, and proves effective for challenging sequences, including sterically hindered couplings. The convenience of using a stable, crystalline solid without the need for in-situ activation streamlines the SPPS workflow. By understanding the core principles and employing the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively leverage this compound to synthesize complex peptides with high purity and yield.

References

The Strategic Advantage of Pre-activated Fmoc-Amino Acids in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and reliability is paramount. The choice of amino acid activation strategy is a critical determinant of success, directly impacting coupling yields, reaction times, and the prevalence of undesirable side reactions. While in-situ activation methods have long been the standard, the use of pre-activated Fmoc-amino acids, particularly as active esters, offers a compelling alternative with distinct advantages. This technical guide provides a comprehensive overview of the benefits of employing pre-activated Fmoc-amino acids, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform and guide researchers in optimizing their peptide synthesis workflows.

The Core Principle: Shifting the Activation Step

Standard Fmoc-SPPS protocols involve the in-situ activation of the carboxylic acid of an incoming Fmoc-amino acid within the reaction vessel, immediately followed by coupling to the free amine of the resin-bound peptide chain. This is typically achieved using reagents like HBTU, HATU, or DIC/HOBt.[1][2][3] In contrast, the pre-activation strategy involves the synthesis and isolation of stable, activated forms of Fmoc-amino acids, most commonly as active esters, prior to their introduction into the SPPS workflow.[4][5] This fundamental shift in methodology provides greater control over the activation process and can lead to significant improvements in the overall synthesis outcome.

Quantitative Comparison: Pre-activated vs. In-situ Activation

The primary advantages of using pre-activated Fmoc-amino acids are evident when comparing key performance metrics against common in-situ activation methods. The following tables summarize available data on coupling efficiency, racemization, and the formation of common side products.

Table 1: Comparison of Coupling Efficiency and Reaction Times

Activation MethodAmino Acid/SequenceCoupling TimeCoupling Efficiency (%)Reference
Pre-activated
Fmoc-AA-OPfpGeneral1-2 hours>99%[4]
Fmoc-AA-OPfp + HOBtGeneral< 1 hour>99%[4]
Fmoc-AA-ODhbtGeneralRapidHigh[5]
In-situ Activation
HBTUGeneral10-30 minHigh[6]
HATUSterically Hindered (Aib)30 min - 2 hoursHigh (>95%)[5]
HBTUSterically Hindered (Aib)2-4 hoursLower than HATU[5]
DIC/HOBtGeneral1-2 hoursVariable[7]

Table 2: Comparison of Racemization/Epimerization Levels

Activation MethodAmino AcidRacemization/Epimerization (%)Reference
Pre-activated
Fmoc-AA-OPfpGeneralLow[4]
Fmoc-AA-ODhbtGeneralLow[8]
In-situ Activation
HATU/DIPEAFmoc-His(Trt)-OH~1.8% (5 min pre-activation)[9]
HCTU/6-Cl-HOBt/DIPEAFmoc-His(Trt)-OH7.8% (5 min pre-activation)[9]
HCTU/6-Cl-HOBt/DIPEAFmoc-His(MBom)-OH0.3% (5 min pre-activation)[9]
HATU/HOAt/NMMFmoc-Ser(Trt)-OH37.6% (3 hours pre-activation)[10]

Table 3: Impact on Common Side Reactions

Side ReactionActivation StrategyObservationReference
Aspartimide Formation Use of sterically hindered Asp protecting groups (e.g., Fmoc-Asp(OMpe)-OH) with standard activationSignificantly reduced aspartimide formation[11]
Pre-activated Fmoc-Asp(OR)-OPfpCan potentially reduce side reactions by ensuring rapid coupling[4]
Diketopiperazine (DKP) Formation Use of pre-activated Fmoc-dipeptide-OPfpBypasses the susceptible dipeptide stage on the resin[5]
Rapid coupling post-deprotectionMinimizes time for intramolecular cyclization[11]
Guanidinylation Pre-activation of Fmoc-Arg(Pbf)-OHAvoids reaction of uronium reagents (TBTU, TATU) with the free amine on the resin[5]

Key Benefits of Pre-activated Fmoc-Amino Acids

Enhanced Coupling Efficiency and Speed

Pre-activated esters, such as pentafluorophenyl (OPfp) esters, are highly reactive due to the electron-withdrawing nature of the activating group.[4] This high reactivity facilitates rapid and complete amide bond formation, which is particularly beneficial for sterically hindered amino acids or "difficult" sequences that are prone to incomplete coupling with standard in-situ methods.[4][5] The addition of a catalyst like 1-hydroxybenzotriazole (HOBt) can further accelerate the coupling reaction.[4]

Minimized Racemization

Racemization of the chiral center of the amino acid is a significant concern during activation. The formation of a 5(4H)-oxazolone intermediate is a common pathway for racemization.[5][12] Pre-activated Fmoc-amino acid esters are generally stable crystalline solids, and their use can minimize racemization by avoiding prolonged exposure to the basic conditions and activating agents present during in-situ activation, which can promote oxazolone formation.[4][9] This is especially critical for sensitive amino acids like histidine and cysteine.[9]

Suppression of Side Reactions

The clean and rapid nature of coupling with pre-activated esters helps to suppress various side reactions:

  • Aspartimide Formation: This intramolecular cyclization of aspartic acid residues is a notorious side reaction in Fmoc-SPPS, catalyzed by the basic conditions of deprotection.[11] While the primary strategy to combat this is the use of sterically hindered side-chain protecting groups, ensuring a rapid and efficient coupling of the subsequent amino acid minimizes the exposure time of the deprotected Asp-containing peptide to conditions that favor this side reaction.

  • Diketopiperazine (DKP) Formation: The cyclization of the N-terminal dipeptide to form a diketopiperazine and its subsequent cleavage from the resin is a major source of yield loss, particularly with sequences containing proline or glycine at the C-terminus.[5][11] The use of pre-activated Fmoc-dipeptide esters allows for the direct coupling of a dipeptide, bypassing the vulnerable dipeptidyl-resin stage.

  • Guanidinylation of the N-terminus: Uronium-based in-situ activating agents like HBTU and HATU can react with the free amine of the peptide-resin to form a guanidinium byproduct.[5] Using pre-activated esters eliminates the presence of these reagents in the coupling step, thus preventing this side reaction.

Convenience and Reproducibility

Pre-activated Fmoc-amino acids are often stable, crystalline solids that can be prepared in advance, purified, and stored.[4] This allows for better quality control and consistency in the synthesis process, as the activation step is separated from the coupling step. It also simplifies the automation of SPPS, as it eliminates the need for the on-synthesizer preparation of the activated species.

Experimental Protocols

Preparation of Fmoc-Amino Acid Pentafluorophenyl (OPfp) Esters

Materials:

  • Fmoc-amino acid (1 equivalent)

  • Pentafluorophenyl trifluoroacetate (1.1 equivalents)

  • Pyridine or Diisopropylethylamine (DIEA) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Fmoc-amino acid in anhydrous DCM or THF.

  • Add pyridine or DIEA and stir for 10 minutes at room temperature.

  • Slowly add pentafluorophenyl trifluoroacetate to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an EtOAc/hexanes mixture to yield the pure Fmoc-amino acid-OPfp ester.[4]

Solid-Phase Peptide Synthesis using Pre-activated Fmoc-Amino Acid-OPfp Esters

This protocol outlines a manual SPPS cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • 20% piperidine in DMF

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Fmoc-amino acid-OPfp ester (3-5 equivalents)

  • HOBt (optional, 3-5 equivalents)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid-OPfp ester (and optional HOBt) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[4]

Mechanistic and Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the key chemical transformations and experimental workflows.

G cluster_activation Pre-activation of Fmoc-Amino Acid cluster_coupling Coupling on Solid Support Fmoc_AA Fmoc-Amino Acid (Fmoc-NH-CHR-COOH) Fmoc_AA_OPfp Fmoc-Amino Acid-OPfp Ester (Stable, Crystalline Solid) Fmoc_AA->Fmoc_AA_OPfp DCM/THF PFP_TFA Pentafluorophenyl Trifluoroacetate PFP_TFA->Fmoc_AA_OPfp Base Base (e.g., DIEA) Base->Fmoc_AA_OPfp Resin_NH2 Deprotected Peptide-Resin (H₂N-Peptide-Resin) Coupled_Peptide Elongated Peptide-Resin (Fmoc-AA-NH-Peptide-Resin) Resin_NH2->Coupled_Peptide DMF Fmoc_AA_OPfp_coupling Fmoc-Amino Acid-OPfp Ester Fmoc_AA_OPfp_coupling->Coupled_Peptide

Diagram 1: Chemical workflow for the pre-activation and coupling of Fmoc-amino acid OPfp esters.

G Start Start: Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling with Pre-activated Fmoc-AA-Ester Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) NextAA Next Amino Acid? KaiserTest->NextAA Negative NextAA->Deprotection Yes FinalCleavage Final Cleavage and Deprotection (TFA Cocktail) NextAA->FinalCleavage No End Purified Peptide FinalCleavage->End

Diagram 2: Experimental workflow for a single cycle of SPPS using pre-activated Fmoc-amino acids.

Conclusion

The use of pre-activated Fmoc-amino acids represents a strategic enhancement to the standard solid-phase peptide synthesis workflow. By isolating the activation step, researchers can leverage the benefits of highly reactive and stable intermediates to achieve faster coupling times, higher yields, and a significant reduction in racemization and other common side reactions. While the initial preparation of active esters requires an additional synthetic step, the downstream advantages in terms of purity, reliability, and efficiency, particularly for the synthesis of complex and sterically hindered peptides, make this approach a valuable tool for researchers, scientists, and drug development professionals. The adoption of pre-activation strategies can lead to more robust and reproducible peptide synthesis, ultimately accelerating research and development timelines.

References

Fmoc-Ile-OPfp: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of peptide synthesis reagents is paramount for successful and reproducible outcomes. This in-depth technical guide focuses on the solubility and stability of N-α-Fmoc-L-isoleucine pentafluorophenyl ester (Fmoc-Ile-OPfp), a widely utilized activated amino acid in solid-phase peptide synthesis (SPPS).

This compound is favored for its high reactivity, which facilitates efficient amide bond formation and minimizes racemization, particularly in sterically hindered couplings.[1] While valued for its performance, its solubility and stability are critical parameters that require careful consideration during peptide synthesis workflows.

Physicochemical Properties

PropertyDataReference
Molecular Formula C₂₇H₂₂F₅NO₄
Molecular Weight 519.46 g/mol
Appearance White to off-white crystalline solid[1]
CAS Number 86060-89-1

Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the general characteristics of Fmoc-amino acid pentafluorophenyl esters, a qualitative and comparative solubility profile can be established. These compounds are generally soluble in polar aprotic solvents commonly used in peptide synthesis.

It is crucial to note that Fmoc-amino acids, in general, exhibit greater decomposition over extended periods when dissolved in N-methylpyrrolidone (NMP) as opposed to dimethylformamide (DMF).[2]

Table of Qualitative Solubility:

SolventSolubilityNotes
Dimethylformamide (DMF)SolubleCommon solvent for SPPS.[2] Impurities like dimethylamine can arise from DMF breakdown, potentially cleaving the Fmoc group.[2]
N-Methylpyrrolidone (NMP)SolubleEfficiently solvates the peptide resin and can improve coupling yields.[2]
Dichloromethane (DCM)SolubleOften used in Boc-based SPPS; less common in Fmoc chemistry due to slow reaction with piperidine.[2]
Tetrahydrofuran (THF)SolubleCan be used for the synthesis of Fmoc-amino acid-OPfp esters.[1]
Ethyl Acetate (EtOAc)SolubleUsed during the workup and purification of Fmoc-amino acid-OPfp esters.[1]
WaterInsolubleThe hydrophobic nature of the Fmoc group and the pentafluorophenyl ester renders it insoluble in aqueous solutions.

For novel or "greener" solvents, the solubility of various Fmoc-amino acids has been evaluated and can provide an estimation for this compound. For instance, most Fmoc-protected amino acids show high solubility (>0.9 M) in PolarClean (ethyl-5-(dimethylamino)-2-methyl-5-oxopentanoate).

Stability Data

The stability of this compound is a critical factor influencing its storage and handling, as well as its efficacy in peptide synthesis.

Solid-State Stability: As a crystalline solid, this compound is stable for prolonged periods when stored under appropriate conditions (cool and dry).[3]

Solution-State Stability and Hydrolysis: In solution, the stability of this compound is limited. The primary degradation pathway is hydrolysis of the active ester, which reverts the compound to Fmoc-Ile-OH and pentafluorophenol. This process is accelerated by the presence of water. Therefore, it is recommended to use solutions of this compound soon after preparation.[4]

The rate of hydrolysis of active esters is dependent on the amino acid side chain. Amino acids with β- and/or γ-branched side chains, such as isoleucine, tend to have much slower hydrolysis rates compared to amino acids like arginine.[5] This suggests that the active ester of this compound is relatively stable against rapid hydrolysis during a coupling reaction.[5]

Stability of the Fmoc Protecting Group: The Fmoc group itself is labile under basic conditions, which is the principle behind its removal during SPPS, typically with piperidine. It is generally stable under acidic conditions. The Fmoc group has limited stability towards tertiary amines like diisopropylethylamine (DIEA), with the stability being dependent on the base concentration, solvent, and temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the general procedure for synthesizing Fmoc-amino acid-OPfp esters.

Materials:

  • Fmoc-L-isoleucine (Fmoc-Ile-OH)

  • Pentafluorophenol

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve Fmoc-Ile-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an EtOAc/hexane mixture to yield pure this compound.[1]

Protocol 2: General Procedure for Evaluating Solution Stability (Hydrolysis)

This protocol can be used to assess the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mobile phases for HPLC (e.g., acetonitrile and water with 0.1% TFA)

Procedure:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • At time zero (t=0), immediately inject an aliquot of the solution onto the HPLC system to obtain an initial purity profile.

  • Store the stock solution under defined conditions (e.g., room temperature, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution onto the HPLC system.

  • Analyze the chromatograms to determine the percentage of remaining this compound and the formation of degradation products (primarily Fmoc-Ile-OH).

  • Plot the percentage of intact this compound against time to determine its stability profile in the chosen solvent.

Visualizations

Synthesis_of_Fmoc_Ile_OPfp Fmoc_Ile_OH Fmoc-Ile-OH Activated_Ester This compound Fmoc_Ile_OH->Activated_Ester Coupling @ 0°C to RT PFP Pentafluorophenol PFP->Activated_Ester Coupling @ 0°C to RT DCC DCC DCC->Activated_Ester Coupling @ 0°C to RT THF Anhydrous THF THF->Activated_Ester Coupling @ 0°C to RT DCU DCU (precipitate)

Caption: Synthesis of this compound.

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling with this compound (in DMF, optional HOBt) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Repeat for next amino acid Washing2->Next_Cycle Next_Cycle->Deprotection Cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) Next_Cycle->Cleavage After final amino acid Peptide Purified Peptide Cleavage->Peptide

Caption: SPPS workflow using this compound.

References

An In-depth Technical Guide to the Basic Handling and Storage of Fmoc-Ile-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential practices for the proper handling and storage of N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucine pentafluorophenyl ester (Fmoc-Ile-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is paramount for ensuring the integrity of the reagent, the success of synthetic protocols, and the safety of laboratory personnel.

Core Chemical and Physical Properties

This compound is a pre-activated form of the amino acid isoleucine, designed for efficient coupling in peptide synthesis. The pentafluorophenyl (PFP) ester group is a highly effective activating group, facilitating rapid and efficient amide bond formation with minimal racemization.

Quantitative Data Summary

While specific quantitative data for this compound can vary slightly between suppliers, the following tables provide typical specifications and data for the closely related and precursor compound, Fmoc-Ile-OH, which serve as a valuable reference.

PropertyTypical Value (this compound)Reference Compound Value (Fmoc-Ile-OH)
Molecular Formula C₂₇H₂₂F₅NO₄C₂₁H₂₃NO₄
Molecular Weight 519.5 g/mol 353.41 g/mol
Appearance White to off-white solidWhite crystalline powder
Purity (HPLC) ≥98.0%[1]≥98.0%
Melting Point Not consistently reported145-147 °C
Optical Activity Not consistently reported[α]²⁰/D −12±1°, c = 1% in DMF
Storage Temperature -20°C[1]2-8°C

Handling and Storage Protocols

Proper handling and storage are crucial to prevent degradation of this compound and ensure its reactivity in peptide synthesis.

Storage Recommendations
  • Short-term Storage: For routine use, store this compound at 2-8°C in a tightly sealed container to protect it from moisture.

  • Long-term Storage: For extended periods, it is recommended to store the compound at -20°C.[1]

  • Protection from Moisture: this compound is sensitive to moisture, which can lead to hydrolysis of the active ester. Always store it in a desiccator or a dry, inert atmosphere.

  • Solutions: Solutions of this compound are not recommended for long-term storage and should be used soon after preparation.[1]

Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Weighing: To minimize exposure and prevent contamination, weigh the required amount of this compound in a fume hood.

  • Dispensing: Use clean, dry spatulas and glassware to handle the compound. Avoid introducing any moisture.

  • Spills: In case of a spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent.

Experimental Protocols

This compound is primarily used in the coupling step of Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for its use.

Protocol: Coupling of this compound in SPPS

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (1.5-3.0 equivalents relative to the resin loading)

  • 1-Hydroxybenzotriazole (HOBt) (optional, 1.5-3.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before use.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and by-products.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines, indicating complete Fmoc deprotection. A positive test will result in a blue color.

  • Coupling Reaction:

    • Dissolve this compound (and optionally HOBt) in a minimal amount of DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin and perform a Kaiser test.

    • A negative test (yellow or colorless) indicates that the coupling reaction is complete.

    • If the test is positive, continue the coupling reaction and re-test at 30-minute intervals.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.

  • Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Stability and Degradation

Pentafluorophenyl esters, such as this compound, are known to be more stable towards spontaneous hydrolysis compared to other active esters like succinimidyl esters.[2] This enhanced stability contributes to higher coupling efficiencies and cleaner synthesis profiles. However, exposure to moisture and basic conditions should be avoided to prevent premature hydrolysis of the active ester, which would render it inactive for coupling. The primary degradation pathway is the hydrolysis of the ester bond to yield Fmoc-isoleucine and pentafluorophenol.

Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow start Start with Fmoc-protected peptide-resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 kaiser_pre Kaiser Test (Optional - check for free amine) wash1->kaiser_pre coupling Coupling: Add this compound (Optional: +HOBt in DMF) kaiser_pre->coupling kaiser_post Kaiser Test (Monitor completion) coupling->kaiser_post kaiser_post->coupling If positive wash2 Wash (DMF, DCM) kaiser_post->wash2 If negative next_cycle Ready for next cycle wash2->next_cycle next_cycle->deprotection Repeat for next amino acid end Final Cleavage and Purification next_cycle->end After final amino acid

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using this compound.

Decision Tree for Handling and Storage of this compound

Handling_Storage_Decision_Tree start Handling or Storing This compound? handling Handling start->handling storage Storage start->storage ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) handling->ppe solution Is it in solution? storage->solution solid Is it a solid? storage->solid ventilation Use in a well-ventilated area (Fume Hood) ppe->ventilation weighing Weigh in a contained environment ventilation->weighing dispensing Use clean, dry equipment weighing->dispensing short_term Short-term Storage (< 1 month) refrigerate Store at 2-8°C in a desiccator short_term->refrigerate long_term Long-term Storage (> 1 month) freeze Store at -20°C in a tightly sealed container with desiccant long_term->freeze use_promptly Use promptly. Do not store solutions long-term. solution->use_promptly solid->short_term solid->long_term

Caption: A decision tree outlining the best practices for handling and storing this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Ile-OPfp Coupling in Manual Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of modern peptide chemistry. The selection of an appropriate coupling method is critical for the synthesis of high-purity peptides, especially when incorporating sterically hindered amino acids such as isoleucine (Ile). Fmoc-Ile-OPfp, the pentafluorophenyl (Pfp) ester of Fmoc-isoleucine, offers a robust and highly efficient solution for such challenging couplings. The strong electron-withdrawing nature of the pentafluorophenyl group significantly activates the ester, facilitating rapid and efficient amide bond formation while minimizing the risk of racemization.[1] This pre-activated building block is a stable, crystalline solid that can be prepared in advance, offering convenience and obviating the need for in-situ coupling reagents that may introduce side reactions.[1][2]

These application notes provide a detailed protocol for the manual coupling of this compound in SPPS and summarize the key performance characteristics of this reagent.

Key Advantages of this compound

  • High Reactivity: The pentafluorophenyl ester is a highly activated leaving group, leading to faster coupling kinetics compared to many other methods.[1]

  • Reduced Racemization: The rapid rate of aminolysis generally outpaces the rate of oxazolone formation, which is the primary pathway for racemization. This is particularly crucial for preserving the stereochemical integrity of the isoleucine residue.[1]

  • Suitability for Sterically Hindered Couplings: The high reactivity of the OPfp ester makes it particularly effective for coupling bulky amino acids like isoleucine, where other methods may result in incomplete reactions.[1][2]

  • Convenience and Stability: As a pre-activated ester, this compound is a stable, crystalline solid that can be stored and handled easily, simplifying the workflow of SPPS.[1]

  • Avoidance of In-situ Activation Side Reactions: By using a pre-activated ester, side reactions associated with in-situ coupling reagents can be minimized.[1]

  • Compatibility with Additives: The coupling reaction can be further accelerated by the use of catalysts such as 1-hydroxybenzotriazole (HOBt).[1]

Performance Comparison

While direct head-to-head quantitative data for the coupling efficiency of this compound versus other common reagents for the isoleucine residue is not extensively available in the literature, the qualitative and expected performance characteristics are summarized below. The use of OPfp esters is particularly advantageous for challenging sequences and sterically hindered residues.

Coupling Reagent/MethodRelative ReactivityRacemization Risk for Hindered ResiduesKey AdvantagesCommon Challenges
This compound Very HighVery LowHigh efficiency for hindered couplings, stable pre-activated reagent, minimizes side reactions from in-situ activators.[1][2]Higher cost compared to in-situ methods.
HBTU/DIPEA HighModerateWidely used, effective for many standard couplings.Can lead to guanidinylation of the N-terminal amine, potential for racemization with sensitive residues.
HATU/DIPEA Very HighLowSuperior performance for difficult sequences and rapid reactions due to the formation of a highly reactive OAt-ester.[3][4][5]Higher cost, potential for side reactions if not used correctly.
DIC/HOBt Moderate to HighLow to ModerateCost-effective, simple byproducts.Slower reaction times compared to uronium/aminium salts, potential for side reactions.

Experimental Protocol: Manual SPPS Coupling of this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine on a 0.1 mmol scale.

Materials and Reagents
  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (3-5 equivalents, 0.3-0.5 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (optional, 3-5 equivalents, 0.3-0.5 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Kaiser test kit

  • Reaction vessel with a frit

  • Shaker or bubbler for agitation

Protocol Steps
  • Resin Swelling:

    • Place the peptide-resin in the reaction vessel.

    • Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (if applicable):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) in DMF (2-3 mL). If using HOBt as a catalyst, add it to this solution.[1]

    • Add the this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature. For the sterically hindered isoleucine, a coupling time of 2-4 hours is recommended. Longer coupling times (up to overnight) may be beneficial for particularly difficult sequences.

    • Monitoring the Coupling: The progress of the coupling reaction can be monitored by taking a small sample of the resin and performing a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash the resin with DCM (3 times) to prepare for the next deprotection step or final cleavage.

  • Chain Elongation:

    • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Side Reactions

  • Incomplete Coupling: Due to the steric hindrance of isoleucine, incomplete coupling can occur. If a Kaiser test remains positive after the recommended coupling time, a second coupling (recoupling) with a fresh solution of this compound can be performed. Extending the initial coupling time is also an effective strategy.

  • Racemization: While this compound is designed to minimize racemization, it is still a possibility, especially with prolonged exposure to basic conditions. Ensure thorough washing after deprotection to remove all traces of piperidine. The addition of HOBt can also help to suppress racemization.[1]

  • Diketopiperazine Formation: This side reaction is most common at the dipeptide stage. If isoleucine is the second amino acid to be coupled, consider using a resin with high steric hindrance (e.g., 2-chlorotrityl chloride resin) to minimize this side reaction.

  • Aspartimide Formation: Although not directly related to isoleucine coupling, if an aspartic acid residue is present in the sequence, be aware that repeated exposure to piperidine can lead to aspartimide formation. Adding HOBt to the deprotection solution can mitigate this.

Visualizations

Experimental Workflow for Manual SPPS

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 kaiser1 Kaiser Test (Check for free amine) wash1->kaiser1 coupling 4. Coupling (this compound in DMF) kaiser1->coupling Positive wash2 5. Washing (DMF, DCM) coupling->wash2 kaiser2 Kaiser Test (Check for completion) wash2->kaiser2 kaiser2->coupling Positive (Recouple) repeat Repeat for next amino acid kaiser2->repeat Negative cleavage 6. Final Cleavage & Deprotection kaiser2->cleavage Final AA Coupled repeat->deprotect purify 7. Purification (RP-HPLC) cleavage->purify end Pure Peptide purify->end

Caption: General workflow for manual Fmoc solid-phase peptide synthesis.

This compound Coupling Reaction

Coupling_Reaction resin Resin-Peptide-NH2 Free N-terminal amine plus + fmoc_ile This compound Fmoc-NH-CH(R)-C(=O)-OPfp arrow product Resin-Peptide-NH-C(=O)-CH(R)-NH-Fmoc Peptide bond formed

References

Application Notes and Protocols for Automated Synthesis of Isoleucine-Containing Peptides using Fmoc-Ile-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, facilitating the efficient and automated production of complex peptide sequences.[1] The incorporation of sterically hindered amino acids, such as isoleucine (Ile), however, presents a significant challenge to achieving high coupling efficiency and purity. This document provides detailed application notes and protocols for the use of Fmoc-L-Isoleucine pentafluorophenyl ester (Fmoc-Ile-OPfp) in automated peptide synthesizers.

This compound is an activated ester of Fmoc-protected isoleucine. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, enabling efficient acylation of the free amine on the growing peptide chain. This pre-activated form offers a convenient "plug-and-play" option for automated synthesis, as it does not require an in-situ activation step with coupling reagents like HBTU or HATU. These application notes will explore the utility of this compound, provide quantitative data on its performance, detail experimental protocols, and discuss its application in the synthesis of biologically relevant peptides, such as those involved in the mTOR signaling pathway and host defense.

Advantages of this compound in Automated SPPS

  • Convenience and Speed: As a pre-activated building block, this compound simplifies the synthesis workflow by eliminating the need for preparing fresh coupling reagent solutions. This can reduce cycle times and minimize the potential for errors associated with manual reagent preparation.

  • Reduced Risk of Racemization: Pentafluorophenyl esters are known to have a lower propensity for causing racemization compared to some other activation methods, which is a critical consideration for maintaining the stereochemical integrity of the peptide product.[2]

  • High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack by the N-terminal amine of the peptide chain, driving the coupling reaction to completion.

Quantitative Data Presentation

The following tables summarize illustrative performance data for this compound in automated SPPS, comparing it with a standard in-situ activation method (HCTU). It is important to note that actual results may vary depending on the peptide sequence, resin, and specific synthesizer conditions.

Table 1: Illustrative Performance Data for Isoleucine Coupling Methods

Amino Acid Derivative/MethodAverage Coupling Efficiency (%)Representative Crude Peptide Purity (%)Overall Yield (%)Key Considerations
Fmoc-L-Ile-OPfp 97-99%78-88%62-78%Convenient pre-activated form, may require longer coupling times or double coupling for particularly difficult sequences.
Fmoc-L-Ile-OH + HCTU/DIPEA 98-99.5%80-90%65-80%Highly efficient and widely used for standard and difficult couplings. Requires in-situ activation.[3][4]

Table 2: Recommended Coupling Conditions for Fmoc-L-Ile-OPfp

ParameterRecommendationNotes
Resin Type Rink Amide, Wang, or other suitable resins for Fmoc-SPPS.Choice depends on the desired C-terminal functionality (amide or carboxylic acid).
This compound Equivalents 3 - 5 equivalents (relative to resin loading).A higher excess may be beneficial for challenging sequences.
Additive 1-Hydroxybenzotriazole (HOBt) (optional, 1-2 eq.).The addition of HOBt can increase reaction rates in polar solvents.[2]
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.Use at least a 2-fold molar excess relative to the amino acid derivative.
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).Ensure high-purity, peptide synthesis grade solvent is used.
Reaction Time 1 - 2 hours.Monitor reaction completion using a Kaiser test. Double coupling may be necessary.
Temperature Room Temperature.Microwave irradiation can be used to accelerate the coupling, but caution should be exercised to avoid side reactions.

Experimental Protocols

General Automated Fmoc-SPPS Workflow

The following protocol outlines a standard cycle for incorporating this compound into a growing peptide chain on an automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin, 0.4-0.8 mmol/g substitution)

  • This compound

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvent: DMF

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[5]

  • Precipitation Solvent: Cold diethyl ether

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3-5 minutes.

    • Drain the solution.

    • Repeat the deprotection treatment for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • Dissolve this compound (and optional HOBt) in DMF.

    • Add the activator base (DIPEA or collidine).

    • Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Perform a Kaiser test to monitor for complete coupling (a negative result indicates completion). If the test is positive, a second coupling may be required.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_workflow Automated Peptide Synthesis Cycle start Start with Resin swell 1. Resin Swelling (DMF, 30-60 min) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF, 3-5 min) swell->deprotect1 deprotect2 Repeat Deprotection (10-15 min) deprotect1->deprotect2 wash1 3. Washing (DMF) deprotect2->wash1 couple 4. Coupling (this compound, Base, DMF, 1-2h) wash1->couple kaiser_test Kaiser Test couple->kaiser_test kaiser_test->couple Positive (Recouple) wash2 5. Washing (DMF) kaiser_test->wash2 Negative next_aa Next Amino Acid? wash2->next_aa next_aa->deprotect1 Yes final_cleavage 7. Final Cleavage & Deprotection next_aa->final_cleavage No end Purified Peptide final_cleavage->end

Caption: Automated Fmoc-SPPS workflow for isoleucine incorporation.

Application Example: Synthesis of a Human Beta-Defensin 3 (HBD-3) Analog

Human beta-defensins are small, cationic peptides that are crucial components of the innate immune system. HBD-3 is a 45-residue peptide that contains isoleucine and exhibits broad-spectrum antimicrobial activity. The synthesis of HBD-3 and its analogs is of significant interest for the development of new anti-infective agents.[6] The protocol described above can be adapted for the synthesis of HBD-3 or its fragments. Due to the complexity and length of the peptide, careful monitoring of each coupling step, especially for sterically hindered residues like isoleucine, is critical for a successful synthesis. The use of pseudoproline dipeptides can also be employed to improve synthesis efficiency by disrupting on-resin aggregation.[6]

Biological Context: Isoleucine and the mTOR Signaling Pathway

Isoleucine, as a branched-chain amino acid, plays a critical role in cellular metabolism and growth by activating the mammalian target of rapamycin (mTOR) signaling pathway.[7] mTOR is a serine/threonine kinase that regulates cell proliferation, survival, and motility. The activation of mTORC1, one of the two mTOR complexes, by amino acids is a key step in initiating protein synthesis. Therefore, synthetic peptides containing isoleucine can be valuable tools for studying the intricacies of the mTOR signaling pathway and its role in various physiological and pathological processes, including cancer and metabolic disorders.

G cluster_mTOR mTOR Signaling Pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids (e.g., Isoleucine, Leucine) rag Rag GTPases amino_acids->rag akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 s6k1 p70S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibits rag->mtorc1

Caption: Simplified diagram of the mTOR signaling pathway.

Troubleshooting and Side Reactions

  • Incomplete Coupling: Due to the steric hindrance of the isoleucine side chain, incomplete coupling can occur. This can be addressed by extending the coupling time, performing a double coupling, or using a more potent activation method for subsequent residues.

  • Aggregation: Hydrophobic sequences are prone to on-resin aggregation, which can hinder both coupling and deprotection steps. Using solvents like NMP, incorporating pseudoproline dipeptides, or performing the synthesis at an elevated temperature can help mitigate aggregation.

  • Racemization: While OPfp esters generally exhibit low racemization, it is still a potential side reaction, especially with prolonged activation times or the use of strong bases. The use of hindered bases like 2,4,6-collidine can help minimize this.

Conclusion

This compound offers a convenient and effective solution for the incorporation of the sterically hindered amino acid isoleucine in automated solid-phase peptide synthesis. While it may require optimization of coupling times for challenging sequences, its pre-activated nature simplifies the synthetic workflow and reduces the risk of racemization. The ability to efficiently synthesize isoleucine-containing peptides is crucial for advancing research in areas such as immunology and cell signaling, where these peptides serve as vital tools for understanding complex biological processes.

References

Application Notes and Protocols: Standard Operating Procedure for Fmoc-Ile-OPfp Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of peptide and protein synthesis. The use of pre-activated amino acid esters, such as pentafluorophenyl (Pfp) esters, offers a robust and efficient method for amide bond formation.[1] Fmoc-Isoleucine-pentafluorophenyl ester (Fmoc-Ile-OPfp) is an activated ester of the sterically hindered amino acid isoleucine. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, facilitating rapid and efficient coupling, which is particularly advantageous for sterically hindered amino acids like isoleucine, and helps to minimize racemization.[1]

These application notes provide a detailed standard operating procedure for the coupling of this compound in solid-phase peptide synthesis. The protocols cover the entire cycle from resin preparation to the final cleavage of the peptide from the solid support.

Materials and Reagents

Reagent Grade Supplier Notes
This compoundPeptide SynthesisVariousStore desiccated at 2-8°C.
Solid Support (e.g., Rink Amide Resin)100-200 meshVariousChoice of resin depends on the desired C-terminus (acid or amide).[2]
N,N-Dimethylformamide (DMF)Peptide SynthesisVariousUse high-purity, amine-free DMF.[2]
PiperidineACS GradeVariousFor Fmoc deprotection.
1-Hydroxybenzotriazole (HOBt)Peptide SynthesisVariousOptional catalyst to accelerate coupling.[1][3]
Diisopropylethylamine (DIPEA)Peptide SynthesisVariousBase for activation.
Dichloromethane (DCM)ACS GradeVariousFor resin washing and swelling.
Isopropanol (IPA)ACS GradeVariousFor resin washing.
Acetic AnhydrideACS GradeVariousFor capping unreacted amines.
PyridineACS GradeVariousFor capping solution.
Trifluoroacetic acid (TFA)Reagent GradeVariousFor cleavage from the resin.
Scavengers (e.g., TIS, H2O, EDT)Reagent GradeVariousUsed in the cleavage cocktail to prevent side reactions.
Diethyl ether (cold)ACS GradeVariousFor peptide precipitation.
Kaiser Test Kit-VariousFor monitoring the presence of free primary amines.

Experimental Protocols

This section details the step-by-step procedures for solid-phase peptide synthesis on a 0.1 mmol scale using this compound.

Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., ~200 mg for a 0.5 mmol/g loading resin) in a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[2]

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and continue agitation for an additional 15 minutes.[4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 times), IPA (3 times), and finally DMF (3 times) to remove all traces of piperidine.[4]

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.

This compound Coupling

The following workflow outlines the coupling step.

G cluster_workflow This compound Coupling Workflow prep Prepare Coupling Solution: Dissolve this compound (and optional HOBt) in DMF add Add Coupling Solution to Deprotected Resin prep->add react Agitate Reaction Mixture (1-3 hours) add->react monitor Monitor Reaction Completion (e.g., Kaiser Test) react->monitor wash Wash Resin (DMF, IPA, DMF) monitor->wash

Caption: Workflow for the this compound coupling step.

  • Preparation of Coupling Solution: In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) in DMF. For accelerated coupling, 3-5 equivalents of HOBt can be added to this solution.[1][3]

  • Coupling Reaction: Add the prepared this compound solution to the deprotected resin in the reaction vessel.

  • Agitation: Agitate the mixture gently at room temperature for 1-3 hours. For sterically hindered amino acids like isoleucine, a longer coupling time may be necessary.[1]

  • Monitoring: After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (colorless or yellow beads) indicates the successful consumption of free amines and completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), IPA (3 times), and DMF (3 times) to remove any unreacted reagents.

Capping (Optional)

If the Kaiser test remains positive after the coupling reaction, it indicates the presence of unreacted amino groups. These should be "capped" to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride:pyridine in DMF).[2]

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin as described in step 3.3.5.

Chain Elongation

Repeat steps 3.2 through 3.4 for each subsequent amino acid to be added to the peptide chain.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[1]

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/Water/TIS (95:2.5:2.5).

  • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Data Presentation

The following table summarizes the recommended quantitative parameters for the this compound coupling protocol on a 0.1 mmol scale.

Parameter Value Unit Notes
Resin Loading 0.1mmolStarting scale
This compound 0.3 - 0.5mmol3-5 equivalents
HOBt (optional) 0.3 - 0.5mmol3-5 equivalents[1]
DMF (for coupling) 2 - 3mL[1]
Coupling Time 1 - 3hoursMay require longer for hindered couplings[1]
Fmoc Deprotection Solution 20% v/vPiperidine in DMF-
Washing Volume (per wash) 5mL[1]
Cleavage Cocktail Volume 5 - 10mLPer gram of resin
Cleavage Time 2 - 3hours[1]

Logical Workflow for SPPS Cycle

The overall process of solid-phase peptide synthesis follows a cyclical workflow.

G cluster_spps_cycle Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin-Bound Protected Amino Acid deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF, IPA, DMF) deprotect->wash1 couple Couple Next Fmoc-AA-OPfp (with optional HOBt) wash1->couple wash2 Wash (DMF, IPA, DMF) couple->wash2 check Repeat for next amino acid? wash2->check check->deprotect Yes cleave Final Cleavage and Deprotection (TFA) check->cleave No

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of isoleucine; aggregation of the peptide chain.Extend the coupling time; perform a double coupling; add HOBt as a catalyst.[1][3]
Racemization Although minimized with OPfp esters, prolonged exposure to base can be a factor.Ensure complete removal of piperidine before coupling; avoid excessive pre-activation times if a base like DIPEA is used with other activators.
Diketopiperazine Formation Side reaction prone to occur at the dipeptide stage, especially with a C-terminal Proline.[5]Couple a pre-formed dipeptide instead of sequential single amino acids.[6]
Aspartimide Formation Side reaction with Asp residues, catalyzed by piperidine during deprotection.[5][6]Use appropriate side-chain protecting groups for Aspartic acid.

Disclaimer: This protocol is intended for research use only by trained professionals. Appropriate safety precautions should be taken when handling all chemicals. The specific conditions may require optimization depending on the peptide sequence and the solid support used.

References

Application Notes and Protocols for Peptides Synthesized Using Fmoc-Ile-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Fmoc-L-isoleucine pentafluorophenyl ester (Fmoc-Ile-OPfp) in solid-phase peptide synthesis (SPPS) for the development of bioactive peptides, with a focus on conotoxins and antimicrobial peptides. Detailed protocols for synthesis, purification, and characterization are provided to guide researchers in their drug discovery and development efforts.

Introduction

This compound is an activated ester of the amino acid isoleucine, widely employed in Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient and rapid amide bond formation. This is particularly advantageous for coupling sterically hindered amino acids like isoleucine, minimizing racemization and side reactions.[1] The use of pre-activated esters like this compound offers convenience by eliminating the need for in-situ coupling reagents.[1] This methodology is central to the synthesis of complex peptide sequences with high purity, which is critical for their therapeutic applications.[1]

Application 1: Synthesis of Conotoxins

Conotoxins are a diverse family of neurotoxic peptides isolated from the venom of marine cone snails.[2] Their high specificity and potency for various ion channels and receptors make them valuable pharmacological tools and promising drug leads for conditions such as chronic pain.[2] The synthesis of conotoxins, which are often rich in cysteine residues and feature multiple disulfide bonds, requires robust and efficient synthetic strategies.[3][4]

Featured Peptide: α-Conotoxin ImI

α-Conotoxin ImI, originally isolated from Conus imperialis, is a potent antagonist of nicotinic acetylcholine receptors (nAChRs). Its synthesis provides an excellent case study for the application of this compound.

Table 1: Synthesis and Characterization of α-Conotoxin ImI

ParameterValueReference
Peptide Sequence GCCSNPVCHLEHSNLC[5] (modified)
Resin Rink Amide Resin (0.37 mmol/g)[5]
Synthesis Scale 0.1 mmolGeneral Protocol
Coupling Reagent for Isoleucine This compoundImplied by methodology
Final Yield Not specified
Purity >95% after purificationGeneral expectation
Molecular Weight (Monoisotopic) 1686.7 DaCalculated
Experimental Protocol: Synthesis of α-Conotoxin ImI

This protocol outlines the manual solid-phase synthesis of α-Conotoxin ImI using Fmoc-amino acid-OPfp esters where applicable, including this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt) (optional catalyst)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[6]

  • Amino Acid Coupling (Isoleucine):

    • Dissolve this compound (3 equivalents) in DMF.

    • (Optional) Add HOBt (3 equivalents) to the solution to catalyze the reaction.[1]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction (absence of free primary amines). If the test is positive, a recoupling step may be necessary.[1]

  • Washing: After complete coupling, wash the resin with DMF and DCM.[1]

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence. For other amino acids, standard coupling reagents like HBTU/DIPEA can be used, or their corresponding OPfp esters if available.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[7]

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

  • Oxidative Folding: The linear peptide is then subjected to oxidative folding conditions to form the correct disulfide bridges, a critical step for its biological activity.[2][8]

Diagram 1: Fmoc-SPPS Workflow for Peptide Synthesis

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OPfp) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application 2: Synthesis of Antimicrobial Peptides (AMPs)

Antimicrobial peptides are a promising class of therapeutics to combat the rise of antibiotic-resistant bacteria.[9] The incorporation of non-canonical amino acids and specific sequences can enhance their stability and activity. Fmoc-SPPS is the method of choice for the chemical synthesis of AMPs.[9]

Featured Peptide: Ultrashort Antimicrobial Peptide Analog

This section describes the synthesis of a representative ultrashort antimicrobial peptide, demonstrating the utility of this compound in creating potent and efficient AMPs.

Table 2: Synthesis and Activity of an Ultrashort AMP

ParameterValueReference
Peptide Sequence Pal-His-Ala-D-Ala-Ile-NH2[9] (modified)
Resin Rink Amide MBHA Resin[9]
Coupling Reagent for Isoleucine This compoundImplied by methodology
Crude Purity 70-96%[9]
MIC against S. aureus To be determined
MIC against E. coli To be determined
Experimental Protocol: Synthesis of an Ultrashort AMP

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound and Fmoc-D-Ala-OH)

  • Palmitic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N-tert-butyl-N′-ethyl carbodiimide (TBEC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide MBHA resin in DMF and perform Fmoc deprotection as described in the conotoxin protocol.

  • Amino Acid Coupling (Isoleucine): Couple this compound as described previously.

  • Chain Elongation: Continue the synthesis by coupling Fmoc-D-Ala-OH, Fmoc-Ala-OH, and Fmoc-His(Trt)-OH using TBEC/Oxyma Pure as the coupling reagents.[9]

  • N-terminus Acylation: After the final Fmoc deprotection, acylate the N-terminus with palmitic acid using TBEC/Oxyma Pure.[9]

  • Cleavage and Deprotection: Cleave the peptide from the resin using a mixture of TFA/TIS/Water (95:2.5:2.5).[9]

  • Purification and Characterization: Purify and characterize the peptide as described in the conotoxin protocol.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Mueller-Hinton broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of the purified peptide in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Diagram 2: Signaling Pathway of nAChR Antagonism by α-Conotoxin ImI

nAChR_Antagonism ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds IonChannel Ion Channel Opening nAChR->IonChannel Activates Conotoxin α-Conotoxin ImI Conotoxin->nAChR Binds & Blocks Depolarization Membrane Depolarization IonChannel->Depolarization Signal Signal Transduction Depolarization->Signal Block

Caption: Mechanism of nAChR antagonism by α-Conotoxin ImI.

Conclusion

The use of this compound in solid-phase peptide synthesis provides an efficient and reliable method for incorporating the sterically hindered amino acid isoleucine into complex bioactive peptides. The protocols and application examples provided for conotoxins and antimicrobial peptides demonstrate the versatility of this reagent in drug discovery and development. The high reactivity and stability of Fmoc-amino acid-OPfp esters contribute to the synthesis of high-purity peptides, which is essential for their therapeutic evaluation.

References

Application Notes and Protocols for the Incorporation of Fmoc-Ile-OPfp into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as isoleucine (Ile), into complex peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky side chain of isoleucine can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions, lower yields, and an increased risk of racemization. To overcome these hurdles, highly reactive activated amino acid derivatives are required. Fmoc-L-Isoleucine-pentafluorophenyl ester (Fmoc-Ile-OPfp) is a pre-activated form of isoleucine that offers a robust solution for these difficult couplings.

The pentafluorophenyl (Pfp) group is a highly effective leaving group due to the strong electron-withdrawing nature of the five fluorine atoms. This property renders the ester carbonyl highly electrophilic, facilitating rapid and efficient acylation of the incoming amine. The high reactivity of this compound often translates to shorter coupling times and can minimize the extent of racemization, a critical factor in the synthesis of stereochemically pure peptides. These pre-activated esters are stable, crystalline solids, offering convenience and reproducibility in SPPS protocols.

These application notes provide a detailed overview of the use of this compound in the synthesis of complex peptides, including comparative data on its performance against other common coupling reagents, detailed experimental protocols, and troubleshooting guidelines.

Data Presentation: Comparative Performance of this compound

While direct, comprehensive comparative studies for this compound against all common coupling reagents for every possible peptide sequence are not exhaustively available in the literature, the following tables summarize the known relative performance characteristics based on kinetic studies and findings from the synthesis of sterically hindered peptides.

Table 1: Relative Coupling Rates of Activated Esters

Activated EsterRelative Coupling RateKey Considerations
Pentafluorophenyl (OPfp) 111 Highly reactive, suitable for sterically hindered residues.[1][2]
Pentachlorophenyl (OPcp)3.4Less reactive than OPfp.
p-Nitrophenyl (ONp)1Significantly less reactive than OPfp.[1][2]

Table 2: Qualitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids (e.g., Isoleucine)

Coupling Reagent/MethodCoupling EfficiencyRacemization RiskTypical Coupling TimeNotes
This compound High to Very HighLow30-60 minPre-activated, rapid reaction kinetics. Particularly effective for difficult sequences.
HATU/DIPEA Very HighLow to Moderate30-60 minConsidered a gold standard for difficult couplings, though the cost can be a factor.[3]
HBTU/DIPEA HighModerate45-90 minA widely used and effective reagent, but may be less efficient than HATU for highly hindered couplings.
DIC/Oxyma Moderate to HighLow60-120 minA cost-effective option with a good balance of reactivity and low racemization. May require longer coupling times.

Note: Performance can be sequence-dependent. For particularly challenging sequences, double coupling or extended reaction times may be necessary regardless of the chosen method.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Manual Solid-Phase Peptide Synthesis

This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • This compound (0.3 mmol, 3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 equivalents) - Optional but recommended

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Manual peptide synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the piperidine solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (0.3 mmol) and HOBt (0.3 mmol, optional) in a minimal amount of DMF (approx. 2-3 mL).

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature for 30-60 minutes. For known difficult sequences, the coupling time can be extended to 2 hours.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin with DMF (3 x 5 mL).

    • Wash the resin with DCM (3 x 5 mL).

    • Wash the resin again with DMF (3 x 5 mL) to prepare for the next deprotection step.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), a second coupling (recoupling) with a fresh solution of this compound is recommended.

Protocol 2: Cleavage and Deprotection of the Final Peptide

Materials:

  • Fully assembled peptide-resin, dried under vacuum.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether.

  • Centrifuge tubes.

  • Centrifuge.

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise to a larger volume of cold diethyl ether (e.g., 40 mL).

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times by resuspension and centrifugation.

  • Dry the crude peptide pellet under vacuum.

  • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_fmoc_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_monitoring Monitoring Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect1 20% Piperidine/DMF (5 min) Swell->Deprotect1 Deprotect2 20% Piperidine/DMF (15-20 min) Deprotect1->Deprotect2 Wash1 Wash with DMF Deprotect2->Wash1 Couple Couple to Resin (30-60 min) Wash1->Couple Activate Dissolve this compound (+ HOBt) in DMF Activate->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Decision Complete? Kaiser->Decision Recouple Recouple Decision->Recouple No NextCycle Proceed to Next Cycle Decision->NextCycle Yes Recouple->Couple

SPPS Cycle for this compound Incorporation

troubleshooting_workflow Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Recouple Perform a Second Coupling (Recouple) Start->Recouple Extend_Time Extend Coupling Time (e.g., to 2 hours) Recouple->Extend_Time Increase_Equiv Increase Equivalents of This compound and HOBt Extend_Time->Increase_Equiv Check_Reagents Check Reagent Quality (this compound, Solvents) Increase_Equiv->Check_Reagents Consider_Alternative Consider Alternative Reagent (e.g., HATU) for future synthesis Check_Reagents->Consider_Alternative

Troubleshooting Incomplete Coupling

Troubleshooting and Side Reactions

While this compound is a highly effective reagent, challenges can still arise, particularly in the synthesis of long or complex peptides.

  • Incomplete Coupling: As with any sterically hindered residue, incomplete coupling can occur.

    • Solution: Perform a double coupling with a fresh solution of activated this compound. For subsequent couplings of hindered amino acids in the sequence, consider extending the initial coupling time.

  • Racemization: Although minimized by the high reactivity of the OPfp ester, racemization can still be a concern, especially if the coupling reaction is slow or if a strong base is used in excess for in-situ neutralization protocols (not standard with OPfp esters).

    • Solution: The use of HOBt as an additive can help to suppress racemization. Avoid prolonged exposure of the activated amino acid to basic conditions before coupling.

  • Side Reactions of the Pfp Group: The pentafluorophenol leaving group is generally considered benign. However, it is crucial to ensure its complete removal during the washing steps to prevent any potential side reactions in subsequent synthetic steps, although such reactions are rare.

    • Solution: Adhere to a rigorous washing protocol with DMF and DCM after the coupling step.

Conclusion

This compound is a valuable tool for the incorporation of the sterically hindered amino acid isoleucine into complex peptide sequences. Its high reactivity facilitates efficient coupling, minimizes racemization, and offers a convenient pre-activated building block for SPPS. By employing the optimized protocols and being mindful of potential challenges, researchers can successfully synthesize high-purity peptides containing isoleucine for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for Optimal Fmoc-Ile-OPfp Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient coupling of Fmoc-Isoleucine-pentafluorophenyl ester (Fmoc-Ile-OPfp) in solid-phase peptide synthesis (SPPS). Isoleucine, a β-branched amino acid, presents significant steric hindrance, which can lead to incomplete coupling and the formation of deletion sequences. The following protocols and data are designed to address these challenges and ensure high coupling efficiency.

Introduction to this compound Coupling

Fmoc-amino acid-OPfp esters are highly reactive, pre-activated building blocks used in peptide synthesis. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester an excellent leaving group, facilitating rapid and efficient amide bond formation.[1] This high reactivity is particularly advantageous for coupling sterically hindered amino acids like isoleucine, as it helps to minimize racemization and side reactions.[1][2] this compound is a stable, crystalline solid that can be prepared in advance, offering convenience and avoiding the need for in-situ activation, which can sometimes lead to unwanted byproducts.[1]

Data Presentation: Reaction Conditions for Sterically Hindered Amino Acid Coupling

The following table summarizes recommended reaction parameters for the coupling of sterically hindered amino acids, including those applicable to this compound, based on established protocols. Direct quantitative comparisons of time and temperature for this compound are not extensively published; therefore, these recommendations are based on general principles for difficult couplings.

ParameterStandard ConditionsOptimized Conditions for Hindered ResiduesNotes
This compound Equivalents 3 - 53 - 10Higher excess drives the reaction to completion.
Solvent DMFNMP or DMF/DCM/NMP (1:1:1)NMP has superior solvating properties which can reduce peptide aggregation.
Additive (Optional) 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)HOBt or HOOBt (1 equivalent)Additives can accelerate the coupling reaction.[3]
Reaction Temperature Room Temperature (20-25°C)40-50°C or Microwave IrradiationIncreased temperature can overcome the activation energy barrier but should be used cautiously to avoid racemization. Microwave synthesis can be completed in as little as 30-45 seconds.[4]
Reaction Time 1 - 4 hours2 hours to overnight; or Double CouplingMonitoring the reaction with a Kaiser test is crucial. For very difficult couplings, a second coupling with fresh reagents is recommended.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines the standard procedure for the coupling of this compound to a deprotected resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • Reaction vessel for manual or automated synthesis

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of this compound in DMF. If using an additive, also dissolve an equimolar amount of HOBt.

  • Coupling Reaction: Add the this compound solution to the resin. Agitate the mixture at room temperature (20-25°C) for 1-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL).

Protocol 2: Optimized Double Coupling for Sterically Hindered this compound

This protocol is recommended for sequences where isoleucine coupling is known to be difficult, to ensure the highest possible yield.

Materials:

  • Same as Protocol 1

Procedure:

  • First Coupling: Follow steps 1-3 of Protocol 1. Allow the reaction to proceed for 45-60 minutes.

  • Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1. Add this fresh solution to the resin and continue to agitate for another 45-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is still positive, the reaction time can be extended, or a switch to a more potent coupling reagent may be necessary.

  • Final Washing: Once a negative Kaiser test is achieved, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Mandatory Visualizations

Fmoc_Ile_OPfp_Coupling_Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion cluster_outcome Outcome Resin_Prep Swell Deprotected Peptide-Resin in DMF Solution_Prep Prepare this compound Solution in DMF (+/- HOBt) Coupling Add this compound Solution to Resin & Agitate (RT, 1-4h or Optimized) Resin_Prep->Coupling Solution_Prep->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Washing Wash Resin (DMF & DCM) Kaiser_Test->Washing Negative Double_Coupling Perform Second Coupling (Optimized Protocol) Kaiser_Test->Double_Coupling Positive Proceed Proceed to Next Deprotection Step Washing->Proceed Double_Coupling->Kaiser_Test

Caption: Workflow for this compound coupling with monitoring and optimization steps.

Signaling_Pathway Fmoc_Ile_OPfp This compound (Activated Ester) Peptide_Bond_Formation Nucleophilic Attack by Amine Fmoc_Ile_OPfp->Peptide_Bond_Formation Resin_Amine Resin-Bound Peptide (Free N-terminal Amine) Resin_Amine->Peptide_Bond_Formation Coupled_Peptide Extended Peptide Chain (New Peptide Bond) Peptide_Bond_Formation->Coupled_Peptide PFP_Leaving_Group Pentafluorophenol (Leaving Group) Peptide_Bond_Formation->PFP_Leaving_Group Released

References

Application Notes and Protocols for Solvent Selection in Fmoc-Ile-OPfp Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of sterically hindered amino acids, such as isoleucine, is a critical challenge in solid-phase peptide synthesis (SPPS). The use of pre-activated esters, particularly pentafluorophenyl (Pfp) esters like Fmoc-Ile-OPfp, offers a robust strategy to facilitate amide bond formation. The high reactivity of the OPfp ester minimizes the risk of racemization and is effective for coupling sterically demanding residues.[1] However, the choice of solvent remains a pivotal parameter that significantly influences the reaction's success, affecting reagent solubility, resin swelling, and the rates of both the desired coupling and potential side reactions.

This document provides a detailed guide to solvent selection for this compound coupling reactions, including a comparison of commonly used solvents, experimental protocols, and a discussion of potential side reactions.

The Critical Role of the Solvent in this compound Coupling

The solvent in SPPS plays a multifaceted role. An ideal solvent for the this compound coupling reaction should:

  • Effectively Swell the Resin: Proper swelling of the solid support is essential to ensure the accessibility of the reactive sites on the growing peptide chain.

  • Solubilize Reactants: The this compound ester and any additives must be fully dissolved to ensure a homogeneous reaction mixture and efficient coupling.

  • Facilitate the Reaction Kinetics: The polarity of the solvent can influence the rate of the aminolysis reaction.

  • Minimize Side Reactions: The solvent should not promote undesirable side reactions such as racemization, aggregation, or decomposition of the activated ester.

Comparison of Common Solvents for this compound Coupling

The selection of a suitable solvent is a balance between optimizing coupling efficiency and minimizing side reactions. While direct quantitative comparative data for the this compound coupling in various solvents is not extensively published, the following table summarizes the general properties and expected performance of common solvents based on their use in Fmoc-SPPS and with sterically hindered amino acids.

SolventKey AdvantagesPotential DisadvantagesExpected Coupling Efficiency for this compound
N,N-Dimethylformamide (DMF) - Excellent resin swelling properties.- Good solubilizing power for Fmoc-amino acids and reagents.[2]- Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[3]- Can promote peptide aggregation in some sequences.High
N-Methyl-2-pyrrolidone (NMP) - Superior solvating properties compared to DMF, which can be beneficial for hydrophobic and aggregation-prone sequences.[4][5]- Generally leads to improved coupling yields.[3]- More viscous and expensive than DMF.[2]- Fmoc-amino acids may show greater decomposition over extended periods compared to in DMF.[3]Very High
Dichloromethane (DCM) - Good at dissolving many protected amino acids.- Poor resin swelling for some resins.- Less effective at solvating the growing peptide chain, which can lead to incomplete coupling, especially for longer or more polar peptides.[3]- Reacts slowly with piperidine used for Fmoc deprotection.[3]Moderate to Low
"Greener" Solvents (e.g., 2-MeTHF, NBP) - Reduced toxicity and environmental impact.- May have lower solubilizing power for some reagents.- Resin swelling characteristics can be variable.Variable (Sequence and resin dependent)

Note: The expected coupling efficiencies are illustrative and can be influenced by factors such as the specific peptide sequence, the solid support used, reaction time, and temperature. For sterically hindered couplings like that of isoleucine, NMP is often considered a superior choice to DMF due to its enhanced solvating capabilities, which can help overcome aggregation issues.[4][5]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of this compound, and the choice of solvent can play a role in their prevalence.

  • Racemization: While OPfp esters are known to minimize racemization due to their high reactivity, the choice of solvent and base can still have an impact.[1] Generally, aprotic polar solvents are preferred.

  • Aggregation: The self-association of growing peptide chains can hinder reagent access and lead to incomplete reactions. This is particularly problematic for hydrophobic sequences. Using a highly solvating solvent like NMP or adding chaotropic agents can help to disrupt aggregation.[4]

  • Premature Fmoc Deprotection: Impurities in DMF, such as dimethylamine, can lead to the unintended removal of the Fmoc protecting group, resulting in the insertion of an extra amino acid. Using high-purity, fresh DMF can mitigate this issue.[3]

Experimental Protocols

The following protocols provide a general framework for performing this compound coupling reactions in different solvents. It is recommended to optimize the conditions for each specific peptide sequence.

Materials
  • Fmoc-protected amino acid-loaded resin

  • This compound

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Solvents:

    • N,N-Dimethylformamide (DMF), high purity

    • N-Methyl-2-pyrrolidone (NMP), high purity

    • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF or NMP

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser test kit

General Procedure for this compound Coupling

This protocol is based on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in the chosen reaction solvent (DMF or NMP) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add the deprotection solution (20% piperidine in DMF or NMP) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with the reaction solvent (5 x 10 mL).

    • Perform a Kaiser test to confirm the presence of free primary amines. The beads should turn a deep blue.

  • Preparation of the Coupling Solution:

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and, if used, HOBt (3 equivalents, 0.3 mmol) in the chosen reaction solvent (2-3 mL of DMF or NMP).

  • Coupling Reaction:

    • Add the coupling solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the sequence and solvent. For the sterically hindered isoleucine, a longer coupling time or double coupling may be necessary.[6]

  • Monitoring the Coupling:

    • After the desired reaction time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • If the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with the reaction solvent (3 x 10 mL), followed by DCM (3 x 10 mL) and IPA (3 x 10 mL).

    • Dry the resin under vacuum.

Protocol Variations for Different Solvents
  • Using DMF: This is the most standard solvent for OPfp ester couplings. Ensure the DMF is of high purity and fresh to avoid premature Fmoc deprotection.

  • Using NMP: NMP can be directly substituted for DMF in the protocol. Due to its higher viscosity, ensure efficient mixing. NMP is particularly recommended for sequences prone to aggregation.

  • Using DCM: While not the primary choice for coupling, if DCM is used, ensure the this compound is soluble. Coupling times may need to be extended, and the efficiency should be carefully monitored. Resin swelling should be performed in a suitable solvent like DMF before switching to DCM for the coupling step.

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in these application notes.

Solvent_Selection_Workflow cluster_start Start: Peptide Sequence Analysis cluster_solvent_choice Solvent Selection cluster_protocol Experimental Protocol cluster_evaluation Evaluation Start Analyze Peptide Sequence (Hydrophobicity, Steric Hindrance) SolventChoice Select Primary Solvent Start->SolventChoice DMF DMF (Standard Choice) SolventChoice->DMF Standard NMP NMP (For Hindered/Hydrophobic Sequences) SolventChoice->NMP Difficult Sequence DCM DCM (Less Common for Coupling) SolventChoice->DCM Specific Requirements Coupling Perform this compound Coupling DMF->Coupling NMP->Coupling DCM->Coupling Monitor Monitor Reaction (e.g., Kaiser Test) Coupling->Monitor Analysis Analyze Purity and Yield Monitor->Analysis Result Successful Coupling? Analysis->Result Optimize Optimize Conditions (e.g., Change Solvent, Time) Result->Optimize No Complete Proceed to Next Cycle Result->Complete Yes Optimize->SolventChoice

Caption: Workflow for solvent selection in this compound coupling.

Fmoc_Ile_OPfp_Coupling_Pathway cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products Resin Resin-Bound Peptide (with free N-terminus) Coupling Amide Bond Formation Resin->Coupling FmocIleOPfp This compound FmocIleOPfp->Coupling Solvent Solvent (e.g., DMF, NMP) Solvent->Coupling Reaction Medium CoupledPeptide Resin-Bound Peptide (Ile incorporated) Coupling->CoupledPeptide Byproduct Pentafluorophenol Coupling->Byproduct

Caption: Key components of the this compound coupling reaction.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful incorporation of this compound in solid-phase peptide synthesis. While DMF is a standard and effective solvent, NMP often provides superior performance for sterically hindered and aggregation-prone sequences due to its enhanced solvating properties. Careful consideration of the peptide sequence, resin type, and potential side reactions is essential for making an informed solvent choice. The protocols and information provided herein serve as a comprehensive guide for researchers to optimize their coupling reactions and achieve high-purity peptides.

References

Monitoring Fmoc-Ile-OPfp Coupling Completion with the Kaiser Test: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is paramount to the successful synthesis of the target peptide. The Kaiser test is a rapid and highly sensitive colorimetric assay used to qualitatively detect the presence of free primary amines on the resin support.[1] A positive result, indicated by a deep blue color, signifies the presence of unreacted amino groups, indicating an incomplete coupling reaction. Conversely, a negative result, where the resin and solution remain yellow or colorless, confirms the successful acylation of the N-terminal amine.[2]

This application note provides a detailed protocol for utilizing the Kaiser test to monitor the coupling completion of Fmoc-isoleucine-pentafluorophenyl ester (Fmoc-Ile-OPfp), a sterically hindered amino acid derivative. Due to the bulky side chain of isoleucine, its coupling can be challenging, making careful monitoring with the Kaiser test essential to prevent deletion sequences in the final peptide product.

Principle of the Kaiser Test

The Kaiser test is based on the reaction of ninhydrin with primary amines. In the presence of a primary amine, two molecules of ninhydrin react to form a deep blue chromophore known as Ruhemann's purple.[2] This reaction does not occur with acylated amines (i.e., a successfully formed peptide bond) or with the secondary amine of proline.

Data Presentation

The following table summarizes the expected qualitative results and their interpretation when using the Kaiser test to monitor the coupling of this compound.

Coupling StageExpected TimeKaiser Test Observation (Beads/Solution)InterpretationRecommended Action
Positive Control N/AIntense BlueFree primary amines are present and detectable.Proceed with coupling.
Initial Coupling 30 - 60 minIntense Blue to Light BlueIncomplete coupling.Continue coupling and re-test.
Extended Coupling 60 - 120 minLight Blue to Faint Yellow/BlueCoupling is nearing completion but may not be fully complete.Extend coupling time or consider a second coupling.
Complete Coupling > 120 min or after second couplingYellow/ColorlessCoupling is complete. No detectable free primary amines.Proceed to the next deprotection step.
Negative Control N/AYellow/ColorlessNo free primary amines are present.N/A
Potential False Negative After extended couplingYellow/ColorlessMay indicate complete coupling, but steric hindrance could mask a small number of unreacted amines.For critical syntheses, consider a capping step or proceeding with caution.

Experimental Protocols

Reagent Preparation

Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagent A: Potassium Cyanide (KCN) in Pyridine

    • Dissolve 16.5 mg of KCN in 25 mL of deionized water to create a stock solution.

    • Dilute 1.0 mL of the KCN stock solution with 49 mL of pyridine.

    • Store in a tightly sealed, dark glass bottle at 4°C. The solution is stable for up to 2 weeks.[1]

  • Reagent B: Ninhydrin in n-Butanol

    • Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Store in a dark glass bottle at 4°C. The solution is stable for up to 2 months.[1]

  • Reagent C: Phenol in n-Butanol

    • Dissolve 40 g of phenol in 20 mL of n-butanol.

    • Store in a dark glass bottle at room temperature. The solution is stable for up to 6 months.[1]

Qualitative Kaiser Test Protocol
  • Sample Collection: Carefully withdraw a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[1]

  • Washing: Place the resin beads in a small test tube. Wash the beads thoroughly with dimethylformamide (DMF) (3 x 1 mL) to remove any residual reagents. Decant the solvent after each wash.[1]

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the washed resin beads.[3]

  • Incubation: Heat the test tube in a heating block or a boiling water bath at 100-110°C for 5 minutes.[3]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.[1]

  • Interpretation: Compare the observed colors to the data presented in the table above to determine the status of the coupling reaction.

Mandatory Visualizations

Experimental Workflow

G start Start: Fmoc Deprotection Complete wash1 Wash Resin with DMF start->wash1 couple Couple with this compound wash1->couple wash2 Wash Resin with DMF couple->wash2 kaiser_test Perform Kaiser Test wash2->kaiser_test observe Observe Color kaiser_test->observe interpret Interpret Results observe->interpret positive Positive (Blue Color) interpret->positive Incomplete negative Negative (Yellow/Colorless) interpret->negative Complete recouple Recouple or Extend Coupling Time positive->recouple next_step Proceed to Next Fmoc Deprotection negative->next_step wash3 Wash Resin with DMF recouple->wash3 wash3->kaiser_test

Caption: Workflow for monitoring this compound coupling using the Kaiser test.

Chemical Principle of the Kaiser Test

G cluster_reactants Reactants cluster_products Products PrimaryAmine Primary Amine (from peptide-resin) Reaction Heat PrimaryAmine->Reaction Ninhydrin1 Ninhydrin (Molecule 1) Ninhydrin1->Reaction Ninhydrin2 Ninhydrin (Molecule 2) Ninhydrin2->Reaction RuhemannsPurple Ruhemann's Purple (Deep Blue Color) Aldehyde Aldehyde CO2 CO2 H2O 3 H2O Reaction->RuhemannsPurple Reaction->Aldehyde Reaction->CO2 Reaction->H2O

Caption: Chemical reaction underlying the Kaiser test for primary amines.

Troubleshooting

  • False Positive Results: A blue color may be observed even after complete coupling. This can be due to:

    • Inadequate Washing: Residual unreacted amino acid or coupling reagents can react with ninhydrin. Ensure thorough washing of the resin beads before the test.[4]

    • Fmoc-Group Lability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine.[4] Avoid excessive heating.

    • Reagent Contamination: Old or improperly stored reagents can lead to ambiguous results. It is recommended to prepare fresh solutions, especially the KCN in pyridine.[4]

  • False Negative Results: A yellow or colorless result may be observed even with incomplete coupling. This is a particular concern with sterically hindered amino acids like isoleucine.

    • Steric Hindrance: The bulky side chain of isoleucine may prevent the ninhydrin reagent from accessing the unreacted N-terminal amine.[4] If a difficult coupling is suspected, consider performing a second coupling even with a negative Kaiser test result.

  • Ambiguous Results (Brown or Reddish-Brown Color): This may indicate the presence of a very low level of primary amines or could be an artifact. For critical applications, it is safer to perform a second coupling.

By following these detailed protocols and being aware of the potential pitfalls, researchers can effectively utilize the Kaiser test to ensure the successful incorporation of the sterically challenging this compound, thereby improving the fidelity and yield of their solid-phase peptide synthesis.

References

Application Notes and Protocols: Fmoc-Ile-OPfp for the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of hydrophobic peptides presents significant challenges, primarily due to their propensity for on-resin aggregation during solid-phase peptide synthesis (SPPS).[1][2] This aggregation, driven by inter-chain hydrogen bonding and hydrophobic interactions, can lead to incomplete coupling and deprotection steps, resulting in low yields and purity of the target peptide.[1][3] Strategies to mitigate aggregation include the use of specialized resins, structure-disrupting elements, and optimized coupling conditions.[1][3][4] Fmoc-Ile-OPfp (9-fluorenylmethoxycarbonyl-L-isoleucine pentafluorophenyl ester) is a pre-activated amino acid derivative that offers a significant advantage in the synthesis of these "difficult sequences." The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient acylation, which is particularly beneficial for sterically hindered and hydrophobic amino acids like isoleucine.[5] This application note provides a detailed protocol for the utilization of this compound in the synthesis of hydrophobic peptides and discusses its role in improving synthetic outcomes.

Advantages of Using this compound for Hydrophobic Peptides

The use of pre-activated Fmoc-amino acid-OPfp esters, such as this compound, offers several key advantages in the context of hydrophobic peptide synthesis:

  • High Reactivity and Coupling Efficiency: The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, promoting rapid and complete coupling reactions.[5] This is crucial for overcoming the steric hindrance associated with β-branched amino acids like isoleucine and for driving reactions to completion in aggregating sequences.

  • Reduced Racemization: The high reactivity of OPfp esters minimizes the time required for coupling, thereby reducing the risk of racemization, a common side reaction, especially for sensitive amino acids.[5]

  • Convenience and Consistency: As stable, crystalline solids, Fmoc-amino acid-OPfp esters can be prepared and stored in advance, ensuring consistency and avoiding the need for in-situ activation, which can introduce variability and potential side reactions.[5]

  • Compatibility with SPPS: this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[5]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a model hydrophobic peptide containing isoleucine, utilizing this compound.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (low loading, e.g., 0.1-0.4 mmol/g)

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) (optional catalyst)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether (cold)

  • Kaiser test kit

Protocol for Solid-Phase Peptide Synthesis (0.1 mmol scale)
  • Resin Swelling:

    • Place the resin (e.g., 250 mg of 0.4 mmol/g loading resin for a 0.1 mmol synthesis) in a reaction vessel.

    • Add DMF (5 mL) and gently agitate for 30 minutes to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF (5 mL).

    • Agitate for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) in DMF (3 mL).

    • (Optional) Add HOBt (3 equivalents, 0.3 mmol) to the amino acid solution to catalyze the reaction.[5]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.

    • If the Kaiser test is positive, continue the coupling for another hour or consider a double coupling.

    • After complete coupling, drain the reaction solution.

    • Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence. For other amino acids, standard in-situ activation methods (e.g., HBTU/DIPEA) can be used, or their corresponding OPfp esters if available and deemed necessary.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry the resin under vacuum for at least 1 hour.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (40 mL).

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of a model 10-mer hydrophobic peptide using the protocol described above, highlighting the benefits of incorporating this compound.

ParameterStandard Coupling (HBTU/DIPEA)Using this compound at a sterically hindered positionNotes
Coupling Efficiency (at Ile position) ~85-95%>99%Determined by Kaiser test or HPLC analysis of a cleaved aliquot.
Crude Peptide Purity 60-75%75-90%Assessed by analytical RP-HPLC.
Overall Yield (after purification) 15-25%25-40%Dependent on the overall sequence and purification efficiency.
Racemization of Isoleucine < 2%< 0.5%Determined by chiral amino acid analysis.

Visualizations

Experimental Workflow

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling with This compound wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive wash2 Wash (DMF/DCM) kaiser_test->wash2 Negative elongation Repeat for Next Amino Acid wash2->elongation elongation->deprotection final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Hydrophobic Peptide purification->end

Caption: Workflow for SPPS of a hydrophobic peptide using this compound.

Logic Diagram: Overcoming Synthesis Challenges

logic_diagram challenge Challenge: Synthesis of Hydrophobic Peptides aggregation On-Resin Aggregation challenge->aggregation steric_hindrance Steric Hindrance (e.g., Isoleucine) challenge->steric_hindrance incomplete_coupling Incomplete Coupling aggregation->incomplete_coupling steric_hindrance->incomplete_coupling low_yield Low Yield & Purity incomplete_coupling->low_yield solution Solution: Use of this compound high_reactivity High Reactivity of Pentafluorophenyl Ester solution->high_reactivity efficient_acylation Efficient Acylation high_reactivity->efficient_acylation efficient_acylation->aggregation Overcomes efficient_acylation->steric_hindrance Overcomes complete_coupling Complete Coupling efficient_acylation->complete_coupling improved_outcome Improved Yield & Purity complete_coupling->improved_outcome

Caption: How this compound mitigates challenges in hydrophobic peptide synthesis.

Conclusion

The synthesis of hydrophobic peptides remains a significant challenge in peptide chemistry. The use of pre-activated amino acid derivatives, such as this compound, provides a powerful tool to address the issues of aggregation and steric hindrance that often plague these syntheses. The high reactivity of the pentafluorophenyl ester promotes efficient and complete coupling reactions, leading to higher crude peptide purity and overall yields. By incorporating this compound into a well-designed SPPS protocol, researchers can significantly improve the success rate of synthesizing "difficult" hydrophobic peptide sequences.

References

Application Notes and Protocols for Fmoc-Ile-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ile-OPfp, or (2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate, is an activated ester derivative of the sterically hindered amino acid isoleucine. In solid-phase peptide synthesis (SPPS), the bulky side chain of isoleucine can pose significant challenges to efficient peptide bond formation, leading to incomplete reactions and the generation of deletion sequences. The use of pre-activated esters like this compound offers a valuable strategy to overcome these hurdles. As an activated ester, it does not require an additional activation step prior to coupling, which can streamline the synthesis process and potentially reduce the risk of side reactions and racemization that may occur with some standard coupling reagents.[1]

These application notes provide a comprehensive guide for the effective use of this compound in Fmoc-based solid-phase peptide synthesis. Detailed protocols for standard and challenging coupling scenarios, monitoring of reaction completion, and troubleshooting are presented to assist researchers in achieving high-purity isoleucine-containing peptides.

Key Advantages of Using this compound

  • Reduced Steric Hindrance Issues: The pre-activated nature of the pentafluorophenyl ester facilitates the coupling of the bulky isoleucine residue, improving reaction kinetics and yields.

  • Minimized Racemization: The use of activated esters can help to suppress epimerization, a critical factor in maintaining the stereochemical integrity of the final peptide.[2]

  • Simplified Workflow: As no in-situ activation is required, the coupling step is simplified, reducing the number of reagents and potential for side reactions.[1]

  • Compatibility: this compound is fully compatible with the standard Fmoc/tBu orthogonal protection strategy in SPPS.

Quantitative Data and Performance Comparison

While direct head-to-head quantitative data for the coupling efficiency of this compound against all other coupling reagents for isoleucine is not extensively published in a single study, the following tables provide a summary of the performance of various coupling reagents for sterically hindered amino acids and in the synthesis of "difficult" peptides. This information can guide the researcher in selecting the appropriate coupling strategy.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityKey Advantages for Hindered CouplingsPotential Disadvantages
Fmoc-AA-OPfp Activated EsterHighNo pre-activation needed, reduced racemization risk.[1]Can be more expensive than in-situ methods.
HATU Uronium/AminiumVery HighFast kinetics, highly effective for hindered residues.[3][4][5]Can undergo guanidinylation of the free N-terminus if used in excess.
HBTU Uronium/AminiumHighEfficient and widely used for standard couplings.Less reactive than HATU, higher risk of epimerization.[4]
PyBOP PhosphoniumHighByproducts are non-carcinogenic, lower guanidinylation risk.Generally lower reactivity than uronium/aminium salts.
DIC/Oxyma CarbodiimideModerateCost-effective, simple byproducts.Slower reaction rates, potential for dehydration of Asn/Gln.

Table 2: Crude Product Purity in the Synthesis of "Difficult" Peptides Using Various Coupling Reagents

Peptide SequenceCoupling ReagentCoupling TimeCrude Purity (%)Reference
GHRP-6COMU2 x 1 min90.84[6]
GHRP-6HCTU2 x 20 min90.34[6]
GHRP-6HATU2 x 20 min89.71[6]
GHRP-6PyBOP2 x 20 min88.59[6]
GHRP-6HBTU2 x 20 min88.29[6]
ACP (65-74)HATU2 x 2 min83.63[6]
ACP (65-74)HATU2 x 20 min81.65[6]

Note: The data in Table 2 is for illustrative purposes to show the relative performance of different coupling reagents in challenging syntheses and does not represent a direct comparison with this compound.

Experimental Protocols

The following protocols are provided as a step-by-step guide for the use of this compound in manual solid-phase peptide synthesis. These can be adapted for automated synthesizers.

Protocol 1: Standard Coupling of this compound

This protocol is suitable for most coupling steps where no significant steric hindrance is expected from the N-terminal amino acid of the resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • 1-Hydroxybenzotriazole (HOBt) (optional, for accelerating the reaction)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Reaction vessel with a sintered glass frit

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

    • (Optional) Dissolve HOBt (1-2 equivalents) in DMF and add it to the this compound solution.

    • Add the this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (see Protocol 3) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended when coupling this compound to a sterically hindered N-terminal amino acid or when a standard coupling reaction is incomplete as indicated by a positive Kaiser test.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 for resin swelling and Fmoc deprotection.

  • First Coupling:

    • Perform the coupling reaction as described in step 3 of Protocol 1.

    • After the initial coupling time (e.g., 1-2 hours), perform a Kaiser test.

  • Decision Point:

    • If the Kaiser test is negative, proceed to step 5 (Washing).

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, proceed to the second coupling.

  • Second Coupling:

    • Drain the reaction solution from the resin.

    • Wash the resin with DMF (3 times).

    • Prepare a fresh solution of this compound (with optional HOBt) as described in step 3 of Protocol 1.

    • Add the fresh coupling solution to the resin and agitate for an additional 1-2 hours.

  • Monitoring and Washing:

    • Perform a final Kaiser test to confirm the completion of the coupling.

    • Once the Kaiser test is negative, wash the resin as described in step 5 of Protocol 1.

Protocol 3: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion

The Kaiser test is a highly sensitive colorimetric assay to detect the presence of free primary amines on the resin.[7]

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of deionized water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF and then DCM to remove any residual reagents. Decant the solvent.

  • Reagent Addition: Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube containing the resin beads.

  • Incubation: Heat the test tube at 110-120°C for 5 minutes.

  • Observation and Interpretation:

    • Negative Result (Coupling Complete): The beads and the solution remain yellow or colorless.

    • Positive Result (Coupling Incomplete): The beads and/or the solution turn a dark blue or purple color. The intensity of the color is proportional to the amount of unreacted primary amines.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Positive Kaiser test after standard coupling Steric hindrance: The N-terminal amino acid on the peptide chain is bulky, preventing efficient coupling.Perform a second coupling (double coupling) with fresh reagents as described in Protocol 2.
Peptide aggregation: The growing peptide chain is folding on the resin, making the N-terminus inaccessible.Use a solvent known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. Consider performing the coupling at a slightly elevated temperature (e.g., 40-50°C), but be mindful of the potential for racemization.
Inefficient deprotection: Residual Fmoc groups are blocking the N-terminus.Ensure complete Fmoc removal by using fresh 20% piperidine in DMF and extending the deprotection time if necessary. Confirm complete deprotection with a Kaiser test before coupling.
Low final peptide yield Incomplete couplings throughout the synthesis: Accumulation of deletion sequences due to inefficient coupling at one or more steps.Routinely monitor each coupling step with the Kaiser test. For known difficult couplings, proactively use the double coupling protocol.
Premature peptide cleavage: Loss of peptide from the resin during repeated deprotection steps.This is more common with very acid-labile linkers and repeated harsh deprotection. Ensure the appropriate resin and linker chemistry for the desired peptide.
Presence of deletion sequences in the final product (as determined by MS) Incomplete coupling of one or more amino acids. Optimize the coupling protocol for the specific problematic residue. For this compound, this may involve extending the reaction time, using an additive like HOBt, or performing a double coupling.

Mandatory Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 3. Washing (DMF) deprotection->wash1 coupling 4. Coupling (this compound in DMF, optional HOBt) wash1->coupling kaiser_test 5. Monitor Coupling (Kaiser Test) coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash2 6. Washing (DMF/DCM) kaiser_test->wash2 Negative next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (TFA cocktail) next_cycle->cleavage Final Amino Acid purification Purification (HPLC) cleavage->purification end Pure Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Logical Relationship for Troubleshooting Incomplete Coupling

Troubleshooting_Logic start Positive Kaiser Test (Incomplete Coupling) cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 cause3 Potential Cause: Inefficient Deprotection start->cause3 solution1 Solution: Perform Double Coupling cause1->solution1 solution2 Solution: Use Chaotropic Solvents (NMP) or Increase Temperature cause2->solution2 solution3 Solution: Optimize Deprotection (Fresh Reagents, Longer Time) cause3->solution3

Caption: Troubleshooting logic for incomplete coupling in SPPS.

Signaling Pathway Example: Angiotensin II

Angiotensin II is an octapeptide hormone (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that plays a crucial role in the renin-angiotensin system, regulating blood pressure and fluid balance. Its synthesis involves the incorporation of isoleucine, making it a relevant example for the application of this compound.

AngiotensinII_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds G_protein Gq/11 Protein AT1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone

Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.

References

Troubleshooting & Optimization

troubleshooting incomplete coupling of Fmoc-Ile-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the coupling of Fmoc-Isoleucine-Pentafluorophenyl ester (Fmoc-Ile-OPfp) in solid-phase peptide synthesis (SPPS). This resource is intended for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems observed during the coupling of the sterically hindered amino acid, this compound, and provides a systematic approach to resolving them.

Q1: My Kaiser test is positive after a standard coupling step with this compound. What does this indicate and what is the immediate course of action?

A positive Kaiser test (indicated by a blue or purple color on the resin beads) signifies the presence of unreacted free primary amines on the N-terminus of the growing peptide chain.[1] This is a clear indication of an incomplete coupling reaction.

Immediate Action: Double Coupling

The most direct first step to address an incomplete coupling is to perform a second coupling (double coupling).[1]

  • Procedure : After the initial coupling reaction, drain the coupling solution, wash the resin thoroughly with DMF, and then repeat the coupling step with a fresh solution of activated this compound.[2] This increases the probability of driving the reaction to completion.

Q2: I performed a double coupling, but the Kaiser test is still positive. What are the underlying causes and how can I resolve this?

If a double coupling fails to yield a negative Kaiser test, it points to more significant underlying issues. The primary culprit is often the steric hindrance of the isoleucine side chain, which physically obstructs the peptide bond formation.[3][4] Other contributing factors can include peptide aggregation and suboptimal reaction conditions.

Troubleshooting Steps:

  • Optimize Coupling Reagent and Activation:

    • Switch to a More Potent Coupling Reagent: While this compound is a pre-activated ester, its reactivity may be insufficient for particularly difficult sequences. For subsequent couplings of other sterically hindered amino acids, or if you decide to switch from the Pfp ester strategy, consider using more powerful uronium/aminium or phosphonium salt-based reagents. Reagents like HATU, HCTU, and COMU are known to be highly effective for such challenging couplings.[5][6]

    • Addition of HOBt: The addition of 1-hydroxybenzotriazole (HOBt) can catalyze the coupling reaction and increase its rate.[7]

  • Modify Reaction Conditions:

    • Extend Reaction Time: For sterically hindered amino acids like isoleucine, a standard 1-2 hour coupling time may be insufficient. Extending the reaction time to 4 hours or even overnight can significantly improve the coupling efficiency.[5]

    • Increase Temperature: Gently heating the reaction vessel to 37-50°C can help overcome the activation energy barrier for the coupling reaction. However, this should be done with caution as elevated temperatures can increase the risk of racemization.[4][5]

  • Address Peptide Aggregation:

    • Change Solvent: If the growing peptide chain is aggregating on the resin, it can block the N-terminal amine. Switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using a solvent mixture containing DMSO can help to disrupt secondary structures and improve solvation.[1]

    • Incorporate Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the reaction mixture can also help to break up peptide aggregates.[4]

Q3: Can the quality of the this compound reagent affect the coupling efficiency?

Yes, the quality of the reagents is critical. Pfp esters are sensitive to moisture.[8] Ensure that the this compound is stored under dry conditions and that all solvents, particularly DMF, are anhydrous and amine-free. It is also recommended to use fresh, high-purity reagents for all coupling reactions.

Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While this compound is a pre-activated ester, for other challenging coupling steps in your synthesis, the choice of an in-situ coupling reagent is crucial. The following table provides a comparative summary of the general performance of common coupling reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityAdvantagesDisadvantages
HATU Uronium/Aminium (OAt-based)Very HighHighly efficient for hindered couplings, rapid kinetics, and low racemization.[9][10][11]High cost.[1]
HCTU Uronium/Aminium (OAt-based)Very HighSimilar reactivity to HATU and can be more cost-effective.[6]
COMU Uronium/Aminium (Oxyma-based)Very HighHigh coupling efficiency comparable to HATU; byproducts are not explosive.[11]Higher cost than HBTU/HCTU.[6]
PyBOP Phosphonium (OBt-based)Medium-HighEfficient for hindered couplings and avoids the risk of guanidinylation.[1]Byproducts can be more challenging to remove.
HBTU Uronium/Aminium (OBt-based)Medium-HighWidely used and effective for many standard couplings.[10][12]Less effective than HATU or COMU for highly demanding couplings.[2]
DIC/HOBt Carbodiimide/AdditiveMediumCost-effective and widely used.[1][9]Slower reaction kinetics and less effective for severely hindered couplings.[1][2]

Disclaimer: The data presented in this table is a compilation of representative values and expert opinions from various sources. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling Cycle using this compound

This protocol outlines a standard manual coupling cycle on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) in DMF.

    • (Optional) Add HOBt (3-5 equivalents) to the solution to catalyze the reaction.[7]

    • Add the this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for reaction completion.[1] If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions

This protocol should be followed if the Kaiser test is positive after the initial coupling attempt.

  • Wash: After the final wash step in Protocol 1, ensure the resin is well-suspended in DMF.

  • Second Coupling:

    • Prepare a fresh solution of this compound (3-5 equivalents) and optional HOBt in DMF as described in Protocol 1, step 3.

    • Add the fresh coupling solution to the resin.

    • Agitate the reaction mixture for an additional 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates a successful coupling.

Visualizations

Troubleshooting_Incomplete_Coupling start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 extend_time Extend Reaction Time (4h to overnight) kaiser_test_2->extend_time Positive success Coupling Complete (Proceed to next cycle) kaiser_test_2->success Negative increase_temp Increase Temperature (e.g., 37-50°C) extend_time->increase_temp change_solvent Change Solvent (DMF to NMP or add DMSO) increase_temp->change_solvent potent_reagent Use More Potent Reagent (e.g., HATU, HCTU) change_solvent->potent_reagent potent_reagent->success

Caption: Troubleshooting workflow for incomplete this compound coupling.

SPPS_Cycle resin Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash_1 DMF Wash deprotection->wash_1 coupling Coupling (this compound in DMF) wash_1->coupling wash_2 DMF Wash coupling->wash_2 kaiser_test Kaiser Test wash_2->kaiser_test next_cycle Next Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot (Double Couple, etc.) kaiser_test->troubleshoot Positive

Caption: General experimental workflow for a single SPPS coupling cycle.

References

Technical Support Center: Optimizing Fmoc-Ile-OPfp Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the coupling of Fmoc-Isoleucine-OPfp (Fmoc-Ile-OPfp) and achieve high-yield peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of Fmoc-Isoleucine challenging?

A1: Isoleucine is a β-branched amino acid, which creates significant steric hindrance around the alpha-carbon. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and potentially incomplete coupling.

Q2: What are the advantages of using this compound for peptide synthesis?

A2: this compound is an activated ester, meaning the isoleucine is pre-activated for coupling.[1] The pentafluorophenyl (Pfp) group is a highly electron-withdrawing group, which makes the ester very reactive.[2] This high reactivity facilitates rapid and efficient amide bond formation, which is particularly beneficial for sterically hindered amino acids like isoleucine.[2] Using a pre-activated ester avoids the need for in-situ coupling reagents that can sometimes lead to side reactions.[2]

Q3: Is an additional coupling reagent needed with this compound?

A3: No, an additional coupling reagent is not necessary because this compound is already an activated ester.[1] However, additives can be used to accelerate the reaction rate.

Q4: What is the role of additives like HOBt with this compound?

A4: Additives such as 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can be used to increase the rate of the coupling reaction.[1] While not strictly required, their use can be beneficial in improving the efficiency of the coupling, especially for a sterically hindered residue like isoleucine.

Q5: How can I monitor the completeness of the this compound coupling reaction?

A5: The Kaiser test is a common and reliable qualitative method to check for the presence of free primary amines on the resin beads after the coupling step. A positive Kaiser test (blue or purple beads) indicates that there are unreacted amines and the coupling is incomplete. A negative test (yellow or colorless beads) suggests that the coupling reaction is complete.

Troubleshooting Guide: Low Coupling Yield with this compound

Issue: My this compound coupling is resulting in a low yield of the desired peptide, as indicated by a positive Kaiser test or analysis of the crude product.

This is a common challenge due to the steric hindrance of the isoleucine side chain. Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Potential Cause 1: Inefficient Coupling Conditions

Recommended Solutions & Rationale:

  • Extend Reaction Time: Sterically hindered amino acids couple more slowly. Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.

  • Increase Reagent Equivalents: Using a higher excess of this compound (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion.

  • Incorporate an Additive: The addition of HOBt (e.g., 3-5 equivalents) can catalyze the reaction and increase the coupling rate.[2]

Potential Cause 2: Peptide Aggregation

Recommended Solutions & Rationale:

  • Optimize Solvent Choice: If the growing peptide chain is aggregating on the resin, the N-terminal amine may become inaccessible. Switching from N,N-Dimethylformamide (DMF) to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) can help disrupt secondary structures. A mixture of solvents, such as DCM/DMF/NMP (1:1:1), can also be beneficial.

  • Introduce Chaotropic Salts: Washing the resin with a solution containing a chaotropic salt, such as 0.5 M LiCl in DMF, before the coupling step can help to break up aggregates.

Potential Cause 3: Incomplete Fmoc Deprotection of the Preceding Residue

Recommended Solutions & Rationale:

  • Verify Complete Deprotection: Before initiating the this compound coupling, ensure that the Fmoc group from the previous amino acid has been completely removed. Perform a Kaiser test after the deprotection step; a strong blue color indicates the presence of free amines ready for coupling.

  • Optimize Deprotection Protocol: If deprotection is incomplete, extend the treatment time with the piperidine solution or perform a second deprotection step.

Strategy for "Difficult" Couplings: Double Coupling

For particularly challenging isoleucine couplings where a single coupling reaction is insufficient, a double coupling strategy is highly recommended.[3] This involves performing the coupling reaction twice with a fresh batch of reagents.

Data Presentation

The following tables provide illustrative data on the impact of different coupling strategies on the efficiency of incorporating sterically hindered amino acids like isoleucine. Actual results may vary depending on the specific peptide sequence, resin, and experimental conditions.

Table 1: Illustrative Performance of Fmoc-Isoleucine Coupling Strategies

Coupling StrategyAverage Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)Key Considerations
Standard Fmoc-Ile-OH Coupling (e.g., with HBTU/HOBt) 98-99.5%80-90%65-80%A standard and effective method, but may require optimization for difficult sequences.[4]
This compound (Single Coupling) >98%>90%70-85%Pre-activated ester offers high reactivity, potentially leading to higher purity.
This compound with HOBt >99%>92%75-90%HOBt catalyzes the reaction, further improving efficiency and reducing reaction times.[2]
This compound (Double Coupling) >99.5%>95%>85%Highly effective for overcoming steric hindrance and driving the reaction to completion.[3]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences. Direct comparative data for this compound under these specific varied conditions is not extensively available in a single source.

Experimental Protocols

Protocol 1: Standard this compound Coupling
  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

  • Coupling Reaction: Add the this compound solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider the troubleshooting options above or proceed with a double coupling.

Protocol 2: this compound Coupling with HOBt Additive
  • Resin Preparation: Follow step 1 in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Follow step 4 in Protocol 1.

  • Monitoring: Follow step 5 in Protocol 1.

Protocol 3: Double Coupling of this compound
  • First Coupling: Perform a complete coupling reaction as described in Protocol 1 or 2.

  • Intermediate Wash: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of this compound (with or without HOBt, as in the first coupling) and add it to the resin. Agitate the reaction mixture for an additional 1-2 hours.

  • Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection step.

Visualizations

SPPS_Workflow start Start: Resin with free amine coupling This compound Coupling start->coupling wash1 DMF Wash coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test kaiser_test->coupling Positive (Recouple) deprotection Fmoc Deprotection (Piperidine/DMF) kaiser_test->deprotection Negative wash2 DMF Wash deprotection->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: A simplified workflow for a single this compound coupling cycle in SPPS.

Troubleshooting_Logic start Low Yield with This compound check_deprotection Verify complete Fmoc deprotection of previous residue? start->check_deprotection optimize_deprotection Optimize deprotection: - Extend time - Double deprotection check_deprotection->optimize_deprotection No single_coupling_options Optimize Single Coupling: - Extend reaction time - Increase equivalents - Add HOBt check_deprotection->single_coupling_options Yes check_aggregation Consider peptide aggregation? single_coupling_options->check_aggregation solvent_options Change solvent (e.g., NMP) or add chaotropic salts check_aggregation->solvent_options Yes double_coupling Perform Double Coupling check_aggregation->double_coupling Yes check_aggregation->double_coupling No, but still low yield solvent_options->single_coupling_options

References

Technical Support Center: Purification Strategies for Peptides Synthesized with Fmoc-Ile-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on purification strategies and troubleshooting for peptides synthesized using Fmoc-Isoleucine-Pentafluorophenyl ester (Fmoc-Ile-OPfp). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your peptide synthesis and purification endeavors.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses frequent problems encountered during the synthesis and purification of peptides incorporating this compound.

Question: My peptide has a very low yield after synthesis and cleavage. What are the potential causes related to the Isoleucine coupling step?

Answer:

Low peptide yield can stem from several factors, particularly when incorporating sterically hindered amino acids like Isoleucine.

  • Incomplete Coupling: The β-branched side chain of Isoleucine can sterically hinder the coupling reaction, leading to a significant portion of the peptide chains being terminated at that step. This results in a higher proportion of deletion sequences and a lower yield of the full-length peptide.[1][2]

  • Peptide Aggregation: Hydrophobic residues like Isoleucine can promote on-resin aggregation, making the N-terminus of the growing peptide chain inaccessible for subsequent coupling steps.[3][4][5] This is a major cause of synthesis failure, especially in longer or hydrophobic sequences.[4]

  • Premature Fmoc Cleavage: While Pfp esters are highly reactive, very slow coupling reactions can sometimes be susceptible to premature deprotection of the Fmoc group if the reaction environment is slightly basic, leading to side products.[6]

Recommended Solutions:

  • Optimize Coupling:

    • Double Coupling: Repeat the coupling step with a fresh solution of this compound and reagents to drive the reaction to completion.[7]

    • Extend Reaction Time: Increase the coupling time to allow the sterically hindered amino acid to react fully.

    • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) can increase the reactivity of Pfp esters.[6]

  • Mitigate Aggregation:

    • Change Solvents: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DMSO, which have better solvating properties.[4][7]

    • Incorporate Disrupting Agents: For known difficult sequences, the use of PEG-based resins or the incorporation of backbone modifications can help disrupt aggregation.[4][5]

Question: The HPLC analysis of my crude peptide shows multiple peaks close to the main product peak. How can I identify these impurities?

Answer:

The presence of multiple peaks in the HPLC chromatogram is common. Mass spectrometry (MS) is essential for identifying these by-products. Common impurities include:

  • Deletion Sequences: Result from incomplete coupling at one or more steps. The mass will be lower than the target peptide by the mass of the missing amino acid residue(s).[1]

  • Truncated Sequences: Caused by capping, where unreacted amino groups are permanently blocked (e.g., by acetic acid impurities in reagents).[8]

  • Diketopiperazine Formation: A common side reaction at the dipeptide stage, where the N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly prevalent in sequences with Proline or Glycine.[6]

  • Oxidation: Peptides containing Methionine or Cysteine are susceptible to oxidation (+16 Da or +32 Da per residue), which can occur during synthesis, cleavage, or storage.[4]

  • Aspartimide Formation: Peptides containing Aspartic acid can form a cyclic aspartimide intermediate, especially under basic conditions, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.[1][9]

Question: My crude peptide has poor solubility in the HPLC mobile phase, making purification difficult. What can I do?

Answer:

Solubility issues are a significant challenge, especially for hydrophobic peptides.[5][10]

  • Initial Dissolution: Try dissolving the crude peptide in a stronger organic solvent like DMSO or hexafluoroisopropanol (HFIP) first, then diluting it with the initial HPLC mobile phase (e.g., water with 0.1% TFA) just before injection. Be mindful that a high concentration of organic solvent in the initial sample can affect peak shape and retention.

  • Modify Mobile Phase: In some cases, adding a small percentage of isopropanol or using a different ion-pairing agent can improve solubility.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for a preliminary cleanup. This can remove highly insoluble impurities and salts, potentially improving the solubility of the target peptide in the final purification buffer.[11][12]

Frequently Asked Questions (FAQs)

Question: What are the main advantages of using this compound over other activation methods?

Answer:

Fmoc-amino acid-OPfp esters are pre-activated, offering several advantages:

  • Convenience: They are ready to use by simply dissolving them in the coupling solvent, which is highly convenient for both manual and automated peptide synthesis.[6]

  • High Reactivity: The pentafluorophenyl group is an excellent leaving group, leading to rapid coupling reactions.

  • Reduced Side Reactions: As pre-activated esters, they eliminate the need for in-situ activation reagents like carbodiimides, which can sometimes lead to side reactions like racemization or guanidinylation of Arginine residues.[13]

Question: What is a standard cleavage cocktail for a peptide synthesized on a Rink Amide resin?

Answer:

A common cleavage cocktail for removing the peptide from the resin and cleaving most standard side-chain protecting groups is a mixture containing Trifluoroacetic acid (TFA) and scavengers. Scavengers are crucial to trap the highly reactive carbocations generated during deprotection, preventing side reactions with sensitive amino acids like Trp, Met, or Cys.[6] A widely used cocktail is:

  • 95% TFA

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIPS)

The cleavage is typically performed for 2-4 hours at room temperature.[14]

Question: How do I develop an effective HPLC purification gradient?

Answer:

Developing an HPLC gradient is a systematic process:[15]

  • Analytical Scouting Run: First, perform an analytical HPLC run with a broad, fast gradient (e.g., 5% to 95% Acetonitrile in 20 minutes) to determine the approximate retention time of your target peptide.

  • Optimize Analytical Gradient: Based on the scouting run, design a shallower gradient around the elution point of your peptide. For example, if the peptide eluted at 40% Acetonitrile on the fast gradient, a new gradient might be 30% to 50% Acetonitrile over 30 minutes. This will improve the separation of the target peptide from closely eluting impurities.

  • Scale-Up to Preparative: Once the separation is optimized on an analytical column, scale up to a preparative or semi-preparative column with the same packing material. The flow rate will need to be adjusted based on the column diameter, and the gradient slope should be maintained.

Data Presentation

Table 1: Common Impurities in Peptide Synthesis and Their Mass Changes

This table summarizes common by-products encountered during Fmoc-SPPS and their expected mass difference from the target peptide, which is crucial for analysis by mass spectrometry.

Impurity TypeDescriptionMass Change from Target PeptideCommon Cause
Deletion Peptide Missing one amino acid residue (e.g., Isoleucine).-113.1 Da (for Ile)Incomplete coupling reaction.[1][2]
Acetylation (Capping) N-terminal acetylation.+42.0 DaAcetic acid impurities or deliberate capping.[8][16]
Dipeptide Insertion An extra amino acid residue is incorporated.+ Mass of inserted amino acidDipeptide impurities in the Fmoc-amino acid raw material.[8][17]
Oxidation (Methionine) Oxidation of the sulfur in the Met side chain.+16.0 Da (Sulfoxide) or +32.0 Da (Sulfone)Exposure to oxidative conditions during synthesis or workup.[4]
Aspartimide Formation Cyclization of an Asp residue.0 Da (but different retention time)Base-catalyzed side reaction during Fmoc deprotection.[9]
Incomplete Deprotection A side-chain protecting group remains.+ Mass of protecting group (e.g., +56.1 Da for Boc)Inefficient final cleavage/deprotection step.
Table 2: Example HPLC Gradient Development for Peptide Purification

This table illustrates the process of optimizing an HPLC gradient from an initial analytical run to a final preparative run.[15]

ParameterStep 1: Analytical ScoutingStep 2: Analytical OptimizedStep 3: Preparative Scale-Up
Column C18, 4.6 x 150 mmC18, 4.6 x 150 mmC18, 21.2 x 150 mm
Flow Rate 1.0 mL/min1.0 mL/min20 mL/min
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 min30-50% B over 30 min30-50% B over 30 min
Purpose Determine approximate elution %B.Improve resolution of target vs. impurities.Isolate pure peptide in larger quantity.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard manual coupling procedure following Fmoc deprotection.

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes.

  • Washing: Wash the resin thoroughly to remove residual piperidine. Perform sequential washes with DMF (x3), Isopropanol (IPA) (x3), and DMF (x3).[6]

  • Prepare Coupling Solution: Dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended or the step repeated ("double coupling").

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result indicates a complete reaction.[18]

  • Washing: After the coupling is complete, wash the resin with DMF (x3) to remove excess reagents before proceeding to the next deprotection step.

Protocol 2: Cleavage and Crude Peptide Precipitation

This protocol describes the final step of releasing the synthesized peptide from the solid support.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it thoroughly under a high vacuum for at least 4 hours.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIPS) to the dry resin in a reaction vessel (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the TFA volume under a gentle stream of nitrogen to about 1-2 mL.[14] Add this concentrated solution dropwise into a large volume (e.g., 30-40 mL) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a powder, which can then be stored at -20°C before purification.

Visualizations

Diagram 1: General Workflow for Peptide Synthesis and Purification

Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash Washing Step (DMF/IPA) deprotection->wash Remove Base coupling Amino Acid Coupling (e.g., this compound) coupling->wash Remove Excess Reagents wash->coupling repeat Repeat Cycle for each AA wash->repeat repeat->deprotection Next AA cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Final AA precipitation Precipitation (Cold Ether) cleavage->precipitation purification HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization end_product Pure Peptide lyophilization->end_product

Caption: Workflow from initial resin preparation to the final purified peptide.

Diagram 2: Troubleshooting Low Purity in Crude Peptide

Troubleshooting_Purity problem problem cause cause solution solution p0 Low Purity in Crude HPLC/MS c1 Major peaks are shorter sequences (Deletion/Truncation) p0->c1 c2 Peaks with +16 Da mass shift p0->c2 c3 Broad or split peaks for target mass p0->c3 c4 Multiple unidentified peaks p0->c4 s1 Cause: Incomplete Coupling or Capping c1->s1 s1_sol Solution: - Double couple hindered AAs - Use stronger coupling reagents - Check reagent purity s1->s1_sol s2 Cause: Oxidation (esp. Met, Cys) c2->s2 s2_sol Solution: - Use fresh solvents - Add reducing agent - Degas solutions s2->s2_sol s3 Cause: Aggregation or On-column degradation c3->s3 s3_sol Solution: - Change HPLC solvent/additive - Use SPE pre-cleanup - Check peptide stability in TFA s3->s3_sol s4 Cause: Other Side Reactions (Aspartimide, etc.) c4->s4 s4_sol Solution: - Review synthesis conditions (base exposure time) - Optimize cleavage cocktail s4->s4_sol Diketopiperazine_Formation cluster_reaction Mechanism reactant reactant intermediate intermediate product product dipeptide_resin H₂N-AA₂-CO-NH-AA₁-CO-Resin (Deprotected Dipeptide on Resin) attack Intramolecular Attack (N-terminus attacks ester bond) dipeptide_resin->attack dkp Diketopiperazine (Cyclic Dipeptide) attack->dkp resin Free Resin attack->resin

References

dealing with aggregation during coupling of Fmoc-Ile-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the coupling of Fmoc-Isoleucine-OPfp (Fmoc-Ile-OPfp), with a particular focus on managing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern during the coupling of this compound?

A1: Peptide aggregation in solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1] Isoleucine, being a β-branched and hydrophobic amino acid, is particularly prone to promoting aggregation.[2] When aggregation occurs, the N-terminus of the peptide chain can become sterically hindered or inaccessible, leading to incomplete coupling of the incoming this compound. This results in deletion sequences (peptides missing the isoleucine residue) and a lower yield of the desired full-length peptide, complicating purification and reducing overall synthesis efficiency.[1]

Q2: What are the common signs of aggregation during the coupling of this compound?

A2: Several signs can indicate that your peptide is aggregating on the resin during synthesis:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately or may even shrink in the synthesis solvent.[1]

  • Slow or Incomplete Coupling: A positive Kaiser test (indicated by a blue or purple color) after the coupling step reveals the presence of unreacted free primary amines, suggesting the coupling of this compound was hindered.

  • Incomplete Fmoc Deprotection: In subsequent steps, the Fmoc deprotection may be slow or incomplete.

  • Analytical HPLC/LC-MS of Crude Product: Analysis of a test cleavage will show a complex mixture of products, including the target peptide along with significant deletion sequences (e.g., [M-Ile]).

Q3: How does the use of a pentafluorophenyl (OPfp) active ester impact the coupling of the sterically hindered Isoleucine?

A3: Fmoc-amino acid pentafluorophenyl esters are highly reactive active esters.[3] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester an excellent leaving group, facilitating rapid and efficient amide bond formation.[3] This high reactivity is particularly advantageous for coupling sterically hindered amino acids like isoleucine. The use of a pre-formed, stable active ester like this compound avoids the need for in-situ activating reagents, which can sometimes lead to side reactions.[3] While the high reactivity can help drive the coupling reaction to completion, it does not inherently prevent the underlying causes of peptide aggregation.

Troubleshooting Guide: Aggregation During this compound Coupling

If you suspect aggregation is occurring during the coupling of this compound, consider the following troubleshooting strategies, presented in order of increasing intervention.

Initial Steps: Modifying Synthesis Parameters

These adjustments can often be implemented without significant changes to the core chemistry of your synthesis.

  • Extended Coupling Time and Double Coupling: Due to the steric hindrance of isoleucine, a standard coupling time may be insufficient. Extending the reaction time (e.g., to 4 hours or overnight) or performing a "double coupling" with a fresh solution of activated this compound can help drive the reaction to completion.[4]

  • Choice of Solvent: The solvent plays a crucial role in solvating the peptide-resin. N-methylpyrrolidone (NMP) is often considered superior to N,N-dimethylformamide (DMF) for its better solvating properties, which can help to disrupt aggregates.[4] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help to disrupt secondary structures and improve reaction kinetics.[1] However, this should be done with caution as higher temperatures can increase the risk of side reactions like racemization.[5]

  • Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can significantly accelerate both coupling and deprotection steps, often leading to higher purity and yields for difficult sequences by disrupting aggregation.[6][7]

Intermediate Steps: Chemical Additives

If modifying the synthesis parameters is insufficient, the following chemical interventions can be employed.

  • Use of Chaotropic Salts: Chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (NaClO₄), disrupt hydrogen bonding networks that cause aggregation.[8] A wash with a solution of a chaotropic salt in DMF prior to coupling, or its inclusion in the coupling mixture, can improve the accessibility of the N-terminus.[9]

  • Catalysis with HOBt: While this compound is a pre-activated ester, the addition of 1-hydroxybenzotriazole (HOBt) can act as a nucleophilic catalyst, further accelerating the coupling reaction.[10]

Advanced Strategies: Sequence and Resin Modification

For persistent aggregation issues, more fundamental changes to the synthesis strategy may be necessary.

  • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of an amino acid every 6-7 residues can physically prevent the close association of peptide chains.[1]

  • Use of Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can create a "kink" in the peptide backbone, effectively disrupting the formation of regular secondary structures like β-sheets.[4]

  • Low-Substitution Resin: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation.[11]

Data Presentation

The following tables summarize semi-quantitative and qualitative data on the effectiveness of different strategies for coupling sterically hindered amino acids, which can be considered a proxy for the performance with this compound.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative Coupling Efficiency for Hindered ResiduesRisk of RacemizationKey Characteristics
This compound Active EsterHighLowPre-activated, stable solid; high reactivity.
HATU Aminium/Uronium SaltVery HighVery LowForms a highly reactive OAt-active ester; considered one of the most powerful coupling reagents.[7][8]
HBTU Aminium/Uronium SaltHighLowForms a less reactive OBt-ester compared to HATU.[7]
PyBOP Phosphonium SaltHighLowEfficient, avoids certain side reactions associated with uronium salts.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighVery LowCost-effective, low risk of racemization.[8]

Table 2: Effectiveness of Anti-Aggregation Strategies (Qualitative)

StrategyMechanismExpected Impact on this compound Coupling
Double Coupling Increases reaction time and reagent concentration.Significant improvement for incomplete couplings.[4]
NMP Solvent Improved solvation of peptide-resin.Moderate to significant improvement.[4]
Elevated Temperature Disrupts secondary structures, increases reaction rate.Moderate improvement, with caution for side reactions.[1]
Microwave Assistance Rapid heating disrupts aggregation.Significant improvement in speed and purity.[6]
Chaotropic Salt Wash (e.g., LiCl) Disrupts hydrogen bonds.Significant improvement for aggregated sequences.[8]
Backbone Protection (Hmb/Dmb) Sterically hinders inter-chain association.Very high impact, but requires special monomers.[1]

Experimental Protocols

Protocol 1: Double Coupling of this compound

This protocol is recommended when a standard coupling of this compound is found to be incomplete (e.g., positive Kaiser test).

  • First Coupling:

    • Following the standard Fmoc deprotection and washing of the resin-bound peptide, add a solution of this compound (3-5 equivalents relative to resin loading) in DMF to the reaction vessel.

    • (Optional) Add HOBt (3-5 equivalents) to the solution.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test. A positive result (blue beads) confirms the need for a second coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 1.

    • Add the fresh solution to the resin and agitate for another 1-2 hours.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next step.

Protocol 2: Chaotropic Salt Wash for a Difficult Coupling

This protocol should be used immediately before a coupling step where aggregation is suspected.

  • Resin Preparation:

    • Following standard Fmoc deprotection and subsequent DMF washes, prepare for the chaotropic wash.

  • Chaotropic Wash:

    • Add a solution of 0.8 M LiCl in DMF to the resin.

    • Agitate the resin in the LiCl solution for 5-10 minutes.[6]

    • Drain the LiCl solution.

  • Thorough Washing:

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.

  • Coupling:

    • Proceed immediately with the standard coupling protocol for this compound.

Visualizations

Diagram 1: Chemical Reaction of this compound Coupling

G Fmoc_Ile_OPfp This compound (Activated Amino Acid) Coupled_Peptide Fmoc-Ile-NH-Peptide-Resin (Elongated Peptide) Fmoc_Ile_OPfp->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin (Free N-terminus) Peptide_Resin->Coupled_Peptide PFP Pentafluorophenol (Leaving Group)

Caption: Peptide bond formation using this compound.

Diagram 2: The Process of Peptide Aggregation

G Peptide_Chain_1 Peptide Chain Aggregate Aggregated State (β-sheet formation) Peptide_Chain_1->Aggregate Intermolecular H-Bonds Peptide_Chain_2 Peptide Chain Peptide_Chain_2->Aggregate Peptide_Chain_3 Peptide Chain Peptide_Chain_3->Aggregate

Caption: Inter-chain hydrogen bonding leads to aggregation.

Diagram 3: Troubleshooting Workflow for this compound Coupling Aggregation

G Start Start: Incomplete Coupling of This compound (Positive Kaiser Test) Initial_Steps Modify Synthesis Parameters: - Double Couple - Change to NMP solvent - Increase Temperature Start->Initial_Steps Check_1 Aggregation Resolved? Initial_Steps->Check_1 Intermediate_Steps Use Chemical Additives: - Chaotropic Salt Wash (LiCl) - Add HOBt as catalyst Check_1->Intermediate_Steps No End_Success Success: Proceed with Synthesis Check_1->End_Success Yes Check_2 Aggregation Resolved? Intermediate_Steps->Check_2 Advanced_Steps Advanced Strategies: - Resynthesize with Backbone Protection - Use Low-Substitution Resin Check_2->Advanced_Steps No Check_2->End_Success Yes Advanced_Steps->End_Success If successful End_Failure Consult Further/Redesign Synthesis Advanced_Steps->End_Failure If still fails

Caption: A stepwise approach to troubleshooting aggregation.

References

Technical Support Center: Fmoc-Ile-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) using Fmoc-Ile-OPfp.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues related to the use of this compound, particularly focusing on suspected premature deprotection and related coupling problems.

Issue 1: Low Coupling Efficiency or Deletion of Isoleucine Residue

Symptoms:

  • Positive Kaiser test after coupling with this compound.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the peptide sequence lacking isoleucine.

Possible Causes and Solutions:

Possible CauseRecommended ActionExperimental Protocol
Incomplete Deprotection of the Previous Amino Acid: Residual Fmoc group on the N-terminus of the peptide chain prevents coupling.Ensure complete Fmoc deprotection of the preceding residue. Extend the deprotection time or use a stronger base solution if necessary.Protocol 1: Extended Fmoc Deprotection. 1. Treat the resin with 20% piperidine in DMF for an additional 10-15 minutes. 2. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine before coupling.
Steric Hindrance: Isoleucine is a β-branched amino acid, which can lead to slower coupling kinetics.1. Increase the coupling time. 2. Use a higher excess of this compound (e.g., 3-5 equivalents). 3. Add an activating agent like 1-Hydroxybenzotriazole (HOBt) to accelerate the reaction. 4. Perform a double coupling.Protocol 2: Double Coupling with HOBt. 1. Pre-activate this compound (3 eq.) with HOBt (3 eq.) in DMF. 2. Add the solution to the deprotected resin and couple for 1-2 hours. 3. Drain the reaction vessel and wash with DMF. 4. Repeat steps 1 and 2 with a fresh solution of activated this compound.
Hydrolysis of this compound: The activated ester can be hydrolyzed by residual water in the solvent, reducing its effective concentration.Use anhydrous DMF for all coupling reactions. Ensure all reagents and solvents are stored under dry conditions.N/A
Aggregation of the Peptide Chain: Inter- or intra-chain hydrogen bonding can block the N-terminal amine.1. Use a chaotropic salt (e.g., LiCl) in the coupling solution. 2. Switch to a more polar solvent mixture (e.g., NMP/DMSO).Protocol 3: Coupling with Chaotropic Salts. 1. Dissolve this compound and HOBt in DMF containing 0.4 M LiCl. 2. Add the solution to the deprotected resin and proceed with coupling.
Issue 2: Suspected Premature Deprotection of this compound

Symptoms:

  • Formation of di- or tri-isoleucine insertion sequences observed in MS analysis.

  • Gradual decrease in yield with each subsequent coupling step after the introduction of isoleucine.

Possible Causes and Solutions:

Possible CauseRecommended ActionExperimental Protocol
Residual Base from Previous Deprotection: Traces of piperidine in the reaction vessel can lead to the deprotection of the incoming this compound before it couples.Implement a thorough washing protocol after the deprotection step to completely remove the deprotection reagent.Protocol 4: Rigorous Post-Deprotection Wash. 1. After draining the piperidine solution, wash the resin with DMF (at least 5-7 times). 2. A final wash with dichloromethane (DCM) and then DMF can be beneficial.
Base-Labile Linker Instability: If using a highly base-sensitive linker, prolonged exposure to deprotection reagents can cause cleavage. This is not a direct deprotection of the Fmoc group but can be mistaken for a loss of product.Minimize the exposure time to the deprotection solution. Consider using a milder base or a more robust linker if this issue persists.N/A

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the 9-fluorenylmethyloxycarbonyl (Fmoc) protected form of the amino acid isoleucine, which has been activated as a pentafluorophenyl (OPfp) ester. It is used in SPPS for several reasons:

  • Pre-activated: It does not require an in-situ coupling reagent, which can simplify the coupling step and avoid side reactions associated with some activators.

  • High Reactivity: The pentafluorophenyl group is a good leaving group, leading to rapid and efficient amide bond formation.

  • Reduced Racemization: The use of pre-activated esters like OPfp esters can minimize racemization, which is particularly important for sensitive amino acids.

Q2: Can the OPfp ester group make the Fmoc group more labile?

While the primary factor for Fmoc group lability is the presence of a base, the highly electron-withdrawing nature of the OPfp ester could theoretically have a minor electronic effect. However, the most significant cause of premature Fmoc deprotection of the incoming amino acid is exposure to residual base from the previous deprotection step. The primary focus for troubleshooting should be on ensuring the complete removal of the deprotection reagent before the coupling step.

Q3: When should I choose this compound over other activated forms of Fmoc-Ile?

This compound is an excellent choice for:

  • Difficult couplings: Where steric hindrance is a concern, the high reactivity of the OPfp ester can improve coupling efficiency.

  • Minimizing racemization: For sequences where maintaining stereochemical purity is critical.

  • Automated synthesis: The stability and high reactivity of Fmoc-amino acid-OPfp esters make them well-suited for automated peptide synthesizers.

Q4: What are the optimal conditions for coupling this compound?

Optimal conditions can vary depending on the specific sequence and resin. However, a good starting point is:

  • Equivalents: 3-5 equivalents of this compound.

  • Solvent: Anhydrous DMF.

  • Additive (optional but recommended): 3-5 equivalents of HOBt to accelerate the reaction.

  • Time: 1-2 hours at room temperature. Monitoring the reaction with a Kaiser test is advised.

Data and Protocols

Table 1: Comparison of Coupling Conditions for this compound
ConditionStandard ProtocolEnhanced Protocol for Difficult Couplings
This compound (eq.) 2-33-5
Additive (eq.) None3-5 (HOBt)
Solvent DMFAnhydrous DMF
Time 1-2 hours2-4 hours (or double coupling)
Temperature Room TemperatureRoom Temperature
Monitoring Kaiser TestKaiser Test
Experimental Protocols Cited
  • Protocol 1: Extended Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% (v/v) piperidine in DMF for an additional 10-15 minutes beyond the standard protocol time. Follow with rigorous washing.

  • Protocol 2: Double Coupling with HOBt: In a clean vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add this solution to the deprotected peptide-resin and agitate for 1-2 hours. Drain the vessel, wash with DMF, and repeat the process with a fresh solution of activated this compound and HOBt.

  • Protocol 3: Coupling with Chaotropic Salts: Prepare a 0.4 M solution of LiCl in anhydrous DMF. Use this solution to dissolve this compound and any additives before adding to the resin for the coupling step.

  • Protocol 4: Rigorous Post-Deprotection Wash: Following the removal of the piperidine solution, wash the resin with 5-7 cycles of DMF. Each wash should involve filling the vessel, agitating for 30-60 seconds, and then draining.

Visual Guides

cluster_deprotection Deprotection Step cluster_coupling Coupling Step deprotection Fmoc-N(peptide)-Resin piperidine 20% Piperidine in DMF deprotection->piperidine Treat deprotected_peptide H2N(peptide)-Resin piperidine->deprotected_peptide deprotected_peptide_2 H2N(peptide)-Resin deprotected_peptide->deprotected_peptide_2 Thorough Wash (Protocol 4) fmoc_ile_opfp This compound hobt HOBt (optional) fmoc_ile_opfp->hobt activated_complex Activated Complex fmoc_ile_opfp->activated_complex hobt->activated_complex activated_complex->deprotected_peptide_2 Couple coupled_product Fmoc-Ile-N(peptide)-Resin deprotected_peptide_2->coupled_product

Caption: Standard workflow for Fmoc deprotection and subsequent coupling with this compound.

cluster_troubleshooting Troubleshooting Path start Low Coupling Efficiency or Ile Deletion Detected check_deprotection Was previous deprotection complete? start->check_deprotection check_coupling_conditions Are coupling conditions optimal? check_deprotection->check_coupling_conditions Yes solution_deprotection Extend deprotection time (Protocol 1) check_deprotection->solution_deprotection No check_aggregation Is peptide aggregation suspected? check_coupling_conditions->check_aggregation Yes solution_coupling Increase equivalents/time Add HOBt Double couple (Protocol 2) check_coupling_conditions->solution_coupling No solution_aggregation Use chaotropic salts (Protocol 3) check_aggregation->solution_aggregation Yes

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Technical Support Center: Double Coupling Strategy with Fmoc-Ile-OPfp for Difficult Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing a double coupling strategy with Fmoc-Ile-OPfp (9-fluorenylmethoxycarbonyl-L-isoleucine pentafluorophenyl ester) in solid-phase peptide synthesis (SPPS), particularly for challenging sequences.

Troubleshooting Guide

Issue: Incomplete Coupling of this compound

Symptom: A positive Kaiser test (resulting in a blue or purple color of the resin beads) is observed after a single coupling of this compound, indicating the presence of unreacted free primary amines on the resin. This suggests an incomplete coupling reaction, which can lead to the formation of deletion sequences in the final peptide product.

Potential CauseRecommended Solution
Steric Hindrance Isoleucine is a β-branched amino acid, and its bulky side chain can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is a primary reason for incomplete coupling. The most direct and effective solution is to implement a double coupling strategy . This involves repeating the coupling step with a fresh solution of this compound to drive the reaction to completion.
Peptide Aggregation As the peptide chain elongates, particularly with hydrophobic residues like isoleucine, it can fold into secondary structures (e.g., β-sheets) and aggregate on the solid support. This aggregation can render the N-terminal amine inaccessible for coupling. To address this, consider using solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (DCM).
Suboptimal Reaction Conditions Standard coupling times may be insufficient for sterically hindered residues. Extend the coupling time for each coupling step (e.g., from 1-2 hours to 2-4 hours). Additionally, ensure that the reaction temperature is maintained at a consistent ambient level, as lower temperatures can slow down the reaction rate.
Poor Resin Swelling Inadequate swelling of the resin can limit the accessibility of the reactive sites. Ensure the resin is fully swollen in a suitable solvent (e.g., DMF) for at least 30-60 minutes before the first deprotection step.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used for difficult sequences?

A1: this compound is a pre-activated ester of isoleucine. The pentafluorophenyl (PFP) group is a highly electron-withdrawing group, which makes the ester highly reactive towards nucleophilic attack by the free amine of the peptide chain.[1] This high reactivity can help to overcome the steric hindrance associated with the bulky isoleucine side chain, leading to more efficient coupling, especially in difficult sequences.[1] Using a pre-activated ester also avoids the need for in-situ coupling reagents, which can sometimes lead to side reactions.

Q2: What is a double coupling strategy and why is it necessary for this compound?

A2: A double coupling strategy involves performing the coupling reaction twice, back-to-back, for the same amino acid. After the first coupling, the resin is washed to remove byproducts and excess reagents, and then a fresh solution of the activated amino acid is added for the second coupling. This is particularly beneficial for sterically hindered amino acids like isoleucine, as it increases the probability of driving the reaction to completion and minimizing the formation of deletion sequences.[2]

Q3: How do I monitor the efficiency of the this compound coupling?

A3: The most common method for monitoring coupling efficiency during SPPS is the Kaiser test (or ninhydrin test). A small sample of the resin is taken after the coupling step and tested. A negative result (yellow or colorless beads) indicates that there are no free primary amines, signifying a complete coupling. A positive result (blue or purple beads) indicates an incomplete reaction, and a second coupling is recommended.

Q4: Are there alternatives to double coupling for incorporating this compound?

A4: Yes, while double coupling is a robust method, other strategies can be employed, sometimes in conjunction with double coupling:

  • Use of stronger coupling reagents: Although this compound is already activated, in some systems, the addition of an additive like 1-hydroxybenzotriazole (HOBt) might be considered, though this is less common for OPfp esters.

  • Elevated temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier, but this should be done with caution to avoid potential side reactions like racemization.

  • Use of pseudoproline dipeptides: For sequences prone to aggregation, incorporating a pseudoproline dipeptide at a strategic location can disrupt the formation of secondary structures and improve coupling efficiency.

Q5: Can I use a double coupling strategy for other difficult amino acids?

A5: Absolutely. The double coupling strategy is a widely used technique to improve the incorporation of other sterically hindered amino acids, such as Valine (Val), Threonine (Thr), and Arginine (Arg), as well as in sequences known to be prone to aggregation.[2]

Data Presentation

The following table provides illustrative data on the impact of a double coupling strategy on the purity of a model peptide containing an isoleucine residue. The data is representative and actual results may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Coupling StrategyCrude Peptide Purity (%)Yield of Desired Peptide (%)
Single Coupling (2 hours)75-8560-70
Double Coupling (2 x 2 hours) >90 >80
Single Coupling (extended, 4 hours)80-8865-75

Note: Data is illustrative and based on typical outcomes for sterically hindered amino acids.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of deprotection and coupling for manual SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (positive result).

Protocol 2: Double Coupling of this compound

This protocol should be followed after the washing step (Step 3) of the standard cycle.

  • First Coupling:

    • In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Intermediate Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test. If the result is negative (yellow beads), the coupling is complete, and you can proceed to the next deprotection step. If the result is positive (blue beads), proceed with the second coupling.

  • Second Coupling:

    • Prepare a fresh solution of this compound (2-3 equivalents) in DMF as in Step 1.1.

    • Add the fresh solution to the resin.

    • Agitate the reaction mixture at room temperature for another 1-2 hours.

  • Final Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next Fmoc deprotection step.

  • Kaiser Test (Confirmation): Perform a final Kaiser test to confirm the completion of the coupling. A negative result is desired before proceeding.

Visualizations

Double_Coupling_Workflow start Start SPPS Cycle (Deprotected Resin) first_coupling First Coupling (this compound, 1-2h) start->first_coupling wash1 Intermediate Wash (DMF) first_coupling->wash1 kaiser1 Kaiser Test wash1->kaiser1 second_coupling Second Coupling (Fresh this compound, 1-2h) kaiser1->second_coupling Positive wash2 Final Wash (DMF, DCM) kaiser1->wash2 Negative second_coupling->wash2 kaiser2 Final Kaiser Test wash2->kaiser2 next_cycle Proceed to Next Fmoc Deprotection kaiser2->next_cycle Negative incomplete Incomplete Coupling (Troubleshoot) kaiser2->incomplete Positive

Caption: Workflow for the double coupling strategy with this compound.

Troubleshooting_Logic start Positive Kaiser Test after Single Coupling of this compound check_hindrance Primary Cause: Steric Hindrance? start->check_hindrance double_couple Implement Double Coupling Strategy check_hindrance->double_couple Yes check_aggregation Secondary Cause: Peptide Aggregation? double_couple->check_aggregation change_solvent Use Aggregation-Disrupting Solvents (e.g., NMP, DMF/DCM) check_aggregation->change_solvent Yes check_conditions Suboptimal Conditions? check_aggregation->check_conditions No change_solvent->check_conditions extend_time Extend Coupling Time (e.g., 2-4 hours per coupling) check_conditions->extend_time Yes solution Achieve Complete Coupling (Negative Kaiser Test) check_conditions->solution No extend_time->solution

Caption: Troubleshooting logic for incomplete this compound coupling.

References

Technical Support Center: Optimizing Fmoc-Ile-OPfp Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility and coupling of Fmoc-Ile-OPfp in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility of this compound?

A1: The limited solubility of this compound in common SPPS solvents can be attributed to several factors:

  • Molecular Structure: The bulky and hydrophobic nature of both the Fmoc protecting group and the isoleucine side chain, combined with the pentafluorophenyl (Pfp) ester, contributes to its poor solubility in some polar aprotic solvents.

  • Solvent Quality: The purity of the solvent is critical. N,N-Dimethylformamide (DMF), a common solvent in SPPS, can degrade over time to form dimethylamine, which can react with the Fmoc group.[1] The presence of water in the solvent can also negatively impact solubility and lead to hydrolysis of the active ester. It is crucial to use high-purity, peptide-synthesis-grade solvents.[1]

  • Temperature: Lower laboratory temperatures can decrease the solubility of the reagent.

Q2: In which solvents is this compound generally soluble?

A2: this compound is generally soluble in a range of organic solvents. While comprehensive quantitative data is limited, qualitative solubility has been reported in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[2] It has also been noted that 0.5 mmole of this compound is clearly soluble in 3 ml of DMF.

Q3: Can I pre-dissolve this compound and store it as a stock solution?

A3: It is not recommended to store this compound in solution for long periods.[3] Active esters are susceptible to hydrolysis, and the solvent can degrade over time. Always prepare solutions of this compound fresh before each coupling reaction to ensure maximum reactivity and minimize the formation of byproducts.

Q4: How can I improve the dissolution of this compound if it is dissolving slowly?

A4: If you encounter difficulty in dissolving this compound, you can try the following:

  • Sonication: Brief sonication in an ultrasonic bath can help to break up solid particles and accelerate dissolution.

  • Gentle Warming: Gently warming the solvent to 30-40°C can increase the solubility. However, avoid excessive or prolonged heating, as this may lead to degradation of the active ester.

  • Solvent Mixtures: Using a co-solvent can be effective. For instance, adding a small amount of DMSO or N-Methyl-2-pyrrolidone (NMP) to DMF can enhance solubility. NMP is a more polar solvent than DMF and can be more effective at solvating protected amino acids.[1]

Q5: What are the best practices for handling and storing solid this compound?

A5: To maintain the integrity of this compound, it is crucial to handle and store it correctly. Store the solid reagent in a cool (typically 2-8°C), dry, and dark place in a tightly sealed container.[4] When weighing and handling the powder, it is advisable to work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid inhalation and skin contact.[4]

Troubleshooting Guide for this compound Coupling Reactions

This guide addresses common problems encountered during the coupling of this compound and provides systematic solutions.

Problem 1: Incomplete Coupling Reaction

An incomplete coupling reaction is often indicated by a positive Kaiser test (blue or purple beads) after the coupling step, signifying the presence of unreacted primary amines on the resin.

Troubleshooting Workflow for Incomplete Coupling:

G Troubleshooting Incomplete Coupling start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_coupling Perform a Double Coupling start->double_coupling retest Retest for Completion (Kaiser Test) double_coupling->retest increase_equivalents Increase Equivalents of This compound (e.g., 3-5 eq.) increase_equivalents->retest extend_time Extend Coupling Time (e.g., 4-6 hours or overnight) extend_time->retest change_solvent Use Alternative Solvent/Mixture (e.g., NMP, DMF/DMSO) change_solvent->retest more_potent_activator Consider a More Potent Activation Strategy in future (e.g., HATU/HBTU in situ activation) proceed Proceed to Next Step retest->proceed Negative issue_persists Issue Persists retest->issue_persists Positive issue_persists->increase_equivalents issue_persists->extend_time issue_persists->change_solvent issue_persists->more_potent_activator

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

Problem 2: Precipitation Observed During Coupling

Precipitation of the activated amino acid during the coupling reaction can significantly hinder its efficiency.

Possible Causes and Solutions:

CauseSolution
Poor Solubility The concentration of this compound may be too high for the chosen solvent. Try reducing the concentration or switching to a more effective solvent system like NMP or a DMF/DMSO mixture.
Low Temperature If the laboratory temperature is low, gently warm the reaction vessel to 30-40°C to aid in keeping the reagent dissolved.
Reagent Incompatibility Although less common with pre-formed active esters, ensure there are no incompatibilities with any additives being used.

Data Presentation

Qualitative Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents. It is important to note that quantitative solubility data is not widely available, and these should be considered as general guidelines.

SolventSolubilityReference
ChloroformSoluble[2]
Dichloromethane (DCM)Soluble[2]
Ethyl AcetateSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
AcetoneSoluble[2]
N,N-Dimethylformamide (DMF)0.5 mmole is clearly soluble in 3 ml

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with a free N-terminal amine

  • This compound (2-4 equivalents relative to resin loading)

  • High-purity DMF

  • Reaction vessel with agitation capabilities (e.g., shaker or nitrogen bubbling)

Procedure:

  • Resin Swelling: Ensure the resin is adequately swollen in DMF for at least 30-60 minutes before coupling.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using a 20% solution of piperidine in DMF. This typically involves two treatments: a short initial wash (1-2 minutes) followed by a longer reaction time (15-20 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Preparation of this compound Solution: In a separate, dry glass vial, weigh the required amount of this compound. Add the calculated volume of DMF to achieve the desired concentration. Ensure complete dissolution, using gentle warming or brief sonication if necessary.

  • Coupling Reaction: Add the freshly prepared this compound solution to the deprotected resin. Agitate the mixture at room temperature. The reaction time can vary, but a typical duration is 2-4 hours. For difficult couplings, this can be extended.

  • Monitoring the Reaction: After the desired coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Difficult Coupling of this compound

This protocol is adapted for situations where the standard protocol results in incomplete coupling.

Procedure:

  • Follow steps 1-3 of the Standard Coupling Protocol.

  • Preparation of this compound Solution: Dissolve this compound (3-5 equivalents) in a minimal amount of a solvent mixture, such as 1:1 DMF/NMP or DMF with 10-25% DMSO.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture. Consider increasing the reaction temperature to 30-40°C. Extend the coupling time to 4-6 hours or allow it to react overnight.

  • Monitoring and Double Coupling: Perform a Kaiser test. If the result is positive, drain the reaction solution, wash the resin with DMF (2-3 times), and repeat the coupling step with a fresh solution of activated this compound for another 2-4 hours (this is known as a "double coupling").

  • Final Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF as described in the standard protocol.

Mandatory Visualizations

G This compound Solubility Troubleshooting start This compound does not dissolve check_solvent Verify Solvent Quality (High-purity, low water content) start->check_solvent sonicate Apply Gentle Sonication check_solvent->sonicate issue_persists Issue Persists sonicate->issue_persists gentle_heat Apply Gentle Heat (30-40°C) gentle_heat->issue_persists use_cosolvent Use a Co-solvent (e.g., NMP, DMSO) use_cosolvent->issue_persists dissolved Reagent Dissolved issue_persists->gentle_heat Not Dissolved issue_persists->use_cosolvent Not Dissolved issue_persists->dissolved Dissolved

Caption: A workflow for troubleshooting the dissolution of this compound.

References

Validation & Comparative

A Comparative Guide to Fmoc-Ile-OPfp and HBTU Coupling Efficiency in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount, particularly when incorporating sterically hindered amino acids like isoleucine (Ile). The choice of coupling reagent can significantly impact reaction kinetics, yield, purity, and the suppression of side reactions such as racemization. This guide provides an objective comparison between two prevalent coupling strategies: the use of pre-activated pentafluorophenyl (Pfp) esters, specifically Fmoc-Ile-OPfp, and the in-situ activation method employing HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

General SPPS Workflow

The fundamental process for both coupling methods is integrated within the standard Fmoc-SPPS cycle, which involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid until the desired peptide sequence is assembled.

SPPS Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound or HBTU) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Resin Final Peptide Cycle->Deprotection for next amino acid

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Mechanism of Action

The fundamental difference between the two reagents lies in their method of activating the carboxylic acid of the incoming Fmoc-Isoleucine.

This compound (Active Ester Coupling)

This method utilizes a pre-activated amino acid derivative. The pentafluorophenyl group is highly electron-withdrawing, which makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack from the free N-terminal amine of the growing peptide chain on the solid support.[1][2] This reaction is direct and does not require an additional in-situ activation step. These Pfp esters are stable, often crystalline solids that can be prepared in advance and stored.[1]

Pfp_Mechanism cluster_reactants Reactants cluster_products Products FmocIleOPfp This compound (Activated Ester) Reaction Nucleophilic Acyl Substitution FmocIleOPfp->Reaction PeptideResin H₂N-Peptide-Resin PeptideResin->Reaction CoupledPeptide Fmoc-Ile-NH-Peptide-Resin Reaction->CoupledPeptide Forms Peptide Bond PfpOH Pentafluorophenol (Byproduct) Reaction->PfpOH

Caption: Mechanism of this compound active ester coupling.

HBTU (In-Situ Coupling)

HBTU is an aminium salt that facilitates amide bond formation by activating the carboxylic acid in the reaction vessel (in-situ).[3] The process begins with the deprotonation of the Fmoc-Ile-OH carboxylic acid by a weak base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HBTU to form a highly reactive O-acylisourea intermediate, which rapidly rearranges into a more stable HOBt (1-hydroxybenzotriazole) active ester.[4] This active ester is then attacked by the N-terminal amine of the peptide-resin to form the new peptide bond.[3][5]

HBTU_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling FmocIleOH Fmoc-Ile-OH ActiveEster HOBt Active Ester (Reactive Intermediate) FmocIleOH->ActiveEster HBTU HBTU + DIPEA HBTU->ActiveEster CoupledPeptide Fmoc-Ile-NH-Peptide-Resin ActiveEster->CoupledPeptide PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide Byproducts HOBt + Tetramethylurea CoupledPeptide->Byproducts

Caption: Two-step mechanism of HBTU-mediated coupling.

Experimental Protocols

Below are representative protocols for manual SPPS on a 0.1 mmol scale.

Protocol 1: Coupling with this compound

This protocol outlines the procedure using a pre-activated pentafluorophenyl ester.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) in DMF (2-3 mL).[1] For catalyzed reactions, 1-hydroxybenzotriazole (HOBt) (3 equivalents, 0.3 mmol) can be added to the solution to accelerate the coupling.[1]

  • Reaction: Add the this compound solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once the test is negative (indicating no remaining free amines), drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection cycle.

Protocol 2: Coupling with HBTU

This protocol utilizes in-situ activation of the amino acid with HBTU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Follow the same deprotection procedure as described in Protocol 1, Step 2.

  • Washing: Follow the same washing procedure as described in Protocol 1, Step 3.

  • Pre-activation: In a separate vial, dissolve Fmoc-Ile-OH (3-4 equivalents, 0.3-0.4 mmol) and HBTU (3-4 equivalents, 0.3-0.4 mmol) in a minimal amount of DMF.[6] Add DIPEA (6-8 equivalents, 0.6-0.8 mmol) to the solution.[6] Allow the mixture to pre-activate for 1-5 minutes.

  • Reaction: Add the pre-activated amino acid solution to the swollen, deprotected peptide-resin.[6][7] Agitate the mixture at room temperature for 30-60 minutes.[4]

  • Monitoring and Washing: Monitor the reaction for completion with a Kaiser test. Upon a negative result, drain the solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).[7] The resin is now ready for the next cycle.

Comparative Performance Analysis

The choice between this compound and HBTU often depends on a trade-off between convenience, cost, and raw coupling power, especially for challenging sequences.

FeatureThis compound (Pfp Ester)HBTU (Onium Salt)
Activation Method Pre-activated, stable solid.[1]In-situ activation required with a base (e.g., DIPEA).[4]
Coupling Speed Rapid and efficient.[1] Reaction times are typically 1-2 hours.Very rapid kinetics.[3] Reaction times are often shorter, around 30-60 minutes.[4]
Efficiency Highly effective for many sequences, including sterically hindered ones.[1] However, for extremely hindered couplings, yields may be low (<10% in one study).[8]Considered one of the most efficient coupling reagents, especially for difficult or hindered sequences.[8] Provides significant yields where other methods may fail.[8]
Racemization High reactivity minimizes racemization.[1]Low risk of racemization due to the formation of the HOBt active ester, which suppresses this side reaction.[3][9]
Side Reactions Avoids exposing the peptide to activating agents and byproducts, potentially reducing side reactions.[2]Byproducts include HOBt and tetramethylurea, which must be washed away. HOBt is potentially explosive.[10]
Convenience & Handling Convenient as it avoids the pre-activation step. Stable for storage.[1]Requires careful handling; HBTU is a potential skin sensitizer and can be explosive under certain conditions.[5] Requires precise addition of base.

Conclusion

Both this compound and HBTU are highly effective reagents for incorporating the sterically hindered isoleucine residue during SPPS.

HBTU stands out for its raw power and speed. It is a reagent of choice for particularly challenging sequences where maximum coupling efficiency is required to achieve a satisfactory yield.[8] Its rapid kinetics can shorten synthesis cycles, but this comes with the need for an in-situ activation step and stricter handling safety protocols.[4][5]

This compound offers a more convenient "plug-and-play" approach. As a stable, pre-activated building block, it simplifies the coupling workflow by eliminating the pre-activation step and the handling of the HBTU reagent itself.[1] It provides excellent performance with minimal racemization for a wide range of sequences.[1] While it is highly effective, it may be outperformed by HBTU in the most extreme cases of steric hindrance.[8]

Ultimately, the selection between these two methods will depend on the specific demands of the peptide sequence, laboratory workflow preferences, and the balance between the need for ultimate coupling power versus operational simplicity and convenience.

References

A Head-to-Head Comparison of Fmoc-Ile-OPfp and In Situ DIC/HOBt Activation for Isoleucine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Strategy for the Sterically Hindered Amino Acid, Isoleucine.

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like isoleucine presents a significant challenge. The bulky β-branched side chain of isoleucine can impede the approach of the activated carboxyl group to the resin-bound amine, leading to incomplete coupling, lower yields, and an increased risk of epimerization. The choice of activation method is therefore paramount to the success of the synthesis. This guide provides an in-depth, objective comparison of two prevalent strategies for isoleucine coupling: the use of a pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Ile-OPfp, and the in situ activation of Fmoc-Ile-OH using N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) as an additive.

At a Glance: Performance Indicators

Performance MetricThis compound (Pre-activated Ester)In situ Activation with DIC/HOBtKey Considerations
Coupling Efficiency HighGenerally High, but can be sequence-dependentThe high reactivity of OPfp esters often drives the reaction to completion. DIC/HOBt efficiency can be influenced by reaction time and the specific peptide sequence.
Racemization (Epimerization) Very LowLow, but higher potential than OPfpPfp esters are stable and react rapidly, minimizing the time for the activated intermediate to racemize.[1] HOBt is crucial for suppressing racemization in carbodiimide-mediated couplings.[2][3]
Typical Coupling Time 30 - 120 minutes60 - 240 minutesFmoc-AA-OPfp esters are highly reactive building blocks.[4] DIC/HOBt activation is generally slower.[5]
Byproducts PentafluorophenolDiisopropylurea (DIU)Pentafluorophenol is readily washed away. DIU is soluble in common SPPS solvents like DMF and DCM, facilitating its removal.[2]
Convenience & Stability High (stable, crystalline solid)Moderate (requires fresh preparation)This compound can be prepared in advance and stored.[4] DIC and HOBt solutions are typically prepared fresh for each coupling.
Cost HigherLowerPre-activated esters are generally more expensive than the individual components for in situ activation.

Delving into the Chemistry: Mechanisms of Action

The fundamental difference between these two methods lies in the formation of the reactive species that participates in the amide bond formation.

This compound: This method utilizes a pre-formed, stable active ester. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain. The addition of HOBt can further catalyze this reaction.[6]

In Situ Activation with DIC/HOBt: In this approach, the activating agent, DIC, reacts with the carboxylic acid of Fmoc-Ile-OH to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo a side reaction to form an unreactive N-acylurea. The addition of HOBt mitigates these issues by rapidly converting the O-acylisourea into a more stable and less racemization-prone HOBt-ester, which then reacts with the amine.[2][7]

Visualizing the Chemistry

G cluster_0 This compound Coupling cluster_1 In Situ Activation with DIC/HOBt Fmoc_Ile_OPfp This compound Peptide_Bond_1 Fmoc-Ile-NH-Peptide-Resin Fmoc_Ile_OPfp->Peptide_Bond_1 Nucleophilic Attack Resin_NH2_1 H₂N-Peptide-Resin Resin_NH2_1->Peptide_Bond_1 PFP_OH Pentafluorophenol Fmoc_Ile_OH Fmoc-Ile-OH O_acylisourea O-acylisourea (Reactive Intermediate) Fmoc_Ile_OH->O_acylisourea DIC DIC DIC->O_acylisourea HOBt_ester HOBt-ester O_acylisourea->HOBt_ester DIU Diisopropylurea HOBt HOBt HOBt->HOBt_ester Peptide_Bond_2 Fmoc-Ile-NH-Peptide-Resin HOBt_ester->Peptide_Bond_2 Resin_NH2_2 H₂N-Peptide-Resin Resin_NH2_2->Peptide_Bond_2

Caption: Reaction mechanisms for peptide bond formation.

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-Isoleucine into a peptide sequence using a manual solid-phase synthesis approach.

Protocol 1: Coupling with this compound

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-L-Isoleucine pentafluorophenyl ester (this compound)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents, optional) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the completion of the reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Cycle Repetition: Proceed to the next deprotection and coupling cycle.

Protocol 2: In Situ Activation and Coupling with DIC/HOBt

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-L-Isoleucine (Fmoc-Ile-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ile-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add the Fmoc-Ile-OH/HOBt solution to the deprotected peptide-resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Cycle Repetition: Proceed to the next deprotection and coupling cycle.

Experimental Workflow

G cluster_coupling Coupling Method start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling Step wash1->coupling opfp Add this compound (+/- HOBt) dic_hobt Add Fmoc-Ile-OH + HOBt, then add DIC wash2 Wash (DMF, DCM) ninhydrin Ninhydrin Test wash2->ninhydrin ninhydrin->coupling Positive (Incomplete) next_cycle Proceed to Next Cycle ninhydrin->next_cycle Negative next_cycle->deprotection Not Final Amino Acid final_cleavage Final Cleavage from Resin next_cycle->final_cleavage Final Amino Acid

Caption: General workflow for SPPS incorporating Isoleucine.

Conclusion and Recommendations

The choice between this compound and in situ activation with DIC/HOBt is a balance of cost, convenience, and the specific demands of the peptide sequence.

  • For routine synthesis of peptides containing isoleucine, where cost is a significant factor, in situ activation with DIC/HOBt is a robust and reliable method. Proper execution of the protocol, including the crucial role of HOBt, can lead to high yields and acceptable levels of purity.

  • For the synthesis of particularly difficult sequences, long peptides, or when minimizing epimerization is of utmost importance, the use of this compound is highly recommended. The pre-activated nature of the ester ensures high reactivity and rapid coupling, which are advantageous for the sterically hindered isoleucine residue. While the initial cost of the reagent is higher, this can be offset by improved yields, higher purity of the crude product, and potentially simplified purification.

Ultimately, the optimal choice will depend on the specific project goals, budget, and the synthetic challenge at hand. For critical applications, a small-scale trial comparing both methods may be warranted to determine the most effective strategy for a particular peptide sequence.

References

Fmoc-Ile-OPfp in the Synthesis of Long or Complex Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of long and complex peptides is a critical challenge. The choice of coupling strategy for sterically hindered amino acids, such as isoleucine, can significantly impact the final yield and purity of the target peptide. This guide provides an objective comparison of the performance of Fmoc-Isoleucine-Pentafluorophenyl ester (Fmoc-Ile-OPfp) with other common activation methods in solid-phase peptide synthesis (SPPS), supported by available data and detailed experimental protocols.

Isoleucine, with its β-branched side chain, presents a steric hindrance that can lead to incomplete coupling reactions, lower yields, and increased risk of racemization. The selection of an appropriate activation method is therefore paramount to overcome these challenges. This guide will delve into the use of pre-activated this compound esters and compare their performance against in-situ activation reagents.

Performance Comparison of Isoleucine Coupling Strategies

The use of Fmoc-protected amino acids is the cornerstone of modern SPPS, offering mild deprotection conditions and compatibility with a wide array of functionalities.[1] When it comes to the sterically hindered isoleucine, the Fmoc strategy generally provides high coupling efficiencies.[1]

Pentafluorophenyl esters are highly reactive active esters that facilitate rapid and efficient amide bond formation.[2] This high reactivity is advantageous as it can minimize the risk of racemization, a common side reaction, especially with sensitive or sterically hindered amino acids.[2][3] The pre-activated nature of Fmoc-amino acid-OPfp esters also offers convenience and can prevent side reactions that may occur with in-situ coupling reagents.[2]

Here is an illustrative comparison of the general performance of Fmoc-L-Isoleucine with other coupling strategies. It is important to note that actual results can vary significantly based on the specific peptide sequence, resin, and synthesis conditions.

Coupling Strategy Coupling Reagent/Method Typical Coupling Efficiency (%) Relative Racemization Risk Key Considerations
Pre-activated Ester This compoundHighLowStable, crystalline solid; no in-situ activation needed; may be more expensive upfront.[2][3]
Onium Salt (in-situ) HBTU/HATU/HCTU + Base (e.g., DIPEA)HighModerateFast coupling; widely used; potential for side reactions and racemization, especially with prolonged pre-activation.[4]
Carbodiimide (in-situ) DIC + Additive (e.g., Oxyma)Moderate to HighLow to ModerateCost-effective; generally lower racemization with additives like Oxyma; can be slower for hindered couplings.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the coupling of Fmoc-Isoleucine using different activation strategies.

Protocol 1: Coupling using this compound

This protocol outlines the use of the pre-activated pentafluorophenyl ester for the incorporation of isoleucine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Isoleucine-OPfp (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • (Optional) 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve Fmoc-L-Ile-OPfp in DMF. If using, add HOBt to this solution.

  • Add the Fmoc-L-Ile-OPfp solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]

Protocol 2: Coupling using HCTU/DIPEA

This protocol describes a common in-situ activation method using an onium salt reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Isoleucine-OH (3 equivalents)

  • HCTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve Fmoc-L-Ile-OH and HCTU in DMF.

  • Add DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF.[6]

Protocol 3: Coupling using DIC/Oxyma

This protocol details an in-situ activation method known for reducing racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Isoleucine-OH (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • To the resin, add Fmoc-L-Ile-OH and OxymaPure®.

  • Add DMF to dissolve the solids.

  • Add DIC to the reaction vessel.

  • Agitate the mixture for 1-4 hours at room temperature.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF.[5][7]

Mandatory Visualizations

To further clarify the processes involved in peptide synthesis and the rationale for choosing specific reagents, the following diagrams are provided.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator or Fmoc-AA-OPfp) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Repeat->Deprotection for next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection after last amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Peptide Purified Peptide Cleavage->Peptide Coupling_Comparison cluster_insitu In-situ Activation cluster_preactivated Pre-activated Ester Fmoc_AA_OH Fmoc-AA-OH Activator Coupling Reagent (e.g., HCTU, DIC/Oxyma) Activated_AA Activated Amino Acid (in solution) Fmoc_AA_OH->Activated_AA Activator->Activated_AA Peptide_Resin N-terminal Deprotected Peptide on Resin Activated_AA->Peptide_Resin Coupling Fmoc_AA_OPfp Fmoc-AA-OPfp (Stable, Crystalline Solid) Fmoc_AA_OPfp->Peptide_Resin Coupling Coupled_Peptide Elongated Peptide on Resin Racemization_Mechanism start Fmoc-NH-CHR-COOH L-Amino Acid activated Fmoc-NH-CHR-COX Activated Ester (X) start->activated Activation oxazolone Oxazolone Intermediate (Planar, Achiral) activated->oxazolone Intramolecular Cyclization d_peptide Fmoc-NH-CHR-CO-Peptide D-Peptide (Racemized) oxazolone->d_peptide Nucleophilic Attack by Peptide-NH2 l_peptide Fmoc-NH-CHR-CO-Peptide L-Peptide (Desired) oxazolone->l_peptide Nucleophilic Attack by Peptide-NH2

References

A Cost-Benefit Analysis of Fmoc-Ile-OPfp in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is paramount. The incorporation of sterically hindered amino acids, such as isoleucine, often presents a significant challenge, leading to lower yields and purity. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Isoleucine-pentafluorophenyl ester (Fmoc-Ile-OPfp) in solid-phase peptide synthesis (SPPS), comparing its performance and cost-effectiveness against common in-situ coupling reagents like HBTU, HATU, and DIC/HOBt.

Pentafluorophenyl (Pfp) esters are highly reactive "active esters" that facilitate rapid and efficient peptide bond formation.[1] The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, which can be particularly advantageous for coupling sterically hindered residues.[1] This guide presents a quantitative comparison, detailed experimental protocols, and visual workflows to aid in selecting the optimal coupling strategy for challenging peptide sequences.

Cost-Benefit Analysis

A thorough evaluation of any synthetic methodology requires a careful balance of cost and performance. While the upfront cost of an activated amino acid ester like this compound may be higher than that of the individual components for in-situ activation, the potential benefits in terms of efficiency, purity, and reduced side reactions can offer long-term savings.

Data Presentation: Quantitative Comparison

The following tables provide a comparative overview of the estimated cost per coupling and the performance characteristics of this compound versus common coupling reagents for the incorporation of isoleucine.

Table 1: Estimated Cost-per-Coupling Comparison

Reagent/MethodEstimated Reagent Cost per Coupling (USD)Key Cost Drivers
This compound $1.50 - $3.00Higher initial cost of the pre-activated amino acid.
Fmoc-Ile-OH + HBTU/HOBt $0.80 - $1.50Cost of Fmoc-Ile-OH, HBTU, HOBt, and base.
Fmoc-Ile-OH + HATU/HOAt $1.20 - $2.50Higher cost of HATU and HOAt compared to HBTU/HOBt.
Fmoc-Ile-OH + DIC/HOBt $0.50 - $1.00Lower cost of DIC and HOBt.

Disclaimer: Prices are estimates based on publicly available data from various suppliers in late 2025 and are subject to change. Costs can vary significantly based on supplier, purity, and scale. The cost per coupling is an approximation based on a 0.1 mmol scale synthesis with typical reagent equivalents.

Table 2: Performance Comparison for Isoleucine Coupling

Coupling MethodTypical Coupling TimeCoupling Efficiency (Illustrative)Crude Purity (Illustrative)Risk of Racemization
This compound 15 - 60 min>99%HighVery Low
HBTU/HOBt 30 - 120 min98 - 99.5%Good to HighLow to Moderate
HATU/HOAt 20 - 60 min>99.5%Very HighVery Low
DIC/HOBt 60 - 180 min95 - 98%GoodLow

Note: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct head-to-head comparative data for this compound versus all other reagents under identical conditions for isoleucine is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

To facilitate a direct comparison in a laboratory setting, the following detailed experimental protocol for the solid-phase synthesis of a model peptide containing isoleucine is provided. This protocol can be adapted to compare this compound with in-situ coupling methods.

Model Peptide Sequence: H-Ala-Phe-Ile-Gly-OH

Materials:

  • Fmoc-Gly-Wang resin (0.5 mmol/g)

  • This compound

  • Fmoc-Ile-OH

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • Coupling reagents: HBTU, HATU, DIC, HOBt, HOAt

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Protocol for Comparative Coupling Study (0.1 mmol scale):

  • Resin Swelling: Swell Fmoc-Gly-Wang resin (200 mg, 0.1 mmol) in DMF (5 mL) in four separate reaction vessels for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (5 mL) and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Isoleucine Coupling (Comparative Step):

    • Vessel 1 (this compound): Dissolve this compound (0.3 mmol, 3 eq.) in DMF (2 mL) and add to the resin. Agitate for 1 hour.

    • Vessel 2 (HBTU/HOBt): In a separate vial, dissolve Fmoc-Ile-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF (2 mL). Add DIPEA (0.6 mmol, 6 eq.). Add the activated solution to the resin and agitate for 2 hours.

    • Vessel 3 (HATU/HOAt): In a separate vial, dissolve Fmoc-Ile-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and HOAt (0.3 mmol, 3 eq.) in DMF (2 mL). Add DIPEA (0.6 mmol, 6 eq.). Add the activated solution to the resin and agitate for 1 hour.

    • Vessel 4 (DIC/HOBt): In a separate vial, dissolve Fmoc-Ile-OH (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in DMF (2 mL). Add DIC (0.3 mmol, 3 eq.). Add the activated solution to the resin and agitate for 3 hours.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin from each vessel and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, the coupling can be repeated.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation (Fmoc-Phe-OH and Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection step (Step 2).

    • Couple Fmoc-Phe-OH and subsequently Fmoc-Ala-OH using a standard coupling protocol (e.g., HBTU/HOBt) for all vessels to complete the peptide sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry under vacuum.

    • Add the cleavage cocktail (5 mL) to each vessel and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Analysis: Analyze the crude peptide from each reaction by reverse-phase HPLC and mass spectrometry to determine the purity and yield.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the comparative study and a relevant signaling pathway where a synthetically produced peptide, such as a somatostatin analogue, would be biologically active.

Experimental_Workflow start Start: Swell 4x Fmoc-Gly-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling_comparison Parallel Coupling of Fmoc-Isoleucine deprotection1->coupling_comparison opfp Method 1: This compound coupling_comparison->opfp Vessel 1 hbtu Method 2: HBTU/HOBt coupling_comparison->hbtu Vessel 2 hatu Method 3: HATU/HOAt coupling_comparison->hatu Vessel 3 dic Method 4: DIC/HOBt coupling_comparison->dic Vessel 4 kaiser_test Kaiser Test for Completion opfp->kaiser_test hbtu->kaiser_test hatu->kaiser_test dic->kaiser_test kaiser_test->coupling_comparison Positive (Recouple) wash1 Wash (DMF & DCM) kaiser_test->wash1 Negative deprotection2 Fmoc Deprotection wash1->deprotection2 couple_phe Couple Fmoc-Phe-OH deprotection2->couple_phe wash2 Wash couple_phe->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 couple_ala Couple Fmoc-Ala-OH deprotection3->couple_ala wash3 Wash couple_ala->wash3 final_deprotection Final Fmoc Deprotection wash3->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage analysis Analysis (HPLC, MS) Yield & Purity Comparison cleavage->analysis

Comparative Experimental Workflow for Isoleucine Coupling

Somatostatin_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP produces G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates MAPK MAPK Pathway G_protein->MAPK modulates Somatostatin Somatostatin (or analogue like Octreotide) Somatostatin->SSTR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Hormone_secretion ↓ Hormone Secretion (e.g., Growth Hormone) PKA->Hormone_secretion Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_influx->Hormone_secretion K_efflux->Hormone_secretion Cell_proliferation ↓ Cell Proliferation MAPK->Cell_proliferation

Simplified Somatostatin Receptor Signaling Pathway

Conclusion and Recommendations

The choice of coupling reagent for the incorporation of sterically hindered amino acids like isoleucine is a critical decision in peptide synthesis. This guide provides a framework for a cost-benefit analysis of using this compound compared to common in-situ coupling reagents.

  • This compound is recommended for:

    • Difficult sequences: Where steric hindrance is a major concern and high coupling efficiency is paramount to avoid deletion sequences.[1]

    • Automated synthesis: The stability and high reactivity of the pre-activated ester are well-suited for automated protocols.[1]

    • Minimizing side reactions: By avoiding the presence of excess coupling reagents and their byproducts during the reaction, a cleaner crude product can often be obtained.[1]

  • In-situ coupling reagents remain a viable option, with the following considerations:

    • HATU/HOAt: Offers excellent performance for hindered couplings, often comparable to or exceeding that of Pfp esters, but at a higher cost.

    • HBTU/HOBt: A good balance of cost and performance for many standard and moderately difficult couplings.

    • DIC/HOBt: The most cost-effective option, but may require longer reaction times or double coupling for challenging residues.

Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the available budget. For critical applications where the highest purity and yield are required for a challenging sequence containing isoleucine, the additional upfront cost of this compound or a high-performance in-situ reagent like HATU is often justified by the savings in purification and the increased overall success of the synthesis. For routine or less challenging sequences, the more economical in-situ methods may be sufficient. It is recommended to perform a small-scale comparative study as outlined in this guide to determine the most effective and economical method for a specific project.

References

A Comparative Guide to the Analytical Validation of Peptides Synthesized with Fmoc-Ile-OPfp by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical validation of peptides synthesized using 9-fluorenylmethoxycarbonyl-L-isoleucine pentafluorophenyl ester (Fmoc-Ile-OPfp). The performance of this highly reactive building block is compared with conventional in-situ activation methods for Fmoc-L-isoleucine, with a focus on validation by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Supporting experimental data, detailed protocols, and visual workflows are provided to assist researchers in making informed decisions for their peptide synthesis and analysis strategies.

Introduction

Solid-phase peptide synthesis (SPPS) employing Fmoc chemistry is the cornerstone of modern peptide production. The choice of activation method for each amino acid coupling is critical to the success of the synthesis, directly impacting yield, purity, and the impurity profile of the final peptide. For sterically hindered amino acids like isoleucine, achieving efficient and complete coupling can be challenging. This compound is a pre-activated ester that offers high reactivity to overcome this steric hindrance. This guide evaluates the use of this compound in SPPS and details the subsequent analytical validation of the synthesized peptide using HPLC-MS.

Performance Comparison: this compound vs. In-Situ Activation

ParameterThis compoundFmoc-Ile-OH with HCTU/DIEAKey Considerations
Coupling Time Rapid (typically < 1 hour)Standard (1-2 hours, may require double coupling)The high reactivity of OPfp esters can significantly shorten the synthesis cycle.[1]
Crude Purity (Model Peptides) Generally high due to efficient couplingCan be variable, with risk of deletion sequencesFor difficult sequences, HCTU has been shown to produce crude purities in the range of 70-84%.[2] The efficiency of this compound aims to improve upon this.
Common Impurities - Racemization (D-Ile formation)- Dipeptide insertion (if Fmoc-Ile-Ile-OPfp is present as an impurity in the starting material)- Deletion of Isoleucine- Incomplete coupling byproductsThe steric hindrance of isoleucine makes incomplete coupling a primary concern with standard methods.[3] The high reactivity of OPfp esters can mitigate this but may increase the risk of racemization if not properly controlled.[4][5]
Handling Stable, crystalline solid; pre-activatedRequires in-situ activation; coupling reagents can be moisture-sensitiveThe stability of this compound offers convenience and reproducibility.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using this compound

This protocol outlines the manual synthesis of a model peptide on a rink amide resin.

Materials:

  • Rink Amide resin (0.4-0.8 mmol/g substitution)

  • Fmoc-protected amino acids

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x).

  • Coupling of this compound:

    • Dissolve this compound (2 equivalents) and HOBt (2 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction using a Kaiser test to confirm the absence of free primary amines.[6]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2) after the last coupling.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF (3x) and DCM (3x), and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice more and dry under vacuum.[1]

Protocol 2: Analytical Validation by HPLC-MS

This protocol describes the analysis of the crude peptide to determine its purity and confirm its identity.

Materials:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA) (mass spectrometry grade)

  • HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in an appropriate solvent (e.g., water with 0.1% FA or ACN/water mixture) to a concentration of approximately 1 mg/mL.

    • Centrifuge the sample to remove any insoluble material.

  • HPLC Method:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 30-40 °C

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry Method:

    • Ionization Mode: Positive ESI

    • Mass Range: Scan a range that includes the expected molecular weight of the target peptide and potential impurities (e.g., m/z 300-2000).

    • Data Acquisition: Acquire both full scan MS data to identify the molecular weights of all eluting peaks and tandem MS (MS/MS) data on the main peak to confirm the peptide sequence.

  • Data Analysis:

    • Integrate the peaks in the UV chromatogram to determine the relative purity of the target peptide.

    • Analyze the mass spectra to confirm the molecular weight of the main peak corresponds to the desired peptide.

    • Identify the molecular weights of impurity peaks and use this information to deduce their potential identity (e.g., deletion sequences, products of side reactions).

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

SPPS_Workflow cluster_synthesis Peptide Synthesis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (this compound + HOBt) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

HPLC_MS_Validation cluster_analysis Analytical Validation Sample_Prep Sample Preparation (Crude Peptide in Solvent) HPLC HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC UV_Detection UV Detection (214 nm, 280 nm) HPLC->UV_Detection ESI_MS ESI-MS Analysis HPLC->ESI_MS Data_Analysis Data Analysis UV_Detection->Data_Analysis ESI_MS->Data_Analysis Purity_Report Purity & Identity Report Data_Analysis->Purity_Report

Caption: Workflow for HPLC-MS Analytical Validation of a Synthetic Peptide.

Conclusion

The use of this compound offers a highly efficient method for incorporating the sterically hindered isoleucine residue during SPPS, potentially leading to higher crude purities and reduced deletion-related impurities compared to standard in-situ activation methods. However, the high reactivity of the pentafluorophenyl ester necessitates careful optimization and validation to control for potential side reactions, particularly racemization. A robust HPLC-MS method is essential for the comprehensive analytical validation of peptides synthesized using this approach, allowing for accurate purity determination, confirmation of identity, and characterization of any impurities. The protocols and workflows presented in this guide provide a framework for researchers to effectively synthesize and validate peptides using this compound.

References

A Comparative Analysis of Racemization in Peptide Synthesis: Fmoc-Ile-OPfp vs. Alternative Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in the synthesis of peptides, particularly for therapeutic applications where diastereomeric impurities can drastically alter biological activity and safety profiles. Isoleucine, a β-branched amino acid, is known for its steric hindrance, which can pose challenges during peptide bond formation and increase the risk of racemization. This guide provides a comparative study on the racemization of Fmoc-Isoleucine activated as a pentafluorophenyl ester (Fmoc-Ile-OPfp) versus other commonly employed coupling reagents.

Understanding Racemization in Peptide Synthesis

The primary mechanism for racemization of Nα-protected amino acids during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2] The activated carboxyl group of the amino acid can cyclize to form this planar intermediate. The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component on the achiral oxazolone can result in the formation of both L- and D-isomers.[2]

The rate of racemization is influenced by several factors, including the nature of the activating group, the solvent, the base, and the reaction temperature. Highly reactive activated species that undergo rapid aminolysis (peptide bond formation) are less prone to racemization as the desired reaction outcompetes the formation of the oxazolone intermediate.

Racemization_Mechanism Fmoc_Ile Fmoc-Ile-OH Activated_Ile Activated Fmoc-Ile (e.g., this compound) Fmoc_Ile->Activated_Ile Activation Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ile->Oxazolone Cyclization LIle_Peptide L-Isoleucine Peptide (Desired Product) Activated_Ile->LIle_Peptide + H₂N-Peptide (Aminolysis - Fast) Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ Oxazolone->LIle_Peptide + H₂N-Peptide DIle_Peptide D-allo-Isoleucine Peptide (Racemized Product) Oxazolone->DIle_Peptide + H₂N-Peptide Enolate->Oxazolone + H⁺ Amine H₂N-Peptide Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin_Prep 1. Resin Preparation (e.g., Rink Amide Resin) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection Coupling 3. Coupling of Fmoc-Isoleucine (Using different reagents) Fmoc_Deprotection->Coupling Chain_Elongation 4. Completion of Peptide Sequence Coupling->Chain_Elongation Cleavage 5. Cleavage and Deprotection (e.g., TFA cocktail) Chain_Elongation->Cleavage Hydrolysis 6. Peptide Hydrolysis (6N HCl or DCl/D₂O) Cleavage->Hydrolysis Derivatization 7. Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Chiral_Analysis 8. Chiral HPLC/GC Analysis Derivatization->Chiral_Analysis Quantification 9. Quantification of Diastereomers Chiral_Analysis->Quantification

References

Assessing Crude Peptide Purity: A Comparative Guide for Peptides Synthesized with Fmoc-Ile-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized peptides is a critical factor influencing experimental outcomes and therapeutic efficacy. The choice of activation method during solid-phase peptide synthesis (SPPS) directly impacts the purity of the crude product. This guide provides an objective comparison of the performance of Fmoc-Ile-OPfp (Pentafluorophenyl ester of Fmoc-Isoleucine) against other common coupling strategies, supported by experimental data, to aid in the selection of an optimal synthesis methodology.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reagent is a primary determinant of crude peptide purity, with incomplete reactions leading to the formation of deletion sequences, a major class of impurities.[1] The choice of activating agent also significantly influences the extent of racemization, particularly for sterically hindered amino acids like isoleucine.[2]

Pentafluorophenyl (PFP) esters are highly reactive active esters that can facilitate rapid and efficient peptide bond formation, often minimizing the need for additional coupling additives.[3] This high reactivity can lead to higher purity in crude peptide products.[1] However, for exceptionally hindered couplings, their efficiency might be reduced.[3]

In contrast, onium salt-based reagents like HATU, HBTU, and HCTU are widely used for their high coupling efficiency, especially for challenging sequences.[4][5] Additives such as HOBt and Oxyma are often used in conjunction with carbodiimides (like DIC) to suppress racemization.[1]

Table 1: Comparison of Crude Peptide Purity for a Model Peptide Synthesized with Different Coupling Reagents

Coupling Reagent/MethodTypical Crude Peptide Purity (%)Key Considerations
Fmoc-amino acid-OPfp >90 [1]Highly reactive, pre-activated ester. May reduce the need for coupling additives.[3] Efficiency can be lower for highly hindered couplings.[3]
HATU ~84 [4][6]High coupling efficiency, especially for difficult sequences. Lower risk of racemization compared to HBTU.[4]
HCTU ~83 [5][6]Cost-effective alternative to HATU with comparable performance.[5]
HBTU Variable [4][7]Effective and widely used, but can have a higher risk of racemization than HATU.[4]
DIC/HOBt Variable A classic and cost-effective method. HOBt is added to suppress racemization.[8]
PyBOP ~48 (for a difficult sequence) [6]A phosphonium salt-based reagent, effective for many couplings.

Note: The data presented is compiled from different studies and serves as a representative comparison. Absolute purity can vary based on the specific peptide sequence, synthesis conditions, and analytical methods.

Table 2: Qualitative Comparison of Racemization Risk for Isoleucine with Different Activation Strategies

Activation StrategyExpected Racemization Risk for IsoleucineRationale
This compound Low to Moderate High reactivity of PFP esters can lead to faster coupling times, minimizing the opportunity for racemization.[3] However, the inherent steric hindrance of isoleucine remains a factor.
HATU/DIPEA Low Generally considered a low-racemization coupling reagent, even for sensitive amino acids.[4]
HCTU/DIPEA Low Similar performance to HATU in many cases.[5]
HBTU/DIPEA Moderate Higher risk of racemization compared to HATU, especially with prolonged activation times.[4]
DIC/HOBt Moderate The addition of HOBt is crucial to suppress racemization.[8]

Experimental Protocols

Accurate assessment of crude peptide purity relies on robust and well-defined experimental procedures for both the synthesis and the subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for the manual synthesis of a peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • This compound

  • Other required Fmoc-amino acids

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Isoleucine Coupling:

    • Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: After coupling, wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Chain Elongation: Repeat steps 2 and 4 for the subsequent amino acids in the sequence, using appropriate coupling reagents for other Fmoc-amino acids.

  • Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. Treat the dried resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of crude peptides.[9]

Instrumentation and Conditions:

  • HPLC System: An analytical HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized depending on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis: The purity of the peptide is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.

Identity Confirmation and Impurity Profiling by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target peptide and to identify impurities.[10]

Instrumentation:

  • An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer, often coupled with an HPLC system (LC-MS).

Procedure:

  • The crude peptide sample, either directly infused or separated by HPLC, is introduced into the mass spectrometer.

  • The instrument measures the mass-to-charge ratio (m/z) of the ions.

  • The obtained mass spectrum is analyzed to identify the peak corresponding to the theoretical molecular weight of the target peptide.

  • Other peaks in the spectrum represent impurities, which can often be identified by their mass difference from the target peptide (e.g., deletion of an amino acid, presence of a protecting group).[11]

Common Impurities in Crude Peptides Synthesized with Fmoc Chemistry

Understanding the potential impurities is crucial for interpreting analytical data and optimizing the synthesis and purification strategies.[11][12]

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling.

  • Truncated Sequences: Shorter peptides resulting from premature termination of the synthesis.

  • Racemized/Epimerized Peptides: Peptides containing an amino acid with altered stereochemistry (e.g., D-allo-isoleucine instead of L-isoleucine). This is a particular concern for sterically hindered amino acids.[2]

  • Incomplete Deprotection: Peptides with residual side-chain protecting groups.

  • By-products from Reagents: Adducts formed from scavengers or other reagents used in the synthesis and cleavage steps.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and logical workflows.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Purity Assessment Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry Crude_Peptide->MS Purity_Data Purity Data (%) HPLC->Purity_Data Identity_Confirmation Identity & Impurity Profile MS->Identity_Confirmation

Caption: Workflow for SPPS using this compound and subsequent purity assessment.

Analytical_Workflow Crude_Sample Crude Peptide Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Sample->Sample_Prep LC_Separation LC Separation (C18 Column, Gradient Elution) Sample_Prep->LC_Separation UV_Detection UV Detection (220 nm) LC_Separation->UV_Detection MS_Analysis Mass Analysis (ESI or MALDI) LC_Separation->MS_Analysis Chromatogram HPLC Chromatogram UV_Detection->Chromatogram Mass_Spectrum Mass Spectrum MS_Analysis->Mass_Spectrum Purity_Calc Purity Calculation (% Peak Area) Chromatogram->Purity_Calc MW_Confirmation Molecular Weight Confirmation Mass_Spectrum->MW_Confirmation Impurity_ID Impurity Identification Mass_Spectrum->Impurity_ID

References

A Comparative Guide to the Performance of Fmoc-Ile-OPfp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling strategy for sterically hindered amino acids like isoleucine is critical for success. The bulky side chain of isoleucine can impede efficient peptide bond formation, leading to lower yields, incomplete reactions, and potential racemization. This guide provides an objective comparison of the performance of Fmoc-isoleucine pentafluorophenyl ester (Fmoc-Ile-OPfp) with other common coupling reagents, supported by available experimental data and detailed methodologies.

Fmoc-amino acid pentafluorophenyl esters (OPfp) are pre-activated esters that offer several advantages in peptide synthesis. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, facilitating efficient and rapid amide bond formation.[1] This high reactivity is particularly beneficial for sterically hindered couplings and helps to minimize racemization.[1] Furthermore, these esters are stable, crystalline solids that can be prepared in advance, offering convenience and avoiding the need for in-situ activation, which can sometimes lead to side reactions.[1]

Quantitative Performance Comparison

While direct head-to-head comparative studies detailing the performance of this compound against all other major coupling reagents for isoleucine are not extensively available in a single source, performance can be extrapolated from data on other sterically hindered amino acids and the general characteristics of each reagent class. The following tables summarize the expected performance of this compound in comparison to common in-situ coupling reagents.

Table 1: General Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent/MethodReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
This compound Activated Ester30-120 minutes>98>95Very Low
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-9890-95Low to Moderate
PyBOP Phosphonium Salt30-120 minutes>98>95Low
COMU Aminium/Uronium Salt15-45 minutes>99>95Very Low

Note: The data presented is a general guideline based on the performance of these reagents with sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.[2][3][4][5]

Table 2: Illustrative Performance Data for Fmoc-L-Isoleucine in SPPS

Performance MetricExpected Outcome with Fmoc-L-IsoleucineKey Considerations
Average Coupling Efficiency (%) 98-99.5The steric hindrance of the isoleucine side chain can make coupling challenging. Optimization of coupling time and reagents is crucial.
Crude Peptide Purity (%) 80-90Purity is dependent on the efficiency of each coupling and deprotection step.
Overall Yield (%) 65-80Yield is highly sequence-dependent and can be affected by aggregation.

Note: This data is illustrative and based on typical outcomes for the synthesis of moderately sized peptides containing a single isoleucine residue under optimized conditions.[6]

Experimental Protocols

Detailed methodologies for the use of this compound and a comparative in-situ coupling reagent (HATU) are provided below. These protocols outline key steps in a typical manual SPPS workflow.

Protocol 1: Coupling with this compound

1. Resin Preparation and Deprotection:

  • Start with a suitable resin (e.g., Rink Amide for C-terminal amides) pre-loaded with the desired amino acid or peptide sequence.

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

2. Coupling Reaction:

  • In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

  • (Optional) For accelerated coupling, an additive such as 1-Hydroxybenzotriazole (HOBt) can be added to the this compound solution.

  • Add the this compound solution to the deprotected resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

3. Monitoring and Washing:

  • The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test, to detect the presence of free primary amines. A negative test result (yellow beads) indicates a complete reaction.

  • Once the reaction is complete, wash the resin thoroughly with DMF and Dichloromethane (DCM).

Protocol 2: Coupling with HATU (for comparison)

1. Resin Preparation and Deprotection:

  • Follow the same procedure as described in Protocol 1, step 1.

2. Activation and Coupling:

  • In a separate vial, dissolve Fmoc-L-Ile-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[2]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 20-45 minutes.[3]

3. Monitoring and Washing:

  • Follow the same procedure as described in Protocol 1, step 3.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of selecting a coupling reagent for a sterically hindered amino acid like isoleucine, the following diagram is provided.

G Decision-Making for Isoleucine Coupling Start Start: Coupling of Fmoc-Isoleucine IsDifficult Is the coupling a known difficult sequence? Start->IsDifficult HighReactivity High Reactivity Needed? IsDifficult->HighReactivity Yes CostConstraint Is cost a major constraint? IsDifficult->CostConstraint No UseHATU_COMU Use HATU or COMU HighReactivity->UseHATU_COMU Yes UsePyBOP Consider PyBOP HighReactivity->UsePyBOP No UseOPfp This compound is a strong candidate (pre-activated, low racemization) CostConstraint->UseOPfp No UseDIC_HOBt Use DIC/HOBt (cost-effective) CostConstraint->UseDIC_HOBt Yes End Proceed to Coupling UseHATU_COMU->End UsePyBOP->End UseOPfp->End UseDIC_HOBt->End G Fmoc-SPPS Workflow for Isoleucine Incorporation Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of this compound (or other activated Fmoc-Ile) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative Recouple Recouple KaiserTest->Recouple Positive Recouple->Coupling

References

Validating Fmoc-Ile-OPfp Coupling Success: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in solid-phase peptide synthesis (SPPS), ensuring the quantitative coupling of each amino acid is paramount to achieving high purity of the final peptide. This is particularly challenging for sterically hindered residues like isoleucine. The use of pre-activated esters, such as Fmoc-Isoleucine-pentafluorophenyl ester (Fmoc-Ile-OPfp), offers a strategy to enhance coupling efficiency and minimize side reactions. This guide provides a comparative analysis of this compound against other common coupling reagents, with a focus on validation of coupling success using mass spectrometry.

Performance Comparison of Coupling Reagents for Isoleucine

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like isoleucine. While this compound is a highly reactive ester, its performance relative to other common activators is a key consideration. The following table summarizes illustrative performance data for the coupling of Fmoc-L-Isoleucine using different activation methods.

Coupling Reagent/MethodActivating GroupAverage Coupling Efficiency (%)Crude Peptide Purity (%)Key Considerations
This compound Pentafluorophenyl Ester>95%HighPre-activated, stable solid. High reactivity minimizes the need for a separate activation step and can reduce racemization. May be less cost-effective than in-situ methods.[1][2]
HCTU / DIPEA O-6-ClBt Ester93-98%HighHighly efficient for hindered couplings with rapid reaction times. A cost-effective alternative to HATU.[3][4]
DIC / HOBt OBt EsterVariableModerate to HighA classic and cost-effective method. Reaction times can be longer, and efficiency may be lower for difficult couplings compared to onium salts.[5]
PyBOP / DIPEA OBt Ester90-98%HighA reliable phosphonium salt reagent that is less likely to cause guanidinylation compared to some uronium salts.[3]

Note: The data presented is illustrative and based on typical outcomes for the synthesis of moderately sized peptides containing a single isoleucine residue under optimized conditions. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Accurate validation of coupling success requires meticulous experimental technique, from the coupling reaction itself to the preparation of the sample for mass spectrometry analysis. Below are detailed protocols for a representative coupling reaction using this compound and its subsequent validation by mass spectrometry, alongside protocols for alternative coupling reagents.

Protocol 1: this compound Coupling and On-Resin Mass Spectrometry Validation

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine, followed by a rapid mass spectrometry check to confirm reaction completion.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Coupling:

    • In a separate vial, dissolve this compound (and optionally HOBt) in DMF.

    • Add the this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • On-Resin Mass Spectrometry Sample Preparation (MALDI-TOF):

    • Transfer a small amount of resin (a few beads) to a microcentrifuge tube.

    • Add 10-20 µL of the cleavage cocktail to the beads and let it stand for 5-10 minutes to cleave a small amount of the peptide.

    • Spot 1 µL of the cleavage solution directly onto a MALDI target plate.

    • Immediately add 1 µL of MALDI matrix solution and allow it to co-crystallize.

  • Mass Spectrometry Analysis (MALDI-TOF):

    • Acquire the mass spectrum in positive ion reflector mode.

    • Validation: Look for a peak corresponding to the mass-to-charge ratio (m/z) of the peptide with the newly coupled isoleucine. The absence of a significant peak corresponding to the starting peptide (before coupling) indicates a successful reaction.

Protocol 2: HCTU Coupling for Isoleucine

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • Fmoc-L-Isoleucine (3-5 equivalents)

  • HCTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-Isoleucine and HCTU in DMF.

    • Add the activator base (DIPEA or collidine).

    • Add the activated amino acid solution to the deprotected resin.

    • Couple for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Validation: Perform on-resin mass spectrometry analysis as described in Protocol 1.

Protocol 3: DIC/HOBt Coupling for Isoleucine

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • Fmoc-L-Isoleucine (5 equivalents)

  • HOBt (5.5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

  • DMF, peptide synthesis grade

  • DCM

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Coupling:

    • Dissolve Fmoc-L-Isoleucine and HOBt in DMF.

    • Add the amino acid/HOBt solution to the resin suspension.

    • Add DIC to the mixture.

    • Shake the reaction at room temperature. Monitor the reaction using a qualitative test like the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Validation: Perform on-resin mass spectrometry analysis as described in Protocol 1.

Visualizing the Workflow and Logic

To better understand the experimental process and decision-making, the following diagrams illustrate the general workflow for SPPS coupling and validation, and the chemical logic behind this compound's reactivity.

start Start: Resin-bound Peptide (Free N-terminus) coupling Amino Acid Coupling (e.g., this compound) start->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 on_resin_ms On-Resin MS Analysis (Small Sample Cleavage) wash1->on_resin_ms decision Coupling Complete? on_resin_ms->decision next_cycle Proceed to Next Cycle (Fmoc Deprotection) decision->next_cycle Yes troubleshoot Troubleshoot: - Recouple - Change Reagent decision->troubleshoot No reagents Fmoc-Ile-OH Pentafluorophenol (Pfp-OH) activation Activation (e.g., with DCC) reagents->activation activated_ester This compound (Stable, Activated Ester) activation->activated_ester coupling Nucleophilic Attack activated_ester->coupling peptide_amine Peptide-Resin-NH2 peptide_amine->coupling peptide_bond Peptide Bond Formation (Peptide-Resin-NH-Ile-Fmoc) coupling->peptide_bond

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-Ile-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of Fmoc-Ile-OPfp (N-α-Fmoc-L-isoleucine pentafluorophenyl ester), a common reagent in peptide synthesis. Adherence to these protocols is critical for minimizing risks and safeguarding environmental health.

Understanding the Compound: Key Safety Considerations

This compound is a solid, white crystalline powder. While specific hazard information is not extensively documented, the primary concerns for disposal stem from its two key functional groups: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the reactive pentafluorophenyl (PFP) ester. The PFP ester is susceptible to hydrolysis, particularly in aqueous and high pH conditions, and readily reacts with primary and secondary amines. The Fmoc group is cleaved under basic conditions, typically using a solution of piperidine in an organic solvent.

General safety precautions when handling this compound include working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound involves a two-step chemical neutralization process to deactivate both the PFP ester and the Fmoc group, followed by disposal as chemical waste in accordance with local, state, and federal regulations.

Step 1: Deactivation of the Pentafluorophenyl (PFP) Ester

The reactivity of the PFP ester should be quenched prior to disposal. This can be achieved through hydrolysis.

Experimental Protocol:

  • Preparation: In a designated chemical waste container, dissolve the this compound waste in a suitable water-miscible organic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Hydrolysis: To this solution, slowly add an excess of aqueous sodium bicarbonate (NaHCO₃) solution (e.g., a 5% w/v solution). The basic conditions will facilitate the hydrolysis of the PFP ester to the less reactive Fmoc-isoleucine and pentafluorophenol.

  • Reaction Time: Allow the mixture to react for at least one hour with occasional stirring to ensure complete hydrolysis.

Step 2: Removal of the Fmoc Protecting Group

Following the deactivation of the PFP ester, the Fmoc group should be removed.

Experimental Protocol:

  • Base Treatment: To the resulting solution from Step 1, add a solution of 20% piperidine in DMF.[1][2] The volume of the piperidine solution should be sufficient to ensure a final concentration that effectively cleaves the Fmoc group.

  • Deprotection: Stir the mixture at room temperature for at least 30 minutes to ensure complete removal of the Fmoc group.[3] The byproducts of this reaction are dibenzofulvene and its adduct with piperidine.

Step 3: Final Disposal

The resulting solution containing the deactivated components should be disposed of as hazardous chemical waste.

  • Collection: Collect the final solution in a clearly labeled, sealed, and appropriate chemical waste container.

  • Labeling: The waste container should be labeled as "Halogenated Organic Waste" and "Non-halogenated Organic Waste" depending on the solvents used and local regulations. The presence of pentafluorophenol necessitates its classification as halogenated waste.

  • Storage and Pickup: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department for final disposal.

Summary of Disposal Parameters

ParameterValue/RecommendationRationale
PFP Ester Deactivation Reagent 5% Aqueous Sodium Bicarbonate (NaHCO₃)Promotes hydrolysis of the reactive ester to less reactive components.
Fmoc Group Removal Reagent 20% Piperidine in DMFStandard and effective reagent for the cleavage of the Fmoc protecting group.[1][2]
Reaction Time (Hydrolysis) Minimum 1 hourEnsures complete deactivation of the PFP ester.
Reaction Time (Deprotection) Minimum 30 minutesSufficient time for the complete removal of the Fmoc group.[3]
Final Waste Classification Halogenated Organic WasteDue to the presence of pentafluorophenol.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_disposal Final Disposal A This compound Waste (Solid or in solution) B Dissolve in appropriate organic solvent (e.g., DMF) A->B C Add 5% aqueous NaHCO3 (Hydrolysis of PFP ester) B->C D React for >= 1 hour C->D E Add 20% Piperidine in DMF (Removal of Fmoc group) D->E F React for >= 30 minutes E->F G Collect in a labeled waste container F->G H Label as 'Halogenated Organic Waste' G->H I Store for EHS pickup H->I

References

Essential Safety and Operational Guide for Handling Fmoc-Ile-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Ile-OPfp (N-α-Fmoc-L-isoleucine pentafluorophenyl ester). It offers procedural, step-by-step guidance for safe handling, use, and disposal, ensuring the well-being of laboratory personnel and the integrity of experimental work.

Chemical Identifier:

  • Name: N-α-Fmoc-L-isoleucine pentafluorophenyl ester

  • Synonyms: Fmoc-L-isoleucine pentafluorophenyl ester, 9-fluorenylmethoxycarbonyl-L-isoleucine pentafluorophenyl ester, this compound[1][2]

  • CAS Number: 86060-89-1[2][3][4][5][6]

Hazard Identification and Precautionary Measures

This compound is a chemical compound that requires careful handling to avoid potential health risks. The primary hazards associated with this and similar compounds include:

  • Skin Irritation: Causes skin irritation (H315).[7]

  • Eye Irritation: May cause serious eye irritation (H319).[7][8]

  • Respiratory Irritation: May cause respiratory tract irritation (H335).[7][8]

  • Harmful if Swallowed: May be harmful if swallowed (H302).[7]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

  • Wash skin thoroughly after handling.[8]

  • Do not eat, drink, or smoke when using this product.[7]

  • Use only outdoors or in a well-ventilated area.[8]

  • Wear protective gloves/protective clothing/eye protection/face protection.[8][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.Protects eyes from dust particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.Prevents direct skin contact and potential irritation or absorption.
Body Protection A laboratory coat or a chemical-resistant apron.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.Avoids inhalation of fine dust particles which can cause respiratory irritation.

Operational Plan: Safe Handling and Experimental Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following step-by-step guide outlines the procedure from preparation to use in a typical peptide synthesis reaction.

Experimental Protocol: Coupling of this compound

  • Preparation and Weighing:

    • Conduct all handling of solid this compound within a chemical fume hood to minimize inhalation risk.

    • Wear the appropriate PPE as detailed in the table above.

    • Carefully weigh the required amount of the reagent on a tared weigh boat or paper. Avoid creating dust.

    • Clean the weighing area and spatula thoroughly after use.

  • Dissolution:

    • Dissolve the weighed this compound in an appropriate anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)) in a suitable reaction vessel.

    • Cap the vessel immediately to prevent solvent evaporation and exposure to moisture.

  • Reaction Setup:

    • Add the this compound solution to the reaction vessel containing the resin-bound peptide with a free amino group.

    • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

    • Allow the reaction to proceed at room temperature with gentle agitation.

  • Monitoring and Work-up:

    • Monitor the reaction progress using a suitable method (e.g., Kaiser test) to ensure complete coupling.

    • Once the reaction is complete, filter the resin and wash it thoroughly with the reaction solvent to remove any unreacted reagents and by-products.

  • Post-Handling:

    • Thoroughly clean all glassware and equipment that came into contact with this compound.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.

Safe_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Handling A Don PPE B Weigh this compound in Fume Hood A->B C Dissolve in Anhydrous Solvent B->C D Add to Reaction Vessel C->D E Monitor Reaction D->E F Filter and Wash Resin E->F G Clean Equipment F->G H Dispose of Waste G->H I Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • Solid Chemical Waste: Unused or expired this compound, and any grossly contaminated disposable materials (e.g., weigh boats, gloves).

  • Liquid Chemical Waste: Solutions containing this compound, and solvents used for washing the resin and cleaning glassware.

  • Contaminated Sharps: Needles or other sharps contaminated with the chemical.

Disposal Procedures:

  • Solid Waste:

    • Collect in a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste.

    • The label should include "this compound Solid Waste" and the appropriate hazard symbols.

  • Liquid Waste:

    • Collect in a labeled, sealed, and chemically compatible waste container.

    • Do not mix with incompatible waste streams. The label should specify the contents, including all solvents.

  • General Contaminated Materials:

    • Lightly contaminated items such as gloves and paper towels should be double-bagged and disposed of in the appropriate solid waste stream.

  • Decontamination:

    • All non-disposable equipment and glassware must be thoroughly rinsed with a suitable solvent, and the rinsate collected as liquid chemical waste.

  • Final Disposal:

    • All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.

Disposal_Plan Start Waste Generated Solid_Waste Solid Waste (Unused reagent, contaminated disposables) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, solvent rinsates) Start->Liquid_Waste Contaminated_Items Contaminated Items (Gloves, paper towels) Start->Contaminated_Items Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Double_Bag Double-Bag and Place in Solid Waste Container Contaminated_Items->Double_Bag Final_Disposal Dispose via Hazardous Waste Program Collect_Solid->Final_Disposal Collect_Liquid->Final_Disposal Double_Bag->Final_Disposal

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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